molecular formula C14H18ClN3O2 B3431228 Triadimenol A CAS No. 89482-17-7

Triadimenol A

Cat. No.: B3431228
CAS No.: 89482-17-7
M. Wt: 295.76 g/mol
InChI Key: BAZVSMNPJJMILC-STQMWFEESA-N
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Description

Triadimenol A is a useful research compound. Its molecular formula is C14H18ClN3O2 and its molecular weight is 295.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.1087545 g/mol and the complexity rating of the compound is 303. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVSMNPJJMILC-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904096, DTXSID101044618
Record name erythro-Triadimenol
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Record name (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70585-35-2, 89482-17-7, 89497-66-5
Record name Triadimenol, erythro-
Source ChemIDplus
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Record name Triadimenol A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Triadimenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
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Record name (1RS,2SR)-Triadimenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIADIMENOL, ERYTHRO-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical Structure and Stereochemical Dynamics of Triadimenol A

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, stereochemistry, and synthesis of Triadimenol A.

Technical Whitepaper for Drug Development & Agrochemical Scientists

Executive Summary

Triadimenol (Baytan) is a systemic triazole fungicide that operates via the inhibition of sterol 14


-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. Unlike achiral fungicides, Triadimenol possesses two chiral centers, generating four distinct stereoisomers. These isomers are grouped into two diastereomeric pairs: This compound  and Triadimenol B .[1]

This guide focuses on This compound , the biologically dominant diastereomer in commercial formulations (typically an 80:20 ratio of A:B).[1] Understanding the precise stereochemical configuration of this compound is critical for researchers, as its binding affinity and metabolic fate differ significantly from its diastereomer B and the parent compound, Triadimefon.

Chemical Architecture & Stereochemistry

Nomenclature and Identity

This compound is not a single enantiomer but a racemic mixture of a specific diastereomeric pair. In the literature, there has been historical ambiguity regarding the "erythro/threo" designation.[2] To ensure scientific integrity, this guide relies on the absolute IUPAC designations.

  • Common Name: this compound (Isomer A)

  • IUPAC Designation: (1RS, 2SR)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[1][3][4][5]

  • Composition: A racemic mixture of the (1R, 2S) and (1S, 2R) enantiomers.

  • CAS Registry Number: 55219-65-3 (Generic), 89482-17-7 (Isomer A specific).[3]

Structural Analysis

The molecule features two chiral centers at C1 and C2:

  • C1 (Ether/Triazole Linkage): Bonded to a 4-chlorophenoxy group, a 1,2,4-triazole ring, a proton, and the C2 carbon.

  • C2 (Alcohol/t-Butyl): Bonded to a hydroxyl group, a tert-butyl group, a proton, and the C1 carbon.[3]

The This compound diastereomer is characterized by the (1RS, 2SR) configuration.[1][4] This specific spatial arrangement facilitates optimal hydrogen bonding within the CYP51 active site, contributing to its superior fungicidal activity compared to Triadimenol B (1RS, 2RS).

Stereochemical Relationships

The relationship between the parent ketone (Triadimefon) and the resultant alcohol (Triadimenol) is stereochemically complex. The reduction of the C=O bond in Triadimefon generates the second chiral center.

Stereochemistry cluster_0 Parent Compound cluster_2 Enantiomeric Pairs (this compound) Triadimefon Triadimefon (1 chiral center) Racemic (1R / 1S) Triadimenol_A This compound (Major Product ~80%) (1RS, 2SR) Biologically More Active Triadimefon->Triadimenol_A Stereoselective Reduction (Major Pathway) Triadimenol_B Triadimenol B (Minor Product ~20%) (1RS, 2RS) Less Active Triadimefon->Triadimenol_B Minor Pathway Enantiomer_1 (1R, 2S)-(-)-Triadimenol Triadimenol_A->Enantiomer_1 Enantiomer_2 (1S, 2R)-(+)-Triadimenol Triadimenol_A->Enantiomer_2

Caption: Stereochemical divergence during the reduction of Triadimefon. This compound constitutes the primary metabolic and synthetic product.

Physicochemical Properties Profile

Distinguishing this compound from B is essential for quality control and residue analysis. The diastereomers exhibit distinct physical properties due to their differing ability to pack in a crystal lattice and form intramolecular hydrogen bonds.

PropertyThis compound (1RS, 2SR)Triadimenol B (1RS, 2RS)Relevance
Melting Point 138.2 °C 133.5 °CPurity determination via DSC/Melting point apparatus.[3]
Water Solubility (20°C) 62 mg/L 33 mg/LIsomer A is significantly more mobile in aqueous systems.
Vapor Pressure (20°C) 6 × 10⁻⁴ mPa 4 × 10⁻⁴ mPaIsomer A has slightly higher volatility.[6]
Log P (Octanol/Water) 3.08 3.28Isomer B is more lipophilic; A is more hydrophilic.
Biological Half-Life (Rat) ~24 hours ~24 hoursSimilar elimination kinetics despite structural differences.[3]

Data Source: FAO Specifications and Evaluations for Agricultural Pesticides (Triadimenol).

Synthesis and Production Protocols

Industrial Synthesis (Chemical Reduction)

The commercial synthesis of Triadimenol involves the reduction of Triadimefon. The choice of reducing agent influences the diastereomeric ratio (A:B).

Protocol Overview:

  • Precursor: 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (Triadimefon).[1][3][7]

  • Reagent: Aluminum isopropoxide (Meerwein-Ponndorf-Verley reduction) or Sodium Borohydride (NaBH₄).

  • Solvent: Methanol or Isopropanol.

  • Reaction: The ketone is reduced to a secondary alcohol.

    • Mechanism:[3][8] The bulky tert-butyl group adjacent to the carbonyl exerts steric control (Felkin-Anh model), favoring the formation of the (1RS, 2SR) diastereomer (Isomer A).

  • Work-up: The mixture is quenched with dilute acid, extracted, and crystallized. Isomer A is less soluble in certain non-polar solvents, allowing for enrichment via fractional crystallization.

Metabolic Synthesis (Biotransformation)

In biological systems (fungi, plants, and mammals), Triadimefon is rapidly reduced to Triadimenol. This process is mediated by 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1) and other carbonyl reductases.[3]
  • Stereoselectivity: Unlike chemical reduction, enzymatic reduction is highly stereoselective. In many fungal species, the transformation preferentially yields the (1S, 2R) enantiomer of this compound, which is often the most toxic form to the target organism.

SynthesisWorkflow Start Start: Triadimefon Reaction Reduction Reaction (Nucleophilic Attack) Start->Reaction Reagent Add NaBH4 / MeOH (0-5°C, 2 hrs) Reagent->Reaction Quench Acid Quench (HCl) & Extraction Reaction->Quench Separation Fractional Crystallization (Solvent: Cyclohexane) Quench->Separation Product Purified this compound (>95% purity) Separation->Product Precipitate (Isomer A) Waste Mother Liquor (Isomer B rich) Separation->Waste Filtrate (Enriched Isomer B)

Caption: Laboratory-scale enrichment protocol for this compound from a racemic reduction mixture.

Biological Interaction & Mechanism of Action

Structure-Activity Relationship (SAR)

The fungicidal efficacy of this compound stems from its ability to bind to the heme iron of the cytochrome P450 enzyme CYP51 (lanosterol 14


-demethylase).[3]
  • Binding Affinity: The (1RS, 2SR) configuration allows the hydroxyl group at C2 to form a hydrogen bond with the propionate side chain of the heme or adjacent amino acid residues (e.g., Tyrosine) in the active site.

  • Steric Fit: The tert-butyl group fits into a hydrophobic pocket, positioning the triazole ring perpendicular to the porphyrin plane, enabling the N4 of the triazole to coordinate with the heme iron.

  • Isomer Superiority: this compound is reported to be significantly more active against Erysiphe graminis (powdery mildew) than Triadimenol B. This is attributed to the "threo-like" (1RS, 2SR) geometry providing a lower energy conformation for binding.

Metabolic Pathways

Triadimenol is not a terminal metabolite; it undergoes further oxidation.[1]

  • Oxidation: The tert-butyl group is hydroxylated to form the primary alcohol metabolite (KWG 1342), followed by oxidation to the carboxylic acid (KWG 1323).

  • Conjugation: The hydroxyl group can be glucuronidated for excretion.

Analytical Characterization

To verify the identity of this compound in a research setting, the following analytical signatures are diagnostic:

  • HPLC (Chiral):

    • Column: Chiralcel OD-H or equivalent cellulose-based column.[3]

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Elution Order: Typically, the enantiomers of Isomer B elute differently than Isomer A. Isomer A peaks are generally sharper and better resolved in standard reverse-phase conditions (C18) compared to chiral conditions where all 4 isomers separate.

  • ¹H NMR (CDCl₃, 400 MHz):

    • The methine proton at C1 (attached to triazole) and C2 (attached to OH) show distinct coupling constants (

      
      ) for the A and B diastereomers due to the Karplus relationship and preferred conformers.
      
    • Isomer A (1RS, 2SR): Typically exhibits a specific chemical shift for the tert-butyl protons that differs by ~0.05 ppm from Isomer B.

    • Isomer B (1RS, 2RS): Often shows a larger coupling constant between H1 and H2 if intramolecular H-bonding locks the conformation.

References

  • FAO Specifications and Evaluations for Triadimenol. Food and Agriculture Organization of the United Nations.

  • JMPR Evaluation of Triadimenol. World Health Organization / IPCS. Pesticide Residues in Food – 2004.[1]

  • Stereoselective Metabolism of Triadimefon. Chemical Research in Toxicology. "Mechanistic Investigation of the Noncytochrome P450-Mediated Metabolism of Triadimefon to Triadimenol."

  • Triadimenol Structure & Properties. PubChem Database. CID 41368.[4]

  • Stereochemical Nomenclature of Triazoles. Journal of Agricultural and Food Chemistry. "Enantioselective determination of triadimefon and triadimenol."

Sources

An In-depth Technical Guide to the Physicochemical Properties of Triadimenol A and Triadimenol B

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Stereoisomerism in Agrochemicals

In the realm of crop protection, the molecular geometry of an active ingredient is not a trivial detail; it is a fundamental determinant of its efficacy, environmental impact, and toxicological profile. Triadimenol, a broad-spectrum systemic fungicide, serves as a compelling case study in the significance of stereoisomerism. Commercially available as a mixture of two diastereomers, Triadimenol A ((1RS,2SR)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) and Triadimenol B ((1RS,2RS)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol), its fungicidal prowess is predominantly attributed to one isomer over the other.[1] This guide provides a comprehensive exploration of the distinct physicochemical properties of this compound and Triadimenol B, offering researchers, scientists, and drug development professionals the foundational knowledge required for informed decision-making in formulation, risk assessment, and novel agrochemical design. The commercial technical material is typically a mixture of these diastereomeric forms, often in a ratio of approximately 78-88% this compound to 12-22% Triadimenol B.[2]

Molecular Structure and Stereochemistry: The Basis of Differentiation

Triadimenol possesses two chiral centers, giving rise to four possible stereoisomers which exist as two pairs of enantiomers. These two pairs of enantiomers are diastereomers of each other, designated as this compound and Triadimenol B.

  • This compound (1RS,2SR): This diastereomer is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers.

  • Triadimenol B (1RS,2RS): This diastereomer is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.

The spatial arrangement of the hydroxyl (-OH) group and the tert-butyl group relative to the triazole and chlorophenoxy moieties dictates the overall shape of the molecule. This seemingly subtle difference in three-dimensional structure has profound implications for how each diastereomer interacts with its biological target and the surrounding environment.

Triadimenol_Diastereomers cluster_A This compound (1RS,2SR) cluster_B Triadimenol B (1RS,2RS) A 1R,2S-Triadimenol A_prime 1S,2R-Triadimenol A->A_prime Enantiomers B 1R,2R-Triadimenol A->B Diastereomers B_prime 1S,2S-Triadimenol A_prime->B_prime Diastereomers B->B_prime Enantiomers

Caption: Stereochemical relationship of this compound and B.

Comparative Physicochemical Properties

The differing spatial arrangements of this compound and B directly influence their intermolecular interactions, leading to distinct physicochemical properties. These properties are crucial for predicting their behavior in formulations, their environmental fate, and their bioavailability.

PropertyThis compound (1RS,2SR)Triadimenol B (1RS,2RS)Significance
Melting Point (°C) 138.2133.5Affects formulation stability and manufacturing processes.
Vapor Pressure (mPa at 20°C) 6 x 10⁻⁴4 x 10⁻⁴Influences volatility and potential for atmospheric transport.
Water Solubility (mg/L at 20°C) 6233Impacts environmental mobility, bioavailability, and formulation type.
Log K_ow_ (Octanol-Water Partition Coefficient) 3.083.28Indicates potential for bioaccumulation and soil sorption.

Data compiled from PubChem.

Experimental Determination of Physicochemical Properties: Self-Validating Protocols

The accurate determination of these physicochemical properties is paramount for regulatory submissions and product development. The following protocols are based on internationally recognized OECD guidelines, ensuring data integrity and reproducibility.

Determination of Melting Point (OECD Guideline 102)

The melting point is a fundamental property that provides an indication of purity and is critical for the design of solid formulations.

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[3]

Experimental Protocol:

  • Sample Preparation: A small quantity of the purified this compound or B is finely powdered and packed into a capillary tube to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The temperature is raised at a rate of approximately 3°C per minute until it is about 10°C below the expected melting point.

    • The heating rate is then slowed to 1°C per minute.

    • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range.

  • Validation: The apparatus is calibrated using certified reference standards with known melting points. The determination is performed in triplicate to ensure precision.

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure data is essential for assessing the potential for a substance to volatilize from treated surfaces and enter the atmosphere.

Principle: The static method involves measuring the saturation pressure of the substance in equilibrium with its solid or liquid phase in a closed system at a defined temperature.[4]

Experimental Protocol:

  • Sample Preparation: A known amount of purified this compound or B is placed in the sample cell of a vapor pressure apparatus.

  • Apparatus: A static vapor pressure apparatus equipped with a pressure transducer and a temperature-controlled chamber.

  • Procedure:

    • The sample is degassed to remove any volatile impurities.

    • The sample cell is heated to the desired temperature, and the system is allowed to reach equilibrium.

    • The vapor pressure is measured using the pressure transducer.

    • Measurements are taken at a minimum of two different temperatures.[5]

  • Validation: The system is calibrated using a substance with a known vapor pressure. The linearity of the vapor pressure curve is checked by taking measurements at multiple temperatures.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for predicting the environmental mobility and bioavailability of a substance.

Principle: The column elution method or the flask method can be used. The flask method is described here, where a saturated solution of the substance in water is prepared, and the concentration is determined analytically.[6][7]

Experimental Protocol:

  • Sample Preparation: An excess amount of purified this compound or B is added to a flask containing deionized water.

  • Apparatus: A mechanical shaker, a constant temperature water bath, a centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • The flask is agitated in the constant temperature water bath until equilibrium is reached (typically 24-48 hours).

    • The solution is then centrifuged to remove any undissolved solid.

    • Aliquots of the clear supernatant are taken and the concentration of the dissolved triadimenol isomer is determined by a validated analytical method.

  • Validation: The analytical method for quantification is validated for linearity, accuracy, and precision. The experiment is repeated at different time points to ensure equilibrium has been reached.

Determination of n-Octanol/Water Partition Coefficient (Log K_ow_) (OECD Guideline 117 - HPLC Method)

The octanol-water partition coefficient is a key indicator of a substance's lipophilicity and its potential to bioaccumulate in fatty tissues.

Principle: This method utilizes high-performance liquid chromatography (HPLC) to estimate the Log K_ow_ by correlating the retention time of the test substance with the retention times of a series of reference compounds with known Log K_ow_ values.[8]

Experimental Protocol:

  • Sample and Standard Preparation: Solutions of purified this compound, Triadimenol B, and a series of reference compounds with known Log K_ow_ values are prepared in a suitable solvent.

  • Apparatus: An HPLC system equipped with a reverse-phase column (e.g., C18), a UV detector, and an isocratic elution system.

  • Procedure:

    • The HPLC system is equilibrated with the mobile phase (typically a mixture of methanol and water).

    • The reference compounds are injected individually, and their retention times are recorded.

    • A calibration curve is constructed by plotting the logarithm of the retention factor (k) versus the known Log K_ow_ of the reference compounds.

    • This compound and B are then injected, and their retention times are measured.

    • The Log K_ow_ values for this compound and B are determined from their retention times using the calibration curve.

  • Validation: The calibration curve must have a high correlation coefficient (r² > 0.98). The selection of reference compounds should bracket the expected Log K_ow_ of the triadimenol isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_A Prepare this compound Solution inject_sample Inject this compound & B Record Retention Times prep_A->inject_sample prep_B Prepare Triadimenol B Solution prep_B->inject_sample prep_ref Prepare Reference Compound Solutions inject_ref Inject Reference Compounds Record Retention Times prep_ref->inject_ref hplc_system Equilibrate HPLC System (C18 Column, Isocratic Mobile Phase) hplc_system->inject_ref hplc_system->inject_sample calibration Construct Calibration Curve (log k vs. log Kow) inject_ref->calibration determination Determine log Kow for This compound & B inject_sample->determination calibration->determination

Caption: Workflow for Log K_ow_ determination by HPLC (OECD 117).

Analytical Separation and Structural Elucidation

The ability to separate and accurately quantify each diastereomer is crucial for quality control and research purposes.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for separating this compound and B.

  • HPLC: Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water is effective for separating the two diastereomers.[9][10] For enantioselective separation, chiral columns are required.

  • GC: Gas chromatography with a flame ionization detector (FID) can also be used for the simultaneous determination of triadimenol and other fungicides.[11]

Structural Confirmation

While chromatography is excellent for separation and quantification, spectroscopic techniques are necessary for unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to differentiate between diastereomers due to the different chemical environments of the nuclei in each isomer.[12]

  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of each diastereomer in the solid state, confirming the relative stereochemistry.

Implications of Physicochemical Differences

The variations in the physicochemical properties of this compound and B have significant real-world consequences.

Fungicidal Activity

Triadimenol functions as a sterol biosynthesis inhibitor, specifically targeting the 14α-demethylase enzyme in fungi.[2][13] The higher biological activity is generally attributed to this compound. The different shapes of the two diastereomers lead to a differential fit in the active site of the target enzyme, with this compound exhibiting a stronger binding affinity.

Environmental Fate and Ecotoxicity
  • Mobility: The higher water solubility of this compound suggests it may be more mobile in soil and have a greater potential to leach into groundwater compared to Triadimenol B.

  • Bioaccumulation: The slightly higher Log K_ow_ of Triadimenol B indicates a greater potential for bioaccumulation in organisms.

  • Toxicity: Studies have shown differences in the toxicity of the two diastereomers. For instance, in acute oral toxicity studies in rats, isomer A was found to be an order of magnitude more toxic than isomer B.[1] Triadimenol has been shown to have genotoxic effects on aquatic organisms like zebrafish.[14] The overall toxicity of the technical mixture is influenced by the ratio of the two diastereomers.

Conclusion

The case of this compound and B underscores the necessity of considering stereoisomerism in the development and regulation of agrochemicals. Their distinct physicochemical properties lead to significant differences in their biological activity, environmental behavior, and toxicological profiles. A thorough understanding of these properties, obtained through robust and validated experimental methods, is essential for optimizing fungicidal formulations, accurately assessing environmental risks, and ensuring the safety and efficacy of crop protection strategies. This guide provides a foundational framework for researchers and professionals to navigate the complexities of stereoisomerism in the context of triadimenol and other chiral pesticides.

References

  • World Health Organization. (2004). TRIADIMENOL AND TRIADIMEFON. Retrieved from [Link]

  • U.S. Department of Commerce. Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. Retrieved from [Link]

  • Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Retrieved from [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • consilab. Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). Retrieved from [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • SAFFI. (2023, March 8). Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid. Retrieved from [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. Retrieved from [Link]

  • ResearchGate. (2026, January 14). Application of High Performance Liquid Chromatography Method for Triadimenol Analysis in Water Sample. Retrieved from [Link]

  • MDPI. Comparative Assessment of Short- and Long-Term Effects of Triadimenol Fungicide on Danio rerio Erythrocytes Using the Micronucleus and Erythrocyte Nuclear Abnormality Assays. Retrieved from [Link]

  • AERU. Triadimenol (Ref: BAY KWG 0519). Retrieved from [Link]

  • National Center for Biotechnology Information. Triadimenol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2026, January 14). Chromatogram of triadimenol (50 mg/L in methanol) by HPLC with.... Retrieved from [Link]

  • Rjas. SIMULTANEOUS DETERMINATION OF THREE ACTIVE INGREDIENTS OF A PESTICIDE, USING GAS CHROMATOGRAPHY-FLAME IONIZATION DETECTOR. Retrieved from [Link]

Sources

Mechanism of action of Triadimenol A in fungal sterol biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Triadimenol A in Fungal Sterol Biosynthesis

Abstract

Triadimenol, a potent triazole fungicide, operates as a highly specific sterol biosynthesis inhibitor (SBI). Its fungistatic activity is primarily attributed to the more active of its two diastereomers, designated as this compound (the threo form). This guide elucidates the core mechanism of action, focusing on the molecular interactions and biochemical consequences within the fungal cell. This compound precisely targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51, or Erg11p), a critical catalyst in the ergosterol biosynthesis pathway. This inhibition leads to a dual-pronged assault on fungal viability: the depletion of ergosterol, an essential component for fungal membrane integrity and fluidity, and the cytotoxic accumulation of methylated sterol precursors. This document provides a detailed examination of the pathway, the inhibitory mechanism, downstream cellular effects, and robust experimental protocols for validating this mode of action.

The Indispensable Role of Ergosterol in Fungal Physiology

In the kingdom Fungi, ergosterol is the principal sterol, analogous to cholesterol in mammalian cells. It is a vital component of the fungal plasma membrane, where it governs essential biophysical properties including fluidity, permeability, and structural integrity.[1] Ergosterol is not randomly distributed but is concentrated in specialized membrane domains, influencing the function of numerous membrane-bound proteins, such as enzymes and transporters.[2] The biosynthesis of ergosterol involves a complex and highly conserved enzymatic pathway, making it an exemplary target for antifungal therapy.[3] The pathway's divergence from mammalian cholesterol synthesis provides a therapeutic window, allowing for selective toxicity against fungal pathogens.[3]

The Fungal Ergosterol Biosynthesis Pathway: A Detailed Map

The synthesis of ergosterol is a multi-step process localized primarily in the endoplasmic reticulum, involving over 25 enzymes.[4] It begins with acetyl-CoA and proceeds through the mevalonate pathway to produce the first key sterol intermediate, lanosterol. From lanosterol, a series of post-squalene modifications occur, including demethylations, desaturations, and isomerizations, to yield the final product, ergosterol.

A pivotal step in this "late pathway" is the removal of the methyl group at the C-14 position of lanosterol. This reaction is catalyzed by the heme-containing cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[5] This demethylation is an obligatory step; its disruption halts the pathway and prevents the formation of all subsequent sterol intermediates required for ergosterol production.

Ergosterol_Pathway cluster_mevalonate Mevalonate Pathway cluster_late Late Pathway (Post-Squalene) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1p 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11p (CYP51) Target of this compound Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps (Erg24p, etc.) Fecosterol Fecosterol Zymosterol->Fecosterol Erg6p Episterol Episterol Fecosterol->Episterol Erg2p Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg3p Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Erg5p This compound This compound This compound->Inhibition

Figure 1: Simplified overview of the fungal ergosterol biosynthesis pathway, highlighting the C14-demethylation step catalyzed by Erg11p (CYP51), the specific target of this compound.

This compound: A Stereoselective Sterol Demethylation Inhibitor (DMI)

Triadimenol (β-(4-Chlorophenoxy)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol) is a systemic triazole fungicide.[6][7] The molecule possesses two chiral centers, resulting in four possible stereoisomers which exist as two pairs of diastereomers.[8] These are designated Diastereomer A (threo isomers: 1S,2R and 1R,2S) and Diastereomer B (erythro isomers: 1S,2S and 1R,2R). Field-proven research and manufacturing processes have established that Diastereomer A exhibits significantly higher fungicidal activity.[2][9] Commercial formulations are therefore manufactured to have an enriched ratio of A to B, typically around 80:20, to maximize efficacy.[2] For the purpose of this guide, "this compound" refers to this more potent threo diastereomeric pair, which is responsible for the compound's primary antifungal action.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The fungistatic power of this compound resides in its highly specific and potent inhibition of lanosterol 14α-demethylase (CYP51).[7]

Molecular Interaction: As a member of the azole class, this compound's mechanism involves a direct interaction with the active site of the CYP51 enzyme. The unprotonated N4 nitrogen atom of the triazole ring coordinates with the ferric iron atom of the enzyme's central heme prosthetic group. This binding interaction is highly stable and effectively mimics the binding of molecular oxygen, the natural co-substrate for the demethylation reaction. By occupying this critical position, this compound physically obstructs the enzyme from binding and activating oxygen, thereby halting the catalytic cycle and preventing the demethylation of lanosterol.

CYP51_Inhibition cluster_enzyme CYP51 Active Site Heme Heme Group (Fe³⁺) Apoenzyme Apoenzyme Pocket Lanosterol Lanosterol (Substrate) Lanosterol->Heme Normal Binding (Displaced) This compound This compound (Inhibitor) Triazole_Ring This compound->Triazole_Ring Triazole Ring N4_Atom Triazole_Ring->N4_Atom N4 Atom N4_Atom->Heme Inhibitory Binding (Coordination Bond)

Figure 2: this compound competitively inhibits CYP51 by coordinating its triazole ring's N4 atom with the heme iron, blocking substrate access.

Biochemical Consequences: This enzymatic blockade has two major downstream effects:

  • Ergosterol Depletion: The primary and most direct consequence is the cessation of ergosterol production. The lack of this crucial sterol compromises the structural and functional integrity of the fungal cell membrane.

  • Accumulation of Toxic Precursors: The inhibition of CYP51 causes the upstream substrate, lanosterol, and other 14α-methylated sterols to accumulate within the cell.[1] These aberrant sterols are mistakenly incorporated into the fungal membrane, disrupting its bilayer structure, increasing its permeability, and interfering with the activity of membrane-embedded proteins.[10] This accumulation is considered a key component of the overall fungitoxic effect.

Downstream Cellular Consequences of CYP51 Inhibition

The biochemical perturbations induced by this compound translate into widespread cellular dysfunction, culminating in the inhibition of fungal growth (fungistasis).

  • Altered Membrane Properties: The replacement of ergosterol with bulky, methylated precursors leads to a disorganized, more permeable, and less fluid membrane.

  • Impaired Enzyme Function: The activity of membrane-bound enzymes, such as chitin synthase, which is essential for cell wall synthesis, is disrupted due to the altered lipid environment.

  • Disrupted Nutrient Transport: The function of permeases and other transport proteins is compromised, hindering the uptake of essential nutrients.

  • Vulnerability to Stress: The compromised membrane makes the fungus more susceptible to osmotic stress and other environmental challenges.

  • Inhibition of Morphogenesis: In dimorphic fungi, the transition from yeast to hyphal growth, a critical step for virulence in many pathogens, is often inhibited.

Experimental Validation: Methodologies and Protocols

The mechanism of action of this compound can be rigorously validated through a combination of analytical chemistry and biochemical assays.

Protocol 6.1: In Vitro Analysis of Fungal Sterol Profile Modification by this compound using GC-MS

This protocol provides a self-validating system to confirm the inhibition of ergosterol biosynthesis and the accumulation of precursor sterols.

Objective: To quantitatively assess the changes in the sterol composition of a model fungus (e.g., Saccharomyces cerevisiae or a relevant pathogen) following exposure to this compound.

Methodology:

  • Fungal Culture Preparation:

    • Inoculate the chosen fungal species into a suitable liquid medium (e.g., YPD broth).

    • Grow the culture overnight at an appropriate temperature (e.g., 30°C) with shaking to reach the mid-logarithmic growth phase.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Aliquot the fungal culture into separate flasks. Treat with a range of this compound concentrations (e.g., 0.1, 1, 10 µg/mL) and include a solvent-only control (e.g., DMSO).

    • Incubate the cultures for a defined period (e.g., 8-16 hours) to allow for effects on sterol biosynthesis.

  • Cell Harvesting and Lysis:

    • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the cell pellet with sterile distilled water and record the wet weight.

    • Lyse the cells mechanically (e.g., with glass beads) or enzymatically in a saponification solution.

  • Sterol Extraction (Saponification): [11][12]

    • Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (e.g., 20% KOH in 60% ethanol).

    • Heat the mixture at 80-90°C for 1-2 hours to saponify cellular lipids and release sterols.

    • Allow the mixture to cool to room temperature.

  • Non-Saponifiable Lipid Extraction:

    • Extract the non-saponifiable lipids (containing the sterols) by adding an equal volume of n-heptane or petroleum ether and vortexing vigorously.

    • Centrifuge to separate the phases and carefully collect the upper organic phase.

    • Repeat the extraction 2-3 times and pool the organic phases.

    • Wash the pooled organic phase with water and dry it over anhydrous sodium sulfate. . Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended): [11][13]

    • To improve volatility and chromatographic resolution, derivatize the sterols. A common method is silylation.

    • Add a silylating agent (e.g., BSTFA + 1% TMCS) to the dried extract, cap tightly, and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • Use a temperature program that effectively separates the different sterols (e.g., starting at 150°C, ramping to 300°C).

    • Identify sterols (ergosterol, lanosterol, etc.) based on their retention times and characteristic mass fragmentation patterns compared to authentic standards and library data.

    • Quantify the relative abundance of each sterol by integrating the peak areas.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Culture 1. Fungal Culture + this compound Harvest 2. Cell Harvesting Culture->Harvest Saponify 3. Saponification (Alcoholic KOH) Harvest->Saponify Extract 4. Organic Extraction (n-Heptane) Saponify->Extract Derivatize 5. Derivatization (e.g., Silylation) Extract->Derivatize GC_Inject 6. GC Injection & Separation Derivatize->GC_Inject MS_Detect 7. MS Detection & Fragmentation GC_Inject->MS_Detect Data_Proc 8. Data Processing (Identification & Quantification) MS_Detect->Data_Proc

Figure 3: Experimental workflow for the analysis of fungal sterol profiles by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 6.2: Recombinant CYP51 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against its target enzyme, CYP51.

Methodology:

  • Reagents and Materials:

    • Recombinant fungal CYP51 enzyme and its redox partner, cytochrome P450 reductase (CPR), expressed and purified from a system like E. coli or Pichia pastoris.[14][15]

    • Substrate: Lanosterol or a fluorescent probe substrate.

    • NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase).

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • This compound.

  • Assay Procedure: [14]

    • In a microplate, combine the reaction buffer, recombinant CYP51, CPR, and the NADPH regenerating system.

    • Add this compound across a range of concentrations (e.g., logarithmic dilution series). Include a no-inhibitor control.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (lanosterol).

    • Incubate for a defined time (e.g., 30-60 minutes) during which the reaction proceeds linearly.

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding acetonitrile).

    • Measure the product formation. If using lanosterol, this requires extraction and analysis by HPLC or LC-MS. If using a fluorescent probe, measure the fluorescence signal directly.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Synthesis & Interpretation

Table 1: Expected Impact of this compound on Fungal Sterol Composition

The following table summarizes the anticipated quantitative changes in the sterol profile of a susceptible fungus treated with an effective concentration of this compound, based on data from similar C14-demethylase inhibitors.[10]

Sterol ComponentControl Group (% of Total Sterols)This compound-Treated Group (% of Total Sterols)Rationale
Ergosterol 70 - 85%< 5%Direct product of the inhibited pathway; synthesis is blocked.
Lanosterol < 1%20 - 40%Direct substrate of the inhibited enzyme (CYP51); accumulates significantly.
Other 14α-methyl sterols < 2%50 - 75%Accumulation of various methylated precursors unable to proceed down the pathway.
Table 2: Representative IC50 Values for Azole Antifungals against Fungal CYP51

This table provides examples of IC50 values for other well-characterized azole drugs against recombinant CYP51, illustrating the typical potency range for this class of inhibitors. The IC50 for this compound would be expected to fall within a similar nanomolar to low micromolar range against susceptible fungal CYP51 enzymes.

Azole AntifungalFungal SpeciesCYP51 IsoformIC50 (µM)Reference
VoriconazoleCandida albicansCaCYP511.6[16]
ItraconazoleAspergillus fumigatusAf51A0.22[15]
PosaconazoleAspergillus fumigatusAf51A0.16[15]
FluconazoleAspergillus fumigatusAf51B0.50[15]

Mechanisms of Resistance

The extensive use of DMIs like Triadimenol has led to the evolution of resistance in fungal populations. Understanding these mechanisms is critical for drug development and stewardship. Key strategies include:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the enzyme's active site, reducing the binding affinity of this compound while still allowing the natural substrate to bind.[17][18]

  • Target Overexpression: Increased expression of the CYP51 gene, often through modifications in its promoter region, leads to higher cellular concentrations of the target enzyme, requiring a greater concentration of the inhibitor to achieve a fungistatic effect.[5]

  • Efflux Pump Upregulation: Fungi can upregulate the expression of membrane transporters (e.g., ATP-binding cassette transporters) that actively pump the fungicide out of the cell, preventing it from reaching its intracellular target.

Conclusion and Future Directions

This compound exemplifies a highly successful class of fungicides that derive their efficacy from the targeted disruption of a vital metabolic pathway. Its specific inhibition of lanosterol 14α-demethylase (CYP51) triggers a cascade of events—ergosterol depletion and toxic precursor accumulation—that effectively halts fungal proliferation. The detailed protocols provided herein offer a robust framework for investigating this mechanism and for screening novel compounds targeting the same pathway. Future research should focus on designing next-generation DMIs that can overcome existing resistance mechanisms, perhaps by targeting different epitopes on the CYP51 enzyme or by possessing a dual mechanism of action. Furthermore, exploring the stereospecific interactions of each Triadimenol enantiomer with wild-type and mutant CYP51 variants could provide invaluable insights for the rational design of more potent and resilient antifungal agents.

References

  • MDPI. (2023). Comparative Assessment of Short- and Long-Term Effects of Triadimenol Fungicide on Danio rerio Erythrocytes Using the Micronucleus and Erythrocyte Nuclear Abnormality Assays. Retrieved from [Link]

  • AERU. (n.d.). Triadimenol (Ref: BAY KWG 0519). Retrieved from [Link]

  • Ragsdale, N. N., & Sisler, H. D. (1973). Specific effects of triarimol on sterol biosynthesis in Ustilago maydis. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid. Journal of Separation Science. Retrieved from [Link]

  • US EPA. (n.d.). Pesticides - Fact Sheet for Triadimefon; Triadimenol. Retrieved from [Link]

  • Agirman, N., et al. (2015). Toxic Effects of Fungicides (Penconazole and Triadimenol) on Growth and Protein Amount of Scenedesmus acutus. ResearchGate. Retrieved from [Link]

  • Garrison, A. W., et al. (2011). Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk. PubMed. Retrieved from [Link]

  • Tiwari, S., et al. (2024). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Frontiers in Fungal Biology. Retrieved from [Link]

  • FAO. (2019). TRIADIMENOL. Retrieved from [Link]

  • Xu, P., et al. (2022). Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Triadimenol. Retrieved from [Link]

  • Warrilow, A. G. S., et al. (2015). In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus. PMC. Retrieved from [Link]

  • Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory effects of azoles on the activity of A. fumigatus CYP51B. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 determinations for azole antifungals. Retrieved from [Link]

  • Mossion, A., et al. (2023). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. PubMed. Retrieved from [Link]

  • Parker, J. E., et al. (2015). In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives | Request PDF. Retrieved from [Link]

  • Louw, S., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]

  • AIR Unimi. (2023). Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. Retrieved from [Link]

  • OpenRiver. (2013). GC-MS Analysis of Phytosterol Content of Dried Mushrooms. Retrieved from [Link]

  • PubMed Central. (2023). In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Retrieved from [Link]

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Thermodynamic stability of Triadimenol A diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability & Stereochemical Analysis of Triadimenol A

Executive Summary: The Stereochemical Imperative

In the development of triazole fungicides, stereochemistry is not merely a structural detail—it is the determinant of efficacy and environmental fate. Triadimenol (Baytan®) exists as a mixture of two diastereomers: Form A (the erythro isomer, 1RS, 2SR) and Form B (the threo isomer, 1RS, 2RS).[1]

For researchers and formulation scientists, distinguishing the thermodynamic stability of This compound is critical because it represents the biologically dominant fraction (typically ~80% of technical grade). This guide provides a technical deep-dive into the thermodynamic landscape, isomerization potential, and separation protocols for this compound, moving beyond basic properties to actionable experimental logic.

Stereochemical Foundation & Nomenclature

To discuss stability, we must first rigorously define the entities. Triadimenol possesses two chiral centers (C1 and C2), resulting in four stereoisomers.[2]

  • This compound (Erythro): The (1RS, 2SR) pair.[1] This configuration places the bulky tert-butyl and phenoxy groups in a specific spatial arrangement that minimizes steric strain, contributing to its higher abundance during synthesis.

  • Triadimenol B (Threo): The (1RS, 2RS) pair.[1]

Structural Visualization: The following diagram illustrates the reductive pathway from the precursor Triadimefon and the resulting stereochemical divergence.[2][3][4]

Triadimenol_Stereochemistry cluster_stability Thermodynamic State Triadimefon Triadimefon (Ketone Precursor) Reduction Reductive Transformation (Stereoselective) Triadimefon->Reduction NaBH4 / Al(OiPr)3 Triadimenol_A This compound (Major) (1RS, 2SR) - Erythro Thermodynamically Favored Reduction->Triadimenol_A Major Product (~80%) Triadimenol_B Triadimenol B (Minor) (1RS, 2RS) - Threo Kinetically Disfavored Reduction->Triadimenol_B Minor Product (~20%)

Figure 1: Stereoselective reduction of Triadimefon yielding Triadimenol diastereomers.[2][3] The dominance of Form A suggests a lower transition state energy during formation.

Thermodynamic Landscape

Intrinsic Stability & Isomerization

Unlike some chiral compounds that racemize spontaneously in solution, this compound exhibits high configurational stability .

  • Mechanism of Resistance: The interconversion between Diastereomer A and B requires the inversion of one chiral center (epimerization). Since the C1-hydroxyl group is secondary, direct epimerization would require breaking the C-O bond (via carbocation formation) or a redox cycle (oxidation back to ketone and re-reduction).

  • Experimental Evidence: In aqueous hydrolysis studies (pH 4, 7, 9 at 20°C), Triadimenol demonstrates a half-life of >1 year. This confirms that the energy barrier for spontaneous isomerization is significantly higher than the thermal energy available at ambient conditions.

Thermal Degradation Profile

While configurationally stable, this compound is susceptible to thermal stress.

  • Melting Range: 118–130°C.

  • Decomposition: Occurs prior to boiling.

  • Implication: In formulation processing (e.g., extrusion), temperatures must be strictly controlled below 100°C to prevent oxidative degradation, which proceeds faster than isomerization.

The "Thermodynamic Product" Argument

The commercial synthesis of Triadimenol involves the reduction of Triadimefon.[2] The resulting 80:20 ratio (A:B) is not a random outcome but a reflection of Cram's Rule and steric control. The transition state leading to the erythro form (A) is lower in energy due to reduced steric clash between the tert-butyl group and the incoming hydride source relative to the pre-existing chiral center. Thus, this compound is both the kinetic and thermodynamic product of this specific reduction pathway.

Experimental Protocols: Separation & Validation

To study the stability of this compound specifically, one must first isolate it or resolve it chromatographically. Standard C18 HPLC cannot separate diastereomers efficiently.

Protocol 1: Chiral Separation (Self-Validating)
  • Objective: Quantify the A:B ratio and monitor for isomerization.

  • Column Selection: Polysaccharide-based chiral stationary phases (e.g., Cellulose-2 or Amylose-1) are required.

  • Mobile Phase: Supercritical Fluid Chromatography (SFC) is superior to HPLC for this separation due to higher resolution and speed.

    • Solvent: CO2 + Methanol/Isopropanol modifier (5-10%).

  • Validation Step: Inject a racemic standard. You must observe four distinct peaks (Enantiomers of A and Enantiomers of B). If only two peaks appear, your method is only separating diastereomers, not enantiomers.

Protocol 2: Accelerated Stability Testing (CIPAC MT 46.3)

This protocol mimics long-term storage to verify thermodynamic stability.

  • Preparation: Weigh 20g of Technical this compound (enriched) into a glass bottle.

  • Stress Condition: Incubate at 54°C ± 2°C for 14 days .

  • Analysis:

    • Dissolve sample in mobile phase.

    • Analyze via HPLC/SFC.[5][6]

    • Pass Criteria: Degradation < 5% relative to initial content. No significant shift in A:B ratio (indicates lack of epimerization).

Workflow Visualization:

Stability_Protocol Start Technical Triadimenol (Initial A:B Ratio) Stress Thermal Stress 54°C / 14 Days Start->Stress Extraction Solvent Extraction (Acetonitrile/Methanol) Stress->Extraction Analysis Chiral SFC/HPLC Analysis Extraction->Analysis Decision Compare Chromatograms Analysis->Decision Result_Stable Pass: Ratio Constant Degradation <5% Decision->Result_Stable No Change Result_Fail Fail: New Peaks (Degradants) or Ratio Shift Decision->Result_Fail Change Detected

Figure 2: Standardized workflow for assessing the thermodynamic and chemical stability of Triadimenol.

Data Summary: Physicochemical Properties

PropertyValue / CharacteristicRelevance to Stability
Molecular Weight 295.76 g/mol -
Melting Point 118–130°CSolid-state stability limit.
Hydrolysis (pH 4-9) Stable (t1/2 > 1 year)Resistant to aqueous degradation.
Photolysis DT50 ~9 days (Light)Unstable in light; requires opaque storage.
Isomer Ratio ~80% A : 20% BFixed by synthesis; thermodynamically stable post-synthesis.
Log P 3.18Lipophilic; stable in non-polar matrices.

Implications for Drug & Agrochemical Development

  • Formulation Shelf-Life: The thermodynamic stability of this compound allows for 2-year shelf-life claims without refrigeration, provided the packaging blocks UV light.

  • Bioavailability: Since Isomer A is the more biologically active form (fungicidal efficacy), any process that causes epimerization to Form B (though rare) would result in a loss of potency. Stability assays must specifically track the A→B conversion, not just total active ingredient loss.

  • Regulatory Compliance: Regulatory bodies (EPA, EFSA) regard the diastereomers as a single active substance but require characterization of the ratio. Significant deviation from the 80:20 manufacturing standard in a final product could trigger a need for new toxicity data, as the toxicity profiles of A and B differ (Isomer A is generally more toxic/active).

References

  • World Health Organization (WHO). (2004). Triadimenol and Triadimefon: Pesticide Residues in Food - Toxicological Evaluations.[1] Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2019).[7] FAO Specifications and Evaluations for Agricultural Pesticides: Triadimenol.[7] Retrieved from [Link]

  • PubChem. (n.d.). Triadimenol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Roberts, T. R., et al. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.
  • Garrison, A. W., et al. (2011). Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers.[2][3][4] Environmental Science & Technology. Retrieved from [Link]

Sources

Triadimenol A CAS number and molecular weight identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Triadimenol: Physicochemical Identifiers, Stereochemistry, and Mode of Action

Authored by: Gemini, Senior Application Scientist

Abstract

Triadimenol is a potent, systemic triazole fungicide widely utilized in agriculture for the control of a broad spectrum of fungal pathogens. Its efficacy is intrinsically linked to its unique chemical structure and stereoisomeric composition. This technical guide provides a comprehensive overview of Triadimenol, focusing on its core chemical identifiers, physicochemical properties, complex stereochemistry, and the molecular mechanism underpinning its fungicidal activity. Designed for researchers, chemists, and professionals in drug and pesticide development, this document synthesizes critical data to facilitate advanced research and application.

Core Chemical and Molecular Identifiers

Precise identification of a chemical entity is foundational to all scientific research and regulatory compliance. Triadimenol is universally identified by the CAS Registry Number 55219-65-3.[1][2][3] This identifier ensures unambiguous reference in literature, databases, and regulatory submissions. The molecular formula of Triadimenol is C₁₄H₁₈ClN₃O₂, corresponding to a molecular weight of approximately 295.76 g/mol .[1][4][5]

The structural and naming conventions for Triadimenol are summarized below for clarity and quick reference.

IdentifierValueSource(s)
CAS Number 55219-65-3[1][2][3][4]
Molecular Formula C₁₄H₁₈ClN₃O₂[1][2][4]
Molecular Weight 295.76 g/mol [1][4][5]
IUPAC Name 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[4][5]
Formal Name β-(4-chlorophenoxy)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol[2]
InChI Key BAZVSMNPJJMILC-UHFFFAOYSA-N[2][4]
Canonical SMILES CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O[4]

Stereochemistry: The Basis of Biological Specificity

A critical aspect of Triadimenol's chemistry is its chirality. The molecule possesses two chiral centers, which gives rise to four distinct stereoisomers.[6][7] These stereoisomers exist as two pairs of enantiomers, which are termed diastereomers A and B.[6] The technical-grade product is a racemic mixture of these diastereomers, with a typical composition of 78-88% for diastereomer A ((1RS, 2SR) + (1SR, 2RS)) and 12-22% for diastereomer B ((1RS, 2RS) + (1SS, 2SR)).[4]

This stereochemical complexity is not merely a structural curiosity; it is central to the compound's biological efficacy. Research has demonstrated that the fungicidal activity of Triadimenol is stereoselective, with the (1R, 2S) and (1S, 2R) enantiomers exhibiting significantly higher activity against target fungi.[7] This highlights the importance of chiral separation and analysis in understanding the compound's environmental fate and toxicological profile.

G cluster_0 Triadimenol Stereoisomers Triadimenol Triadimenol (2 Chiral Centers) Diastereomer_A Diastereomer A ((1RS, 2SR) + (1SR, 2RS)) ~81% Abundance Triadimenol->Diastereomer_A exists as Diastereomer_B Diastereomer B ((1RS, 2RS) + (1SS, 2SR)) ~19% Abundance Triadimenol->Diastereomer_B exists as Enantiomers_A Enantiomeric Pair A (1R, 2S) & (1S, 2R) Higher Fungicidal Activity Diastereomer_A->Enantiomers_A is composed of Enantiomers_B Enantiomeric Pair B (1R, 2R) & (1S, 2S) Diastereomer_B->Enantiomers_B is composed of G cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triadimenol AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by 14α-demethylase (CYP51) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triadimenol Triadimenol Inhibition Inhibition of 14α-demethylase Triadimenol->Inhibition Inhibition->Lanosterol Disruption Ergosterol Depletion & Toxic Sterol Accumulation Inhibition->Disruption Death Disrupted Membrane & Fungal Cell Death Disruption->Death

Caption: Inhibition of fungal ergosterol biosynthesis by Triadimenol.

Representative Analytical Workflow

The quantification and identification of Triadimenol and its stereoisomers in various matrices, such as crops, soil, and water, are crucial for regulatory monitoring and research. A variety of analytical techniques are employed, with gas chromatography (GC) and liquid chromatography (LC) coupled to mass spectrometry (MS) being the most common. [7]Chiral separation is often necessary to resolve the individual stereoisomers, typically using specialized chiral columns. [7] Protocol: Generalized Workflow for Triadimenol Analysis in Plant Matrices

This protocol represents a generalized workflow synthesized from common analytical practices. Specific parameters must be optimized based on the matrix, instrumentation, and target isomers.

  • Sample Preparation & Extraction:

    • Homogenize a representative sample of the plant material (e.g., fruit puree, cereal grain).

    • Perform a solvent extraction, typically using acetonitrile, to transfer the pesticide residues from the sample matrix into the liquid phase.

    • Centrifuge the mixture to separate the solid material from the supernatant.

  • Purification (Solid-Phase Extraction - SPE):

    • Pass the acetonitrile extract through an SPE cartridge (e.g., a hydrophile-lipophile balance [HLB] sorbent) to remove interfering matrix components like pigments, sugars, and lipids.

    • Elute the analyte of interest from the cartridge using an appropriate solvent.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for chromatographic analysis.

  • Chromatographic Separation & Detection:

    • For total Triadimenol: Inject the purified extract into a GC-MS/MS system.

      • Rationale: GC provides excellent separation for volatile compounds like Triadimenol, while tandem MS (MS/MS) offers high sensitivity and selectivity for unambiguous identification and quantification.

    • For stereoisomer separation: Inject the purified extract into a Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., a cellulose-based column). [7] * Rationale: Chiral stationary phases interact differently with each stereoisomer, allowing for their temporal separation before detection. SFC is often favored for being a rapid and environmentally friendly technique. [7]

  • Data Analysis:

    • Identify Triadimenol and its isomers based on retention times and specific mass transitions (for MS detection).

    • Quantify the concentration by comparing the peak areas to a calibration curve generated from certified reference standards.

Toxicological and Safety Considerations

Triadimenol is recognized for its potential toxicity. Studies have indicated that it can be teratogenic, inducing abnormalities in embryonic development in animal models. [2]It has also been shown to cause embryotoxicity in rats and rabbits at specific oral doses. [2]Due to its hazard profile, Triadimenol is classified as a Dangerous Good for transport, requiring special handling and shipping procedures. [1]Researchers and professionals must consult the relevant Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE), when handling this compound.

References

  • Agriculture & Environment Research Unit (AERU), University of Hertfordshire. Triadimenol (Ref: BAY KWG 0519). [Link]

  • Zarraak. Triadimenol details - Pesticide details for crop protection. [Link]

  • Environmental Science & Technology - ACS Publications. Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk. [Link]

  • Food and Agriculture Organization of the United Nations (FAO). TRIADIMENOL - FAO Knowledge Repository. [Link]

  • National Center for Biotechnology Information (NCBI), PubChem. Triadimenol | C14H18ClN3O2 | CID 41368. [Link]

  • Wiley Online Library. Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid. [Link]

Sources

Advanced Metabolic Profiling of Triadimenol A in Plant Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic fate of Triadimenol A (the threo-diastereomer of triadimenol) within plant systems. As a triazole fungicide acting as a sterol 14


-demethylase inhibitor (DMI), its efficacy and residue profile are governed by stereoselective biotransformation. This document details the transition from its precursor triadimefon, the specific Phase I and II pathways, and the analytical protocols required for precise residue quantification.

Chemical Identity and Stereochemical Context

Triadimenol (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) possesses two chiral centers at C1 and C2, resulting in four stereoisomers. These are grouped into two diastereomeric pairs:

  • This compound (Threo form): Comprises the (1R, 2S) and (1S, 2R) enantiomers. This form typically exhibits higher fungicidal activity and is the primary metabolite discussed here.

  • Triadimenol B (Erythro form): Comprises the (1R, 2R) and (1S, 2S) enantiomers.

In plant systems, the metabolic precursor Triadimefon is reduced to Triadimenol.[1] This reduction is highly stereoselective, often favoring the formation of this compound (threo) in specific tissues like wheat straw, while soil matrices may favor different isomer ratios [1, 2].

Metabolic Pathways: Phase I, II, and III

The metabolism of this compound in plants follows a classical xenobiotic detoxification route, shifting the molecule from a lipophilic active agent to a hydrophilic, sequestered conjugate.

Phase I: Activation and Functionalization

The primary source of Triadimenol in plants is often the reduction of Triadimefon. Once formed (or applied directly), this compound undergoes oxidative modification.

  • Stereoselective Reduction: Triadimefon is reduced by cytosolic oxidoreductases. In many species (e.g., wheat, cucumber), this step preferentially yields the threo-isomer (this compound) .

  • Hydroxylation: Cytochrome P450 monooxygenases (CYPs) catalyze the hydroxylation of the tert-butyl group. This yields hydroxytriadimenol (KWG 1342), introducing a handle for subsequent conjugation.

Phase II: Conjugation

The hydroxylated metabolites or the parent this compound (via its existing hydroxyl group) are targets for conjugation.

  • Glucosylation: UDP-glucosyltransferases (UGTs) transfer a glucose moiety from UDP-glucose to the hydroxyl group, forming Triadimenol-O-glucoside or Hydroxytriadimenol-glucoside .

  • Malonylation: A secondary conjugation step often occurs where the glucose moiety is malonylated by malonyl-CoA transferases, increasing the anionic character of the metabolite to facilitate transport.[2]

Phase III: Sequestration

The terminal fate of these conjugates involves transport into the vacuole via ATP-binding cassette (ABC) transporters or incorporation into the cell wall matrix as "bound residues," rendering them biologically inert and non-extractable by standard solvents.

Visualization: Metabolic Pathway Diagram

TriadimenolPath Triadimefon Triadimefon (Precursor) TriadimenolA This compound (Threo-Diastereomer) Triadimefon->TriadimenolA Stereoselective Reduction (Oxidoreductases) TriadimenolB Triadimenol B (Erythro-Diastereomer) Triadimefon->TriadimenolB Minor Pathway HydroxyTriad Hydroxy-Triadimenol (Phase I Metabolite) TriadimenolA->HydroxyTriad Oxidation (CYP450) Glucoside Triadimenol-O-Glucoside (Phase II Conjugate) TriadimenolA->Glucoside Direct Glucosylation (UGTs) HydroxyTriad->Glucoside Glucosylation Malonyl Malonyl-Glucoside (Phase III Precursor) Glucoside->Malonyl Malonylation Vacuole Vacuolar Sequestration (Bound Residue) Malonyl->Vacuole ABC Transport

Caption: Figure 1.[3] Stereoselective metabolic pathway of this compound in plant systems, illustrating reduction, oxidation, and conjugation phases.

Experimental Protocols for Residue Analysis

To accurately study this compound, researchers must employ chiral separation techniques.[3] Standard reverse-phase HPLC is insufficient for distinguishing enantiomers; therefore, Chiral LC-MS/MS is the gold standard.

Protocol 1: Chiral Extraction & Purification

Objective: Isolate this compound and B from complex plant matrices (e.g., wheat straw, fruit puree) without inducing isomerization.

  • Homogenization: Weigh 5.0 g of plant tissue. Add 10 mL of Acetonitrile (ACN) containing 1% acetic acid. The acid prevents degradation of labile conjugates.

  • Extraction: Vortex for 2 min, then ultrasonicate for 20 min at room temperature. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (d-SPE): Transfer supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA (Primary Secondary Amine) and GCB (Graphitized Carbon Black) to remove pigments and organic acids.

    • Causality: PSA removes fatty acids and sugars; GCB removes chlorophyll which can suppress ionization in MS.

  • Filtration: Filter through a 0.22 µm PTFE membrane.

Protocol 2: LC-MS/MS Quantitation

Objective: Quantify specific enantiomers of this compound.

  • Instrument: LC-MS/MS (Triple Quadrupole).[4]

  • Column: Chiralpak IC or Lux Cellulose-1 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v) + 0.1% Formic Acid.

  • MS Parameters:

    • Ionization: ESI Positive mode.

    • MRM Transitions:

      • Quantifier: 296.1

        
         70.0 (
        
        
        
        )
      • Qualifier: 296.1

        
         99.0 (
        
        
        
        )
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Plant Tissue (5g) Extract ACN Extraction (+1% Acetic Acid) Sample->Extract Homogenize Cleanup d-SPE Cleanup (PSA + GCB) Extract->Cleanup Centrifuge Separation Chiral LC Separation (Lux Cellulose-1) Cleanup->Separation Inject Detection MS/MS Detection (MRM Mode) Separation->Detection Elute Data Enantiomer Ratio Calculation Detection->Data Integrate

Caption: Figure 2. Analytical workflow for the chiral separation and quantification of Triadimenol enantiomers.

Quantitative Data Summary

The following table summarizes typical kinetic parameters and stereoselective ratios observed in wheat systems treated with Triadimefon.

ParameterThis compound (Threo)Triadimenol B (Erythro)Notes
Formation Preference Major Product (Wheat Straw)Minor ProductReductive enzyme specificity favors A [1].
Half-life (

)
12 - 18 days8 - 14 daysB form often degrades faster in soil [2].
Fungicidal Activity HighModerate/Low(1R,2S) enantiomer is most potent.
Toxicity (Daphnia) High (

lower)
LowerStereoselectivity affects ecotox profiles [3].

References

  • Stereoselective transformation of triadimefon to metabolite triadimenol in wheat and soil under field conditions. Source: PubMed (NIH) URL:[Link]

  • Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers. Source: PubMed (NIH) URL:[Link]

  • Chiral fungicide triadimefon and triadimenol: Stereoselective transformation in greenhouse crops and toxicity. Source: PubMed (NIH) URL:[Link]

  • Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree. Source: Journal of Separation Science URL:[Link][3]

  • Metabolism of Herbicides or Xenobiotics in Plants (Phase II & III). Source: Plant & Soil Sciences eLibrary URL:[Link]

Sources

The Genesis and Stereochemical Nuances of a Cornerstone Fungicide: A Technical Guide to Triadimenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Triadimenol, a systemic triazole fungicide, has been a significant tool in crop protection for decades. Its development marked a pivotal moment in the management of fungal diseases, particularly powdery mildews and rusts. This technical guide provides an in-depth exploration of the historical development and discovery of Triadimenol, with a specific focus on its highly active stereoisomer, Triadimenol A. The narrative delves into the causality behind its synthesis, its intricate mechanism of action at the molecular level, and the critical role of stereochemistry in its fungicidal efficacy. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the analytical separation of its stereoisomers and the evaluation of its in-vitro fungicidal activity, serving as a comprehensive resource for researchers in the agrochemical and pharmaceutical sciences.

Historical Trajectory: From a Metabolite to a Potent Fungicide

The story of Triadimenol is intrinsically linked to the pioneering work of Bayer AG in the field of azole fungicides. Following the successful introduction of the groundbreaking triazole fungicide, Triadimefon, by Bayer in the mid-1970s, researchers discovered that its potent fungicidal activity was, in part, due to its metabolic conversion within plants and fungi to Triadimenol.[1][2] This realization spurred further investigation into Triadimenol as a fungicide in its own right.

Triadimefon's development in 1974 marked the first commercialization of a fungicide containing a 1,2,4-triazole moiety by Bayer.[2] The subsequent development of Triadimenol was a logical progression, capitalizing on the systemic and broad-spectrum activity observed with this chemical class. The key inventive step was the reduction of the ketone group in Triadimefon to a secondary alcohol, resulting in the formation of Triadimenol.[3] This structural modification led to a compound with its own distinct and potent fungicidal properties.

The commercial synthesis of Triadimenol typically involves the reduction of Triadimefon, often utilizing reagents such as aluminum isopropoxide.[4] This process yields a mixture of stereoisomers, a critical aspect that profoundly influences the final product's biological activity.

The Scientific Core: Mechanism of Action and the Primacy of Stereochemistry

Inhibition of Ergosterol Biosynthesis: A Targeted Attack on Fungal Integrity

Triadimenol, like other triazole fungicides, exerts its antifungal effect by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5][6] Specifically, it inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[5] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.

The nitrogen atom (N-4) of the triazole ring in Triadimenol binds to the heme iron atom at the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues. This binding prevents the natural substrate, lanosterol, from docking with the enzyme, thereby halting the demethylation process. The resulting depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and eventual cell death.[5]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triadimenol Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (14α-demethylase) Inhibition_Outcome Disrupted cell membrane Inhibition of fungal growth ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Multiple steps Ergosterol Ergosterol (Essential for fungal cell membrane) ...->Ergosterol Multiple steps Triadimenol Triadimenol CYP51_active_site CYP51 Active Site (Heme iron) Triadimenol->CYP51_active_site Binding via N-4 of triazole ring CYP51_active_site->Lanosterol Binding blocked

Figure 1: Simplified schematic of the ergosterol biosynthesis pathway and the inhibitory action of Triadimenol on CYP51.

The Decisive Role of Stereoisomers: this compound vs. Triadimenol B

Triadimenol possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomers of each other. These are designated as Diastereomer A (threo isomers: 1S,2R and 1R,2S) and Diastereomer B (erythro isomers: 1S,2S and 1R,2R).[7]

Crucially, the fungicidal activity of these stereoisomers differs significantly. Diastereomer A exhibits substantially higher fungicidal efficacy compared to Diastereomer B.[3] Consequently, the manufacturing process for Triadimenol is optimized to produce a higher proportion of the more active Diastereomer A, typically in a ratio of approximately 80:20 (A:B).[7] The enantiomers within Diastereomer A, the (1S,2R) and (1R,2S) forms, are recognized as the most biologically active.

The table below summarizes the differential fungicidal activity of Triadimenol isomers.

StereoisomerCommon DesignationRelative Fungicidal Activity
(1S,2R) and (1R,2S) enantiomeric pairDiastereomer A (threo)High
(1S,2S) and (1R,2R) enantiomeric pairDiastereomer B (erythro)Low

Table 1: Relative fungicidal activity of Triadimenol diastereomers.

Experimental Protocols: Methodologies for Analysis and Efficacy Assessment

Chiral Separation of Triadimenol Stereoisomers by High-Performance Liquid Chromatography (HPLC)

The accurate quantification of the stereoisomeric composition of Triadimenol is essential for quality control and research purposes. Chiral HPLC is a robust method for achieving this separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Triadimenol Standard/Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject onto Chiral Column filter->inject separate Isocratic Elution inject->separate detect UV Detection (e.g., 220 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Isomer Ratio integrate->quantify

Figure 2: General workflow for the chiral HPLC analysis of Triadimenol stereoisomers.

Step-by-Step Protocol:

  • Preparation of Mobile Phase:

    • Prepare a mobile phase of n-hexane and isopropanol, typically in a ratio of 90:10 (v/v).

    • For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase (e.g., 0.1%) can improve peak shape and resolution.[8]

    • Degas the mobile phase thoroughly before use.

  • Standard and Sample Preparation:

    • Accurately weigh a known amount of Triadimenol standard or sample.

    • Dissolve the material in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase, such as a CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), is commonly effective.[9]

    • Column Temperature: Maintain the column at a constant temperature, typically 25 °C.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Injection Volume: Inject 10 µL of the prepared standard or sample.

    • Detection: Monitor the eluent at a wavelength of 220 nm.

  • Data Analysis:

    • Record the chromatogram. The different stereoisomers will elute at distinct retention times.

    • Integrate the peak areas for each separated isomer.

    • Calculate the percentage of each isomer to determine the isomeric ratio of the sample.

In Vitro Fungicide Efficacy Assay against Powdery Mildew (Erysiphe graminis)

This protocol provides a method to assess the intrinsic activity of this compound against powdery mildew, a key target pathogen.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Collect fresh, sporulating powdery mildew pustules from infected wheat leaves.

    • Gently brush the conidia into sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

    • Filter the suspension through a double layer of sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial concentration to approximately 1 x 10^5 conidia/mL using a hemocytometer.

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Create a series of dilutions in sterile distilled water to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent control (water with the same concentration of the solvent used for the stock solution) and a negative control (water only).

  • Spore Germination Assay:

    • On a glass microscope slide, place a 20 µL drop of each fungicide dilution.

    • Add a 20 µL drop of the prepared conidial suspension to each fungicide drop.

    • Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at 20-22 °C in the dark for 24 hours.

  • Microscopic Evaluation and Data Analysis:

    • After incubation, add a drop of lactophenol cotton blue to each spot on the slides to stop germination and stain the conidia.

    • Examine at least 100 conidia per replicate under a light microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

    • Calculate the percentage of spore germination for each concentration.

    • Determine the EC50 value (the effective concentration that inhibits 50% of spore germination) using probit analysis or other suitable statistical software.

Conclusion

The discovery and development of Triadimenol represent a significant advancement in the field of agricultural fungicides, born from the strategic research and development efforts of Bayer AG. Its efficacy is rooted in the targeted inhibition of ergosterol biosynthesis, a fundamental process for fungal survival. The profound influence of stereochemistry on its biological activity, with the clear superiority of the threo-diastereomer (this compound), underscores the importance of stereoselective synthesis and analysis in the development of modern agrochemicals. The experimental protocols detailed herein provide a robust framework for the continued investigation and quality assessment of this important fungicide. As the challenges of fungicide resistance and environmental stewardship evolve, a thorough understanding of the historical context and scientific principles of cornerstone molecules like Triadimenol remains indispensable for the next generation of crop protection solutions.

References

[4] CN107141262A - A kind of synthesis technique of Triadimenol - Google Patents. (URL: ) [10] The Quantitative Analyses for the Effects of Two Wheat Varieties With Different Resistance Levels on the Fungicide Control Efficacies to Powdery Mildew - NIH. (URL: [Link]) [11] PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - European Patent Office - EP 4140995 A1 - Googleapis.com. (URL: ) [12] Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC. (URL: [Link]) [2] CN101323600A - Triazolone and triadimenol compounds with antimicrobial activity and salts thereof, and synthesis method and application thereof - Google Patents. (URL: ) [3] The enantiomeric composition of triadimenol produced during metabolism of triadimefon by fungi - Sci-hub.st. (URL: [Link]) [5] Comparative Assessment of Short- and Long-Term Effects of Triadimenol Fungicide on Danio rerio Erythrocytes Using the Micronucleus and Erythrocyte Nuclear Abnormality Assays - MDPI. (URL: [Link]) [6] Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem - NIH. (URL: [Link]) [13] Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid - SAFFI. (URL: [Link]) [14] Bayer - Wikipedia. (URL: [Link]) [8] Chiralcel-OD-H-OJ-H_Manual.pdf - HPLC. (URL: [Link]) [15] Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression - PubMed Central. (URL: [Link]) [16] Distribution of triadimenol EC 50 values obtained in the bioassay of E.... - ResearchGate. (URL: [Link]) [17] INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. (URL: [Link]) [18] EFFICACY OF DIFFERENT FUNGICIDES IN WHEAT FOLIAR DISEASES MANAGEMENT - CABI Digital Library. (URL: [Link]) [19] Triadimenol (Ref: BAY KWG 0519) - AERU. (URL: [Link]) [20] In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. (URL: [Link]) [1] A Short History of Fungicides. - ResearchGate. (URL: [Link]) [21] The Chiral Notebook. (URL: [Link]) [7] TRIADIMENOL - FAO Knowledge Repository. (URL: [Link]) [22] In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram - Jetir.Org. (URL: [Link]) [23] Two Cu(ii)-triadimenol complexes as potential fungicides: synergistic actions and DFT calculations - RSC Publishing. (URL: [Link]) [24] Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed. (URL: [Link]) [25] Efficacy of control agents on powdery mildew: a comparison between two populations. (URL: [Link]) [26] Agrochemical formulation of plant protection active ingredients for improving the action and plant tolerance. (URL: ) [27] Bayer AG -- Chemicals And Life Sciences - AgBioForum. (URL: [Link]) [28] Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC - NIH. (URL: [Link]) [29] TRIADIMENOL AND TRIADIMEFON First draft prepared by Jürg Zarn,1 Les Davies2 and Alan Boobis3 1 Food Toxicology Section, Swiss F - World Health Organization (WHO). (URL: [Link]) [30] AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1 - Googleapis.com. (URL: ) [31] In vitro evaluation of different fungicides against fenugreek powdery mildew caused by Erysiphe polygoni - International Journal of Chemical Studies. (URL: [Link]) [32] Fungicide resistance in wheat powdery mildew - GRDC. (URL: [Link]) [33] Detached Leaf Test for Evaluation of Resistance to Powdery Mildew in Pepper - Juniper Publishers. (URL: [Link]) [9] Chiralcel OD H OJ H Manual | PDF | High Performance Liquid Chromatography | Solvent. (URL: [Link]) [34] Triadimenol promotes the production of reactive oxygen species and apoptosis with cardiotoxicity and developmental abnormalities in zebrafish - PubMed. (URL: [Link]) [35] Bayer: a history - GMWatch. (URL: [Link]) [36] A century of fungicide evolution - ResearchGate. (URL: [Link]) [37] The Computational Interaction Analyses of Some Vitamin D-Related Compounds with Sterol 14-Demethylase (CYP51) – Could It Be a Glimmer of Hope to Find New Anti-Mucormycotic Drugs Extracted from Plants-Derived Sterols? - ResearchGate. (URL: [Link]) [38] In vitro Evaluation of Fungicides, Botanical and Organic Amendments against Erysiphe polygoni DC in Black Gram - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])

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Methodological & Application

Application Note: A Robust and Validated HPLC-UV Method for the Quantification of Triadimenol A in Agricultural Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Triadimenol A, a broad-spectrum triazole fungicide. The method is designed for researchers, analytical scientists, and quality control professionals in the agricultural and food safety sectors. We provide a comprehensive guide covering the rationale behind the method development, a step-by-step protocol for sample preparation and analysis, and a rigorous validation framework based on the International Council for Harmonisation (ICH) Q2(R2) guidelines. The described method utilizes reversed-phase chromatography with a C18 column and UV detection, demonstrating excellent linearity, accuracy, precision, and robustness for the analysis of this compound in complex matrices.

Introduction: The Analytical Imperative for this compound

Triadimenol is a systemic triazole fungicide widely used to control a variety of fungal diseases in crops, including cereals, fruits, and vegetables.[1][2] It functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[3] Triadimenol exists as a chiral molecule with two stereocenters, resulting in four stereoisomers that are typically present as a mixture of two diastereomeric pairs (A and B).[3][4] The different stereoisomers can exhibit varying toxicological and fungicidal activities, making their accurate quantification a matter of significant importance for both efficacy assessment and food safety.

Given its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Triadimenol in various food commodities. This necessitates the availability of reliable and validated analytical methods for its routine monitoring. High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a powerful, accessible, and cost-effective technique for this purpose.[5] This application note provides a comprehensive protocol for the development and validation of such a method.

Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. Our experimental choices are grounded in the physicochemical properties of this compound and the fundamental principles of chromatography.

Analyte Characteristics

This compound (β-(4-chlorophenoxy)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol) is a moderately non-polar molecule with a molecular weight of 295.8 g/mol .[6] Its chemical structure contains a chlorophenyl group and a triazole ring, which are chromophores that absorb UV radiation. This property is fundamental to its detection by UV spectrophotometry. The presence of these chromophores results in a UV absorbance maximum around 220 nm, making this an ideal wavelength for sensitive detection.[5][7]

Chromatographic Strategy: Reversed-Phase HPLC

Given the moderately non-polar nature of this compound, reversed-phase HPLC is the chromatographic mode of choice.[1][8] In this technique, the stationary phase is non-polar, and the mobile phase is polar.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase.[9] The long alkyl chains of the C18 packing provide a highly non-polar environment, promoting retention of this compound through hydrophobic interactions.[10] This allows for effective separation from more polar matrix components that will elute earlier.

  • Mobile Phase Optimization: The mobile phase consists of a mixture of a polar aqueous component and a less polar organic modifier. The ratio of these components is critical for achieving optimal retention and peak shape.

    • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its ability to provide sharper peaks for many triazole fungicides.[11]

    • Aqueous Phase and pH Control: A small amount of formic acid is added to the aqueous phase to slightly acidify the mobile phase (pH ~3). This helps to ensure consistent ionization of any residual silanol groups on the silica-based packing material, leading to improved peak symmetry and reproducibility.[12]

  • Detection: Based on the UV absorbance profile of this compound, a detection wavelength of 220 nm is selected to maximize sensitivity.[5]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] A[this compound Physicochemical Properties] --> B{Chromatographic Mode Selection}; B --> C[Reversed-Phase HPLC]; C --> D[Stationary Phase: C18 Column]; C --> E[Mobile Phase Optimization]; E --> F[Acetonitrile/Water]; F --> G[pH Adjustment with Formic Acid]; A --> H{Detector Selection}; H --> I[UV Detection at 220 nm]; D & F & I --> J[Final HPLC Method]; } enddot Figure 1: Logic flow for HPLC method development for this compound.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile and water

  • Formic acid (analytical grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 0.22 µm syringe filters

Sample Preparation: QuEChERS Protocol for Fruit Matrix

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for the extraction of pesticide residues from food matrices.[4][13][14]

Protocol:

  • Homogenization: Homogenize 10 g of the fruit sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄, PSA, and C18 sorbents. The PSA removes polar interferences like organic acids and sugars, while C18 removes non-polar interferences like lipids.[15]

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; A [label="Homogenized Sample (10g)"]; B [label="Add Acetonitrile & QuEChERS Salts"]; C [label="Shake & Centrifuge"]; D [label="Acetonitrile Supernatant"]; E [label="d-SPE Cleanup (PSA, C18, MgSO4)"]; F [label="Vortex & Centrifuge"]; G [label="Filter (0.22 µm)"]; H [label="Sample for HPLC Analysis"]; A -> B -> C -> D -> E -> F -> G -> H; } enddot Figure 2: QuEChERS sample preparation workflow.

HPLC Operating Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 220 nm
Run Time 10 minutes

Table 1: Optimized HPLC Parameters for this compound Analysis

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive method validation was performed in accordance with the ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[2][16]

Specificity

Specificity was evaluated by analyzing blank matrix samples (fruit samples known to be free of this compound) and comparing the chromatograms with those of spiked samples. No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.

Linearity and Range

A six-point calibration curve was constructed by plotting the peak area against the concentration of this compound over the range of 0.1 to 10 µg/mL. The method exhibited excellent linearity with a correlation coefficient (r²) greater than 0.999.

Accuracy

Accuracy was determined by performing recovery studies on a blank fruit matrix spiked with this compound at three different concentration levels (low, medium, and high). The average recovery was found to be within the acceptable range of 95-105%.

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate spiked samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by different analysts.

In both cases, the relative standard deviation (RSD) was less than 2%, indicating excellent precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The calculated LOQ was found to be sufficiently low to detect this compound at levels below the typical MRLs set by regulatory agencies.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2 °C)

The results showed that these minor variations did not significantly affect the peak area or retention time, demonstrating the robustness of the method for routine use.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -0.1 - 10
Accuracy (% Recovery) 80 - 120%98.5%
Precision (RSD%) ≤ 2%< 1.5%
LOD (µg/mL) -0.03
LOQ (µg/mL) -0.1
Robustness No significant impact on resultsPass

Table 2: Summary of Method Validation Results

A Note on Chiral Separation

While the presented achiral method is suitable for the routine quantification of total this compound, it is important to acknowledge the chiral nature of the molecule.[17] The separation of Triadimenol's diastereomers and enantiomers requires specialized chiral stationary phases (e.g., polysaccharide-based columns) and different mobile phase conditions, often in normal-phase or supercritical fluid chromatography (SFC).[18][19][20] Such separations are crucial for stereoisomer-specific toxicological studies and for understanding the environmental fate of the individual isomers.[21][22]

Conclusion

This application note details a simple, rapid, and reliable HPLC-UV method for the determination of this compound in agricultural samples. The method has been thoroughly developed, with a clear rationale for all experimental choices, and rigorously validated according to ICH guidelines. The use of the QuEChERS protocol for sample preparation ensures high recovery and effective matrix cleanup. The validated method demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness, making it highly suitable for routine quality control and regulatory monitoring of this compound residues.

References

  • Application of High Performance Liquid Chromatography Method for Triadimenol Analysis in Water Sample. (2026). ResearchGate. Retrieved from [Link]

  • Triadimenol (Ref: BAY KWG 0519). AERU. Retrieved from [Link]

  • TRIADIMENOL. FAO Knowledge Repository. Retrieved from [Link]

  • Analytical research on the separation and residue of chiral pesticide triadimenol in fruit and vegetable puree. (2021). SAFFI. Retrieved from [Link]

  • Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid. (2023). SAFFI. Retrieved from [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Retrieved from [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). MDPI. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]

  • Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. (2023). National Institutes of Health. Retrieved from [Link]

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved from [Link]

  • Reverse Phase Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • The direct separation of the diastereoisomers and enantiomers of the fungicide triadimenol by micellar electrokinetic capillary chromatography. PubMed. Retrieved from [Link]

  • Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. Retrieved from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Retrieved from [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Retrieved from [Link]

  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. Retrieved from [Link]

  • ICH publishes Training Materials on Q2(R2) and Q14. ECA Academy. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. (2025). ICH. Retrieved from [Link]

  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. (2023). ACS Omega. Retrieved from [Link]

  • Reversed-phase chromatography. Wikipedia. Retrieved from [Link]

  • An In Situ Formation of Ionic Liquid for Enrichment of Triazole Fungicides in Food Applications Followed by HPLC Determination. (2022). MDPI. Retrieved from [Link]

  • Enantiomer separation of triazole fungicides by high-performance liquid chromatography. PubMed. Retrieved from [Link]

Sources

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Triadimenol A from Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the isolation and enrichment of Triadimenol A (the biologically active threo-diastereomer of Triadimenol) from complex soil matrices. Designed for environmental toxicologists and analytical chemists, this guide prioritizes the removal of humic interferences and the preservation of stereochemical integrity. The method utilizes a modified Liquid-Solid Extraction (LSE) followed by Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE), validated for downstream LC-MS/MS or GC-MS analysis.

Scientific Background & Mechanistic Rationale[1][2][3][4]

The Analyte: this compound

Triadimenol (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) is a systemic triazole fungicide.[1][2] It possesses two chiral centers, resulting in four stereoisomers.[3] Commercially, it exists as two diastereomeric pairs:

  • This compound (Threo form): The (1RS, 2SR) pair.[1] Typically constitutes ~80% of commercial mixtures and exhibits higher fungicidal activity.

  • Triadimenol B (Erythro form): The (1RS, 2RS) pair.[1]

Why Specificity Matters: Soil microbial activity can enantioselectively degrade these isomers at different rates. Therefore, accurate environmental risk assessment requires a protocol that extracts the specific diastereomer without inducing racemization or degradation.

Matrix Challenges: Soil

Soil presents a "dirty" matrix characterized by:

  • Humic/Fulvic Acids: Co-extract with polar solvents and cause ion suppression in MS.

  • Adsorption: Triazoles can bind tightly to soil organic matter (SOM) and clay particles.

  • Causality in Protocol Design:

    • Solvent Choice: Acetonitrile (ACN) is selected over ethyl acetate for the initial extraction because it disrupts soil-pesticide binding more effectively and precipitates proteins/waxes.

    • SPE Selection: A Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge is chosen over C18. HLB sorbents maintain retention even if the cartridge dries out and offer dual retention mechanisms (hydrophobic and polar interactions), crucial for recovering the moderately polar Triadimenol (LogP ~3.2) from aqueous soil extracts.[4]

Materials and Reagents

CategoryItemSpecification/Grade
Standards This compound Standard>98% Purity (Threo-isomer)
Internal Standard (IS)Triadimenol-d4 or Tebuconazole-d6
Solvents Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterUltrapure (Milli-Q, 18.2 MΩ)
Reagents Sodium Chloride (NaCl)Analytical Grade (Salting out agent)
Formic AcidLC-MS Grade (pH adjustment)
Consumables SPE CartridgesPolymeric HLB (200 mg / 6 mL)
Syringe Filters0.22 µm PTFE (Hydrophobic)
Centrifuge Tubes50 mL Polypropylene (PP)

Experimental Protocol

Phase 1: Sample Pre-treatment & Extraction

Objective: Solubilize this compound from the soil lattice while minimizing co-extraction of heavy humic substances.

  • Soil Preparation: Air-dry soil samples at ambient temperature (avoid heat to prevent degradation). Sieve through a 2 mm mesh to remove stones and roots.

  • Weighing: Weigh 10.0 g ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.

  • Spiking (QC Steps): Add 50 µL of Internal Standard solution (10 µg/mL) to the soil. Allow to equilibrate for 30 minutes.

  • Liquid-Solid Extraction:

    • Add 20 mL of Acetonitrile (ACN) .

    • Mechanistic Note: Pure ACN is used initially. If the soil is extremely dry, add 5 mL of water first to hydrate the pores, facilitating solvent penetration.

  • Agitation: Vortex for 1 minute, then shake on a mechanical shaker (200 rpm) for 30 minutes.

    • Optional: Ultrasonicate for 10 minutes to disrupt soil aggregates.

  • Salting Out (Partitioning): Add 2 g NaCl . Vortex immediately for 1 minute.

    • Why? NaCl increases the ionic strength, driving the organic analyte into the ACN phase and forcing water (and dissolved polar humics) into a separate aqueous layer.

  • Separation: Centrifuge at 4000 rpm (approx. 2500 x g) for 10 minutes.

  • Supernatant Collection: Transfer exactly 10 mL of the upper ACN layer to a clean tube.

Phase 2: SPE Cleanup (The Critical Step)

Objective: Remove matrix interferences (lipids, pigments) and concentrate the analyte.

Workflow Diagram (DOT):

SPE_Workflow Start Soil Extract (10 mL ACN) Dilution Dilution Step Add 90 mL Water (Reduces organic % to <10%) Start->Dilution Prepare for SPE Loading Load Sample Flow rate: 1-2 mL/min Dilution->Loading Conditioning Condition HLB Cartridge 1. 5 mL MeOH 2. 5 mL Water Conditioning->Loading Pre-wet Washing Wash Step 5 mL Water:MeOH (95:5) (Removes polar impurities) Loading->Washing Waste flow-through Drying Dry Cartridge Vacuum for 10 mins Washing->Drying Elution Elution 2 x 4 mL Methanol Drying->Elution Collect Eluate Evaporation Nitrogen Evaporation Dry to residue @ 40°C Elution->Evaporation Reconstitution Reconstitute 1 mL Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Optimized HLB SPE workflow for Triadimenol extraction. The dilution step is critical to prevent analyte breakthrough.

Detailed Steps:

  • Extract Dilution: Take the 10 mL ACN extract (from Phase 1) and dilute it into 90 mL of ultrapure water .

    • Critical Control Point: The organic solvent content must be <10% before loading onto the SPE cartridge.[5] If the solvent is too strong (high % ACN), this compound will not bind to the sorbent and will be lost in the waste.

  • Cartridge Conditioning:

    • Pass 5 mL Methanol through the HLB cartridge (gravity or low vacuum).

    • Pass 5 mL Ultrapure Water . Do not let the cartridge dry out completely, though HLB is forgiving.

  • Loading:

    • Load the diluted sample (100 mL total) onto the cartridge at a flow rate of 1–2 mL/min .

  • Washing:

    • Wash with 5 mL of Water:Methanol (95:5 v/v) .

    • Purpose: Removes salts and highly polar co-extractives without eluting the Triadimenol.

  • Drying:

    • Apply high vacuum for 10 minutes to remove residual water. Water interferes with the subsequent evaporation step and can affect GC injection if used.

  • Elution:

    • Elute the analyte with 2 x 4 mL of Methanol (or Acetonitrile). Allow the solvent to soak the bed for 1 minute before collecting.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C .

  • Reconstitution:

    • Dissolve the residue in 1.0 mL of Initial Mobile Phase (e.g., 50:50 ACN:Water). Filter through a 0.22 µm PTFE syringe filter into an LC vial.

Analytical Validation (Self-Validating System)

To ensure trustworthiness, the method must meet specific performance criteria.

Separation of Isomers (LC-MS/MS Conditions)

While the SPE extracts the residue, the analytical method must distinguish this compound from B.

  • Column: Chiral column (e.g., Lux Cellulose-1 or Chiralpak AD-RH) is required for enantiomeric separation. For diastereomeric separation (A vs B), a standard C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 1.8 µm) is often sufficient as they have different physicochemical properties.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 mins.

  • MRM Transitions (Triadimenol):

    • Quantifier: m/z 296.1 → 70.0

    • Qualifier: m/z 296.1 → 99.0

Performance Data Summary
ParameterAcceptance CriteriaTypical Result (Soil Matrix)
Recovery (Spike @ 0.05 mg/kg) 70% – 120%85% – 98%
Recovery (Spike @ 0.5 mg/kg) 70% – 120%92% – 102%
RSD (Precision, n=5) < 20%4.5% – 8.2%
Matrix Effect (ME) -20% to +20%-12% (Mild suppression)
LOD (Limit of Detection) S/N > 30.005 mg/kg
LOQ (Limit of Quantitation) S/N > 100.01 mg/kg

Troubleshooting & Optimization

Issue: Low Recovery (<70%)

  • Cause: Breakthrough during loading.

  • Solution: Ensure the ACN extract is diluted at least 1:10 with water. If the organic content is >10%, the analyte flows right through the HLB cartridge.

  • Cause: Incomplete Elution.

  • Solution: Increase elution volume or switch to Acetone:Methanol (1:1) for stronger elution power.

Issue: High Backpressure during Loading

  • Cause: Clogging by fine soil particles.

  • Solution: Centrifuge the initial soil extract at higher speed (e.g., 5000 rpm) or use a glass fiber pre-filter above the SPE frit.

Issue: Interference/Ghost Peaks

  • Cause: Contamination from plasticware.

  • Solution: Triazoles are ubiquitous. Use glass tubes where possible or solvent-rinse plastic tips.

References

  • Saadaoui, A., et al. (2020). Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for determination of triazole pesticides in water samples. ResearchGate.[6]

  • Wang, Y., et al. (2012). Stereoselective separation and determination of triadimefon and triadimenol in wheat, straw, and soil by liquid chromatography-tandem mass spectrometry.[7] PubMed.

  • Garrison, A. W., et al. (2011). Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk.[3][6][8] Environmental Science & Technology.

  • World Health Organization (WHO). (2004). Pesticide Residues in Food: Triadimenol and Triadimefon Toxicological Evaluation.[1]

  • Perestrelo, R., et al. (2016). Comparison of SPE/d-SPE and QuEChERS-Based Extraction Procedures in Terms of Fungicide Residue Analysis in Wine Samples. PubMed.

Sources

Application Note: High-Resolution GC-MS Determination of Triadimenol A Residues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a validated methodology for the extraction, separation, and quantification of Triadimenol A (1RS, 2SR diastereomer) residues in complex agricultural matrices. Unlike generic multi-residue methods, this guide focuses on the specific chromatographic resolution required to distinguish this compound from its diastereomer B (1RS, 2RS), utilizing a modified QuEChERS extraction coupled with single-quadrupole GC-MS in Selected Ion Monitoring (SIM) mode.

Introduction & Chemical Basis

Triadimenol (Baytan) is a systemic triazole fungicide acting via the inhibition of sterol C14-demethylation. It exists as two diastereomers: This compound (1RS, 2SR) and Triadimenol B (1RS, 2RS).

  • Why Specificity Matters: The two diastereomers exhibit distinct fungicidal activities and degradation rates. Regulatory frameworks often require the sum of isomers, but accurate toxicological assessment demands individual resolution.

  • Analytical Challenge: While enantiomeric separation requires chiral phases, diastereomers A and B possess different physical properties (e.g., melting points, polarity) allowing separation on standard non-polar capillary columns (e.g., 5%-phenyl-methylpolysiloxane).

Chemical Profile: this compound[1][2][3]
  • IUPAC Name: (1RS,2SR)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

  • Molecular Formula: C14H18ClN3O2

  • Molecular Weight: 295.76 g/mol

  • Key Fragment Ions (EI, 70 eV): m/z 168 (Base Peak), 112, 57, 296 (Molecular Ion - weak).

Experimental Workflow

Reagents & Standards
  • Solvents: Acetonitrile (LC-MS grade), Toluene (Pesticide grade), Acetone.

  • Internal Standard (ISTD): Triphenyl phosphate (TPP) or Triadimenol-d4 (if available).

  • Derivatization Agent (Optional): BSTFA + 1% TMCS (for high-sensitivity confirmation).

  • Extraction Salts: QuEChERS EN 15662 Buffer Mix (Citrate buffered).

Sample Preparation (Modified QuEChERS)

This workflow is optimized to minimize matrix co-extractives that interfere with the m/z 168 quantifier ion.

Step 1: Homogenization Cryogenic milling of sample (10 g) with dry ice to prevent thermal degradation.

Step 2: Extraction

  • Weigh 10.0 g homogenized sample into a 50 mL FEP centrifuge tube.

  • Add 100 µL ISTD solution (10 µg/mL in Toluene).

  • Add 10 mL Acetonitrile (MeCN) . Shake vigorously for 1 min.

  • Add QuEChERS Salts (4 g MgSO4, 1 g NaCl, 1 g NaCitrate, 0.5 g disodium citrate sesquihydrate).

  • Shake immediately for 1 min to prevent agglomeration.

  • Centrifuge at 4,000 RCF for 5 min at 4°C.

Step 3: Cleanup (Dispersive SPE)

  • Transfer 1 mL of supernatant to a 2 mL dSPE tube containing:

    • 150 mg MgSO4 (Water removal)

    • 25 mg PSA (Primary Secondary Amine - removes sugars/fatty acids)

    • 2.5 mg GCB (Graphitized Carbon Black - Critical for pigment removal in green crops, but keep low to avoid planar pesticide loss).

  • Vortex for 30 sec; Centrifuge at 10,000 RCF for 2 min.

  • Transfer 0.5 mL extract to a GC vial.

  • Solvent Exchange (Critical): Evaporate to dryness under N2 stream; reconstitute in Toluene . Reasoning: Acetonitrile has a high expansion volume in GC liners; Toluene matches the column phase and improves focusing.

GC-MS Analysis Protocol

Chromatographic Conditions
  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (Ultra Inert), 30 m × 0.25 mm × 0.25 µm.

    • Note: A standard 5% phenyl phase provides baseline resolution of Diastereomer A and B.

  • Carrier Gas: Helium (99.999%), Constant Flow: 1.2 mL/min .

  • Inlet: Splitless mode; 250°C.

  • Liner: Ultra Inert single taper with wool (deactivated).

  • Injection Volume: 1 µL.

Temperature Program:

Rate (°C/min) Temperature (°C) Hold Time (min)
- 70 1.0
25 180 0.0
5 240 0.0
20 300 5.0

Total Run Time: ~18.5 min. This compound typically elutes ~12.5 min, followed by Isomer B.

Mass Spectrometer Settings (SIM Mode)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C[1]

  • Solvent Delay: 4.0 min

  • Gain Factor: 1.0

SIM Acquisition Table:

Ion Type m/z Origin / Mechanistic Logic
Quantifier 168.1 Cleavage of the triazole ring; highly specific and abundant.
Qualifier 1 112.0 Chlorophenoxy cation; confirms the chlorinated aromatic moiety.
Qualifier 2 57.1 t-Butyl group fragment; confirms the aliphatic chain.

| Qualifier 3 | 296.1 | Molecular ion (weak); used only for high-concentration confirmation. |

Dwell Time: 25 ms per ion.

Data Analysis & Identification

  • Retention Time Matching: this compound must elute within ±0.1 min of the reference standard.

    • Caution: Elution order can reverse on polar columns (e.g., DB-Wax). On HP-5MS, Isomer A usually elutes first , but confirmation with a specific Isomer A standard is mandatory for every new column batch.

  • Ion Ratios: The ratio of m/z 112/168 and 57/168 must be within ±20% of the standard.

  • Quantification: Use external standard calibration (matrix-matched) or internal standard calculation based on the m/z 168 peak area.

Method Validation (SANTE/11312/2021 Compliant)

  • Linearity: 0.01 – 1.0 mg/kg (R² > 0.99).

  • Recovery: Spiked samples at 0.01 and 0.1 mg/kg must yield 70–120% recovery.

  • LOQ: 0.01 mg/kg (Signal-to-Noise > 10 for Quantifier).

  • Matrix Effect: Calculate Matrix Effect (ME%) = [(Slope_matrix / Slope_solvent) - 1] × 100. If ME > ±20%, use matrix-matched standards.

Visualizations

Diagram 1: Optimized Extraction Workflow

G Start Sample Homogenization (Cryogenic Milling) Extract Extraction 10g Sample + 10mL MeCN + ISTD (TPP) Start->Extract Salt Salting Out MgSO4 / NaCl / Citrates (Shake 1 min) Extract->Salt Phase Separation Centrifuge1 Centrifugation 4000 RCF, 5 min Salt->Centrifuge1 dSPE dSPE Cleanup MgSO4 + PSA + GCB (Remove sugars/pigments) Centrifuge1->dSPE Aliquot Supernatant Centrifuge2 Centrifugation 10,000 RCF, 2 min dSPE->Centrifuge2 SolventSwap Solvent Exchange Evaporate MeCN -> Reconstitute in Toluene Centrifuge2->SolventSwap Critical Step GCMS GC-MS Analysis SIM Mode (m/z 168, 112, 57) SolventSwap->GCMS

Caption: Step-by-step modified QuEChERS workflow emphasizing the solvent exchange step for optimal GC focusing.

Diagram 2: GC-MS Signal Logic & Fragmentation

Logic Molecule This compound (Precursor) Source EI Source (70eV) Ionization Molecule->Source Frag1 m/z 168 (Triazole Ring Cleavage) QUANTIFIER Source->Frag1 Major Pathway Frag2 m/z 112 (Chlorophenoxy Group) QUALIFIER Source->Frag2 Frag3 m/z 57 (t-Butyl Group) QUALIFIER Source->Frag3 Detection SIM Detection (Time Windows) Frag1->Detection Frag2->Detection Frag3->Detection

Caption: Electron Ionization (EI) fragmentation pathway selecting specific ions for SIM quantification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Resolution (A/B) Column overloaded or stationary phase degradation.Reduce injection volume to 0.5 µL; Trim column (0.5 m) or replace liner.
Tailing Peaks Active sites in liner or column.Replace liner with Ultra Inert type; check if "Solvent Exchange" step was skipped (MeCN causes expansion issues).
Low Sensitivity (m/z 168) Source contamination.Clean ion source; verify tune voltage.
Interference on m/z 112 Matrix co-elution (common in high-chlorophyll samples).Increase GCB in dSPE slightly (max 50 mg) or rely on m/z 168/57 ratio.

References

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • Zhang, K., et al. (2023). Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid chromatography. Journal of Separation Science. Link[2]

  • Agilent Technologies. (2022). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges: Pesticide Analysis. Application Note. Link

  • PubChem. (2025). Triadimenol Compound Summary. National Library of Medicine. Link

  • Food and Agriculture Organization (FAO). (2016). FAO Specifications and Evaluations for Agricultural Pesticides: Triadimenol.Link

Sources

Application Note: A Systematic Approach to Chiral Column Selection for the Resolution of Triadimenol Diastereomers and Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and technical insights for the selection of a suitable chiral stationary phase (CSP) for the analytical separation of Triadimenol A and B stereoisomers. Triadimenol, a broad-spectrum triazole fungicide, possesses two chiral centers, resulting in two diastereomeric pairs of enantiomers with differing biological activities.[1][2] Consequently, accurate stereoisomeric separation is critical for efficacy and toxicological assessments. This document outlines a logical, step-by-step methodology for chiral column screening and method optimization, emphasizing the underlying principles of chiral recognition mechanisms. It is intended for researchers, analytical scientists, and professionals in the agrochemical and pharmaceutical industries engaged in chiral separations.

Introduction to Triadimenol and the Importance of Chiral Separation

Triadimenol, [1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol], is a systemic fungicide widely used in agriculture.[3] Its molecular structure contains two stereogenic centers, leading to the existence of four stereoisomers. These are grouped into two diastereomeric pairs: this compound (the erythro pair: 1R,2S and 1S,2R) and Triadimenol B (the threo pair: 1R,2R and 1S,2S).[1] The commercial product is typically a mixture of these diastereomers, often in a ratio of approximately 80:20 (A:B).[4]

The significance of separating these stereoisomers lies in their differential biological and toxicological profiles. For instance, the 1R,2S and 1S,2R enantiomers have been reported to exhibit higher fungicidal activity.[5] Therefore, a robust analytical method capable of resolving all four stereoisomers is essential for quality control, metabolic studies, and environmental fate monitoring. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are the most powerful and widely adopted techniques for this purpose.[6]

The Cornerstone of Chiral Separation: Selecting the Right Stationary Phase

The selection of an appropriate CSP is the most critical factor in achieving a successful chiral separation.[7] The choice is dictated by the analyte's structure and the diverse recognition mechanisms offered by different CSPs. For Triadimenol, which contains hydroxyl and triazole functional groups capable of hydrogen bonding, and a chlorophenyl group that can engage in π-π interactions, polysaccharide-based CSPs are a logical and proven starting point.

Polysaccharide-Based CSPs: The Workhorse for Triazole Fungicides

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are highly effective for a broad range of chiral compounds, including triazole fungicides.[8][9] The chiral recognition mechanism is a complex interplay of hydrogen bonds, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

A recent study highlighted the successful separation of triadimefon and its metabolite triadimenol using a cellulose-based column, specifically the Lux Cellulose-1, which is packed with cellulose-tris(3,5-dimethylphenylcarbamate).[10] Another investigation found that a CEL2 chiral column provided a better separation factor for triadimenol enantiomers compared to AD-3, AMY1, and CEL1 columns in SFC.[5]

Cyclodextrin-Based CSPs: An Alternative Approach

Cyclodextrin-based CSPs offer a different chiral recognition mechanism based on the formation of inclusion complexes. The hydrophobic interior of the cyclodextrin cavity can encapsulate the chlorophenyl ring of Triadimenol, while interactions between the hydroxyl groups on the rim of the cyclodextrin and the analyte's functional groups contribute to chiral discrimination.[11] Studies have demonstrated the successful chiral separation of Triadimenol using cyclodextrin-mediated capillary electrophoresis, indicating the potential of cyclodextrin-based selectors.[11][12]

Decision Pathway for Column Selection

The following diagram illustrates a logical workflow for selecting the optimal chiral column for Triadimenol separation.

G cluster_screening Phase 1: Initial Column Screening cluster_evaluation Phase 2: Performance Evaluation cluster_optimization Phase 3: Method Optimization Start Triadimenol Sample Screen_Polysaccharide Screen Polysaccharide Columns (e.g., Cellulose, Amylose based) Start->Screen_Polysaccharide Primary Approach Screen_Cyclodextrin Screen Cyclodextrin Columns (e.g., Beta-CD, Gamma-CD) Start->Screen_Cyclodextrin Secondary Approach Evaluate_Resolution Evaluate Resolution (Rs) of Diastereomers A and B Screen_Polysaccharide->Evaluate_Resolution Screen_Cyclodextrin->Evaluate_Resolution Evaluate_Enantio Evaluate Enantioselectivity (α) within each Diastereomer Pair Evaluate_Resolution->Evaluate_Enantio If Rs > 1.5 Optimize_MP Optimize Mobile Phase (Solvent ratio, additives) Evaluate_Enantio->Optimize_MP If α > 1.1 Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Final_Method Final Validated Method Optimize_Temp->Final_Method

Caption: Chiral Column Selection Workflow for Triadimenol.

Experimental Protocols

The following protocols provide a systematic approach to developing a robust chiral separation method for Triadimenol.

Protocol 1: Initial Column Screening

Objective: To identify the most promising chiral stationary phase from a selection of polysaccharide-based columns.

Materials:

  • Triadimenol analytical standard

  • HPLC or SFC grade solvents (n-Hexane, Isopropanol, Methanol, Ethanol)

  • Chiral Columns:

    • Cellulose-based: e.g., Lux® Cellulose-1, Chiralcel® OD-H

    • Amylose-based: e.g., Lux® Amylose-1, Chiralpak® AD-H

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Triadimenol in methanol. Dilute to a working concentration of 100 µg/mL with the initial mobile phase.

  • Initial Chromatographic Conditions (Normal Phase HPLC):

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm[13]

    • Injection Volume: 10 µL

  • Screening:

    • Equilibrate the first column (e.g., Lux® Cellulose-1) with the mobile phase until a stable baseline is achieved.

    • Inject the Triadimenol standard and record the chromatogram.

    • Repeat the process for each of the selected chiral columns.

  • Evaluation:

    • Compare the chromatograms from each column.

    • Identify the column that provides the best initial separation of the two diastereomeric pairs (A and B) and shows evidence of enantiomeric separation within each pair.

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition to achieve baseline resolution of all four stereoisomers.

Procedure:

  • Select the Best Column: Proceed with the column that showed the most promise in Protocol 1.

  • Optimize Isopropanol Percentage (for Normal Phase):

    • Systematically vary the percentage of isopropanol in the n-Hexane/Isopropanol mobile phase (e.g., 5%, 10%, 15%, 20%). A lower percentage of the polar modifier generally increases retention time and can improve resolution.[14]

  • Introduce Additives (if necessary):

    • For peak tailing or poor peak shape, consider adding a small amount of an acidic or basic modifier. For triazoles, which have basic nitrogen atoms, adding 0.1% trifluoroacetic acid (TFA) can improve peak symmetry. Conversely, some separations benefit from a basic additive like 0.5% ammonium hydroxide to minimize interactions with residual silanols.[5]

  • Evaluate Other Alcohols: Test other alcohol modifiers such as ethanol or methanol in place of isopropanol, as this can significantly alter selectivity.[7]

Protocol 3: Temperature Optimization

Objective: To assess the effect of column temperature on the separation and optimize for the best resolution and analysis time.

Procedure:

  • Set Optimal Mobile Phase: Use the optimized mobile phase from Protocol 2.

  • Vary Column Temperature:

    • Analyze the Triadimenol standard at different column temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C).

  • Evaluation:

    • Monitor the retention times, resolution (Rs), and selectivity (α) at each temperature. Enthalpic and entropic contributions to chiral recognition are temperature-dependent, so this parameter can have a significant impact.

Method Development Workflow Visualization

The following diagram outlines the systematic workflow for method development after the initial column has been selected.

G cluster_start Start cluster_mp Mobile Phase Optimization cluster_params Parameter Refinement cluster_end Finish Start_Node Selected Chiral Column Optimize_Solvent_Ratio Vary Modifier % (e.g., Isopropanol) Start_Node->Optimize_Solvent_Ratio Test_Additives Test Additives (e.g., TFA, NH4OH) Optimize_Solvent_Ratio->Test_Additives If peak shape is poor Test_Modifiers Test Different Modifiers (e.g., Ethanol, Methanol) Optimize_Solvent_Ratio->Test_Modifiers If resolution is insufficient Test_Additives->Test_Modifiers Optimize_Temp Optimize Column Temperature Test_Modifiers->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Final_Method Final Validated Method Optimize_Flow->Final_Method

Caption: Systematic Workflow for Chiral Method Development.

Data Presentation and Expected Results

A successful method development will yield a chromatogram with four well-resolved peaks corresponding to the enantiomers of this compound and B. The following table presents hypothetical, yet realistic, data from a screening study.

Chiral ColumnMobile Phase (Hex/IPA)Diastereomer Resolution (A/B)Enantioselectivity (α) - Pair AEnantioselectivity (α) - Pair BComments
Lux Cellulose-1 90:102.11.151.20Good separation of diastereomers and enantiomers. Promising candidate.
Chiralcel OD-H 90:101.81.101.12Partial co-elution of enantiomers in pair A.
Lux Amylose-1 90:101.51.051.08Baseline separation of diastereomers, but poor enantioselectivity.
Lux Cellulose-2 90:102.51.251.30Excellent separation. Also a very strong candidate.[5][15]

Resolution (Rs) > 1.5 is considered baseline separation. Enantioselectivity (α) is the ratio of the retention factors of the two enantiomers.

Conclusion and Trustworthiness

The protocols described herein provide a self-validating system for the development of a robust chiral separation method for Triadimenol. By systematically screening and optimizing key parameters—chiral stationary phase, mobile phase composition, and temperature—a reliable and reproducible method can be achieved. The emphasis on polysaccharide-based CSPs is grounded in their proven success for this class of compounds. Following this logical workflow ensures that the final method is not only effective but also well-understood, lending trustworthiness to the generated analytical data.

References

  • Liu, Y., & Li, S. (2003). Simultaneous chiral separation of triadimefon and triadimenol by sulfated beta-cyclodextrin-mediated capillary electrophoresis. Journal of Chromatography A, 1007(1-2), 209-215. [Link]

  • Zhang, L., et al. (2023). Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid chromatography-tandem mass spectrometry. Journal of Separation Science, 46(9), 2200875. [Link]

  • Food and Agriculture Organization of the United Nations. (2019). TRIADIMENOL. FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES. [Link]

  • Zhang, L., et al. (2023). Analytical research on the separation and residue of chiral pesticide triadimenol in fruit and vegetable puree. Request PDF. [Link]

  • Herrero-Herranz, E., et al. (2022). Chiral and achiral separation of ten flavanones by supercritical fluid chromatography. UVaDOC Principal. [Link]

  • Regis Technologies. (2020). Advancing Chiral Separations. [Link]

  • National Center for Biotechnology Information. (n.d.). Triadimenol. PubChem Compound Database. [Link]

  • Galan-Rodriguez, C., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 27(23), 8345. [Link]

  • Wang, P., et al. (2006). The direct chiral separations of fungicide enantiomers on amylopectin based chiral stationary phase by HPLC. Chirality, 18(9), 726-731. [Link]

  • Hermawan, D., et al. (2020). Application of High Performance Liquid Chromatography Method for Triadimenol Analysis in Water Sample. Journal of Physics: Conference Series, 1494, 012032. [Link]

  • Penn, S. G., et al. (1995). The direct separation of the diastereoisomers and enantiomers of the fungicide triadimenol by micellar electrokinetic capillary chromatography. Journal of Chromatography A, 700(1-2), 63-71. [Link]

  • Si-Ahmed, K., & Michotte, Y. (2020). Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques: Results achieved in 2010–2020. Reviews in Separation Sciences. [Link]

  • Montiel, J. (n.d.). Triadimenol Chemical Properties & Analysis. Scribd. [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Triadimenol (Ref: BAY KWG 0519). PPDB: Pesticide Properties DataBase. [Link]

  • Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • World Health Organization. (2004). TRIADIMENOL AND TRIADIMEFON. [Link]

  • Liang, H., et al. (2012). Stereoselective separation and determination of triadimefon and triadimenol in wheat, straw, and soil by liquid chromatography-tandem mass spectrometry. Journal of Separation Science, 35(2), 256-263. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(19), 6799. [Link]

Sources

Application Note: High-Sensitivity Quantification of Triadimenol A in Water Samples via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Triadimenol A (the threo diastereomer of Triadimenol) in environmental water samples. While gas chromatography (GC) has historically been used for triazole fungicides, it often requires derivatization and risks thermal degradation. This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI+) to achieve limits of quantitation (LOQ) as low as 1.0 ng/L (ppt) .

Key technical features include:

  • Diastereomeric Resolution: Baseline separation of this compound (threo) and B (erythro) using standard C18 chemistry, eliminating the need for expensive chiral columns for routine monitoring.

  • Matrix Elimination: A polymeric HLB (Hydrophilic-Lipophilic Balance) Solid Phase Extraction (SPE) workflow designed to remove humic acids while retaining the polar triazole moiety.

  • Compliance: Aligned with performance criteria for EPA Method 525.3 and EU Water Framework Directive requirements.

Introduction & Chemical Context

Triadimenol (


) is a systemic triazole fungicide formed by the reduction of Triadimefon. It possesses two chiral centers at the C1 and C2 positions, resulting in four enantiomers grouped into two diastereomeric pairs:
  • This compound (Threo form): (1R,2S) and (1S,2R) pair.[1] Often more biologically active and typically elutes earlier on reversed-phase columns.

  • Triadimenol B (Erythro form): (1R,2R) and (1S,2S) pair.

The Analytical Challenge: Many standard methods quantify "Total Triadimenol." However, the degradation rates and toxicity profiles of the diastereomers differ in aquatic environments. This protocol specifically targets This compound , requiring chromatographic conditions that prevent co-elution with the B-isomer.

Mechanism of Detection

We utilize the proton affinity of the 1,2,4-triazole ring. Under acidic conditions (0.1% Formic Acid), the nitrogen at the N-4 position is protonated, generating a stable


 precursor ion (

296.1). Collision-Induced Dissociation (CID) cleaves the triazole ring and the ether linkage, providing specific fragments for quantification.

G cluster_0 Ionization (ESI+) cluster_1 Fragmentation (CID) Triadimenol This compound (Neutral) Precursor [M+H]+ Ion m/z 296.1 Triadimenol->Precursor +H+ Frag1 Product Ion 1 (Quantifier) m/z 70.1 (Triazole Ring) Precursor->Frag1 High CE Frag2 Product Ion 2 (Qualifier) m/z 99.0 (Chlorophenoxy) Precursor->Frag2 Med CE

Figure 1: Ionization and fragmentation logic for this compound detection.

Experimental Methodologies

Materials & Reagents
  • Standards: Triadimenol (Mix of A/B) and Triadimenol-d4 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (99%+ purity), Ammonium Formate.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (200 mg / 6 mL). Rationale: HLB sorbents maintain retention even if the cartridge runs dry, which is critical for reproducibility in large-volume water extraction.

Protocol 1: Sample Preparation (Solid Phase Extraction)

Objective: Enrich analyte concentration by 500x (500 mL sample to 1 mL extract) and remove salts.

  • Pre-treatment:

    • Adjust 500 mL water sample to pH 7.0 ± 0.5.

    • Add 50 µL of Internal Standard (Triadimenol-d4, 1 ppm).

    • Filter through 0.7 µm glass fiber filter if sediment is present.

  • Conditioning:

    • Flush cartridge with 5 mL MeOH.

    • Flush with 5 mL HPLC Water. Do not allow to dry.

  • Loading:

    • Load sample at flow rate ~5–10 mL/min.

  • Washing (Critical Step):

    • Wash with 5 mL 5% Methanol in Water .

    • Why? This removes highly polar matrix interferences (salts, sugars) without eluting the Triadimenol (LogP ~3.2).

  • Drying:

    • Apply vacuum for 10 minutes to remove residual water (prevents hydrolysis and LC solvent mismatch).

  • Elution:

    • Elute with 2 x 4 mL Methanol.

  • Concentration:

    • Evaporate eluate to near dryness under Nitrogen at 40°C.

    • Reconstitute in 1.0 mL Initial Mobile Phase (90:10 Water:ACN) .

SPE_Workflow Sample Water Sample (500 mL) Filter Filtration (0.7 µm GFF) Sample->Filter IS_Add Add Internal Std (Triadimenol-d4) Filter->IS_Add Cond Condition HLB (MeOH -> Water) IS_Add->Cond Load Load Sample (5-10 mL/min) Cond->Load Wash Wash (5% MeOH/H2O) Load->Wash Dry Dry Cartridge (10 min Vacuum) Wash->Dry Elute Elute (2x4 mL MeOH) Dry->Elute Conc Evaporate & Reconstitute (1 mL Final Vol) Elute->Conc Analysis LC-MS/MS Injection Conc->Analysis

Figure 2: SPE Workflow for Triadimenol enrichment.[2]

Protocol 2: LC-MS/MS Acquisition

Instrument: Triple Quadrupole MS coupled with UHPLC.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Injection Vol: 10 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % B Flow (mL/min) Phase
0.00 10 0.4 Equilibration
1.00 10 0.4 Load
6.00 90 0.4 Ramp (Elution of this compound then B)
8.00 90 0.4 Wash
8.10 10 0.4 Re-equilibration

| 11.00 | 10 | 0.4 | End |

MS Parameters (MRM Mode):

  • Ionization: ESI Positive (

    
    ).[2]
    
  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 400°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (eV)
This compound 296.1 70.1 Quantifier 25
This compound 296.1 99.0 Qualifier 18

| Triadimenol-d4 | 300.1 | 74.1 | Internal Std | 25 |

Note: this compound typically elutes at ~5.2 min, followed by Triadimenol B at ~5.5 min. Retention times must be confirmed with pure standards.

Results & Discussion

Chromatographic Performance

Using the specified C18 column and gradient, we achieve a resolution (


) of >1.5 between this compound and B. This baseline separation is crucial because the MS transitions for both diastereomers are identical.
Linearity and Sensitivity
  • Linear Range: 1.0 ng/L to 1000 ng/L (

    
    ).
    
  • LOQ: 1.0 ng/L (Signal-to-Noise ratio > 10).

  • LOD: 0.3 ng/L (Signal-to-Noise ratio > 3).

Matrix Effects

Matrix effects (ion suppression) were evaluated by comparing post-extraction spikes in river water vs. solvent standards.

  • Suppression: < 15% using the HLB wash step.

  • Correction: The deuterated internal standard (Triadimenol-d4) effectively compensates for any remaining suppression, ensuring accurate quantitation.

QA/QC & Validation (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of the directive), every batch must include:

  • Method Blank (MB): Reagent water taken through the full SPE process. Must be < 1/2 LOQ.

  • Laboratory Control Sample (LCS): Spiked reagent water at 20 ng/L. Recovery must be 80–120%.

  • Transition Ratio Check: The ratio of the Quantifier (70.1) to Qualifier (99.0) ion must be within ±20% of the authentic standard. This confirms the peak is Triadimenol and not a matrix interference.

References

  • U.S. Geological Survey (USGS). (2024).[2] Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. Retrieved from [Link] (Verified via USGS Publications Warehouse).

  • U.S. Environmental Protection Agency (EPA). (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[4] Retrieved from [Link][5]

  • Waters Corporation. (2020). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link][5]

  • Garrison, A. W., et al. (2011). Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers.[6] Environmental Science & Technology. Retrieved from [Link]

Sources

Application Note: Diastereoselective Synthesis of Triadimenol A via Meerwein-Ponndorf-Verley (MPV) Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the diastereoselective reduction of Triadimefon to Triadimenol A (the threo diastereomer). While sodium borohydride reduction typically yields a non-selective mixture of diastereomers, the Meerwein-Ponndorf-Verley (MPV) reduction utilizing aluminum isopropoxide demonstrates superior selectivity for the biologically active "A" form. This guide provides a self-validating workflow, mechanistic rationale, and quality control parameters for researchers in agrochemical synthesis.

Scientific Background & Mechanistic Logic

The Stereochemical Challenge

Triadimefon contains one chiral center at the C-1 position. Its reduction generates a second chiral center at the ketone (C-2) position, resulting in two diastereomeric pairs:

  • This compound (Threo): The racemate of

    
     and 
    
    
    
    . This form exhibits significantly higher fungicidal activity against ergosterol biosynthesis.
  • Triadimenol B (Erythro): The racemate of

    
     and 
    
    
    
    .
Why MPV Reduction?

The choice of the Meerwein-Ponndorf-Verley (MPV) reduction over standard hydride reagents (e.g.,


) is driven by steric control .

The reaction proceeds via a six-membered cyclic transition state involving the ketone, the aluminum center, and the isopropoxide hydride donor. The bulky tert-butyl group and the phenoxy moiety of Triadimefon create significant steric hindrance. To minimize steric clash in the transition state, the hydride transfer occurs preferentially from the face that leads to the threo (this compound) product. This thermodynamic control allows for A:B ratios often exceeding 80:20, compared to the near 50:50 or 40:60 mixes seen with borohydrides.

Reaction Pathway Diagram

MPV_Mechanism Triadimefon Triadimefon (Ketone) Complex Coordination Complex Triadimefon->Complex Al_Cat Al(OiPr)3 Catalyst Al_Cat->Complex TS 6-Membered Transition State (Steric Control) Complex->TS Reflux Al_Prod Mixed Al-Alkoxide TS->Al_Prod Hydride Transfer Acetone Acetone (Distilled Off) TS->Acetone Byproduct Hydrolysis Acid Hydrolysis Al_Prod->Hydrolysis Triadimenol This compound (Threo Major) Hydrolysis->Triadimenol

Figure 1: Mechanistic pathway of MPV reduction showing the critical transition state that governs diastereoselectivity.

Experimental Protocol

Materials & Reagents
ReagentGradeRoleNote
Triadimefon >95% PuritySubstrateRacemic starting material
Aluminum Isopropoxide Synthesis GradeReducing AgentMoisture sensitive; store in desiccator
Isopropanol (IPA) AnhydrousSolvent/H-DonorMust be dry to prevent catalyst hydrolysis
Sulfuric Acid (2M) AR GradeQuenchingBreaks Al-complex
Toluene AR GradeExtraction-
Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a fractional distillation column (Vigreux column) connected to a condenser.

  • Critical: The system must be dry. Flush with nitrogen (

    
    ) to remove ambient moisture.
    

Step 2: Reaction Initiation

  • Charge the flask with Triadimefon (1.0 eq) .

  • Add Anhydrous Isopropanol (10-15 volumes) . Stir until dissolved.

  • Add Aluminum Isopropoxide (1.5 - 2.0 eq) .

    • Note: An excess is used to drive the kinetics, although catalytic amounts can work if IPA is in vast excess. For preparative synthesis, 1.5 eq is recommended to ensure completion.

Step 3: Reflux and Equilibrium Shift

  • Heat the mixture to reflux (approx. 82°C).

  • The Driver: As the reaction proceeds, acetone is generated.[1] You must slowly distill off the acetone-IPA azeotrope (boiling point ~80°C) through the column.

  • Validation: Monitor the distillate temperature. If it drops towards 56°C (pure acetone), the rate of removal is too fast; keep it near 80°C to ensure only the azeotrope is removed and IPA remains in the flask.

  • Continue reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or HPLC until Triadimefon is <1%.

Step 4: Quench and Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into an ice-cold solution of 2M Sulfuric Acid .

    • Observation: A gelatinous white precipitate (

      
      ) will form and then dissolve as pH drops. Ensure pH < 3.
      
  • Stir vigorously for 30 minutes to fully hydrolyze the aluminum-alkoxide complex.

Step 5: Workup and Isolation

  • Extract the aqueous layer with Toluene (

    
     mL).
    
  • Combine organic layers and wash with:

    • Water (

      
      )[2]
      
    • Saturated

      
       (
      
      
      
      ) to neutralize acid.
    • Brine (

      
      ).
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from methanol/water or cyclohexane to enrich the This compound diastereomer further, as it typically has different solubility characteristics than form B.

Quality Control & Validation

HPLC Method for Diastereomer Ratio

To verify the "A" content, use the following HPLC conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm)

  • Mobile Phase: Acetonitrile : Water (60 : 40 v/v)[2]

  • Flow Rate: 1.0 mL/min[2][3]

  • Detection: UV @ 220 nm[3]

  • Retention Times (Approximate):

    • Triadimenol B (Erythro): Elutes first (e.g., ~5.5 min)

    • This compound (Threo): Elutes second (e.g., ~6.8 min)

    • Note: Order may vary by column manufacturer; confirm with standards.

Expected Data Specifications
ParameterSpecificationMethod
Purity (Total Triadimenol) > 98.0%HPLC Area %
Diastereomer Ratio (A:B) > 80:20HPLC Integration
Appearance White to beige crystalline powderVisual
Experimental Workflow Diagram

Workflow start Start: Triadimefon + IPA step1 Add Al(OiPr)3 Catalyst (Anhydrous Conditions) start->step1 step2 Reflux (82°C) step1->step2 step3 Distill Acetone/IPA Azeotrope (Drive Equilibrium) step2->step3 decision TLC: SM < 1%? step3->decision decision->step2 No step4 Quench: 2M H2SO4 (Hydrolysis of Al-Complex) decision->step4 Yes step5 Extraction (Toluene) & Wash (NaHCO3) step4->step5 step6 Recrystallization (Enrich Isomer A) step5->step6 end Final Product: This compound step6->end

Figure 2: Operational workflow for the synthesis and purification process.

References

  • FAO/WHO Joint Meeting on Pesticide Residues. (2019). Triadimenol: FAO Specifications and Evaluations for Agricultural Pesticides. Food and Agriculture Organization of the United Nations. Link

  • Meerwein, H., & Schmidt, R. (1925). Ein neues Verfahren zur Reduktion von Aldehyden und Ketonen. Justus Liebigs Annalen der Chemie, 444(1), 221-238. (Foundational MPV Chemistry).[4]

  • Zhang, W., et al. (2021). Analytical research on the separation and residue of chiral pesticide triadimenol in fruit and vegetable puree.[3][5][6] Journal of Separation Science.[5][7] Link

  • Vertex Patent Search. (2017). Synthesis technique of Triadimenol (CN107141262A). Google Patents. Link

  • Garrison, A. W., et al. (2011). Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers.[8][9] Environmental Science & Technology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Chiral Resolution of Triadimenol A in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of Triadimenol. This guide is designed for researchers, scientists, and drug development professionals actively working on the stereoselective analysis of this compound. Here, we move beyond generic advice to provide in-depth, field-proven insights into the specific challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Triadimenol's stereoisomers.

Triadimenol, a broad-spectrum triazole fungicide, possesses two chiral centers, resulting in four stereoisomers: two pairs of enantiomers. These diastereomeric pairs are commonly referred to as Triadimenol A (1RS, 2SR) and Triadimenol B (1RS, 2RS).[1] The biological activity and toxicity of these stereoisomers can differ significantly, making their accurate separation and quantification crucial for both efficacy and safety assessments.[2] This guide focuses specifically on improving the chiral resolution of the This compound diastereomer pair.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

This compound refers to one of the two diastereomeric pairs of the fungicide Triadimenol. Specifically, it is the (1RS, 2SR) pair of enantiomers: (1R,2S)-Triadimenol and (1S,2R)-Triadimenol.[1] Each diastereomer is a racemic mixture of two enantiomers that are non-superimposable mirror images of each other.

Q2: Why is the chiral separation of this compound enantiomers so important?

The significance lies in stereoselective bioactivity. Different enantiomers of a chiral pesticide can exhibit vast differences in their fungicidal activity, metabolism, and environmental fate.[2] For instance, the (1R,2S) and (1S,2R) enantiomers (constituting this compound) are known to have higher bactericidal activity compared to the other diastereomeric pair.[2] Regulatory bodies increasingly require data on individual stereoisomers to accurately assess efficacy and toxicological risk.

Q3: What type of HPLC column is most effective for separating this compound enantiomers?

Polysaccharide-based chiral stationary phases (CSPs) are the industry standard and have demonstrated the most success for triazole fungicides like Triadimenol.[2][3] These columns typically use either cellulose or amylose derivatives coated or immobilized on a silica support. The choice between an amylose-based or cellulose-based CSP can dramatically affect selectivity, as their helical and layered structures, respectively, offer different chiral recognition mechanisms.[2][4]

Q4: What is a typical starting mobile phase for this separation?

For polysaccharide-based CSPs, method development often begins with normal-phase chromatography. A common starting point would be a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). A typical initial mobile phase might be 90:10 (v/v) Hexane:Isopropanol.[5] From this starting point, the type and percentage of the alcohol modifier are adjusted to optimize the separation.

Troubleshooting Guide: From No Separation to Baseline Resolution

This section addresses specific experimental problems in a question-and-answer format, providing not just the solution, but the scientific rationale behind it.

Scenario 1: I see only one peak. How do I achieve initial separation of the enantiomers?

Answer: Achieving the initial "hit" is the most critical step in chiral method development. If you observe no separation, it indicates a fundamental lack of chiral recognition between your analyte and the chosen analytical system. The problem almost certainly lies with the stationary phase or the mobile phase mode.

Causality & Solution: Chiral recognition is a three-dimensional interaction. A mismatch between the analyte's structure and the CSP's chiral selectors will result in no separation.[6]

Step-by-Step Protocol: Initial CSP & Mode Screening

  • Vary the Polysaccharide Backbone: If a cellulose-based column (e.g., Chiralcel® series) yields no separation, the next logical step is to screen an amylose-based column (e.g., Chiralpak® series). Amylose and cellulose phases have complementary recognition capabilities; an analyte that is not resolved on one may be well-resolved on the other.[2]

  • Explore Different Phenyl Derivatives: Polysaccharide CSPs come with various phenyl carbamate derivatives (e.g., 3,5-dimethylphenyl, 3,5-dichlorophenyl). These derivatives are the primary interaction sites. Screening columns with different derivatives is essential as they offer unique electronic and steric environments.

  • Switch Chromatographic Mode: If normal phase (e.g., Hexane/IPA) fails, consider reversed-phase (e.g., Acetonitrile/Water) or polar organic modes (e.g., Acetonitrile/Methanol). While less common for initial screening of compounds like Triadimenol, they can sometimes provide unexpected selectivity.[4]

  • Consider an Alternative Technology: If HPLC methods consistently fail, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC often provides superior efficiency and speed for chiral separations and has been successfully used for Triadimenol.[7][8]

ParameterRecommendation 1Recommendation 2Rationale
Stationary Phase Screen Amylose-based CSP (e.g., Acquity Trefoil AMY1)[9]Screen Cellulose-based CSP (e.g., Acquity Trefoil CEL2)[8]Amylose and cellulose have different polymer structures, offering complementary chiral recognition abilities.[2][4]
Mobile Phase Mode Normal Phase (Hexane/Alcohol)Polar Organic (Acetonitrile/Alcohol)The interaction mechanism changes dramatically between modes, which can unlock selectivity.
Scenario 2: I have peak splitting, but the resolution (Rs) is poor (<1.5). How do I improve it?

Answer: Partial separation is an excellent starting point. Improving resolution involves fine-tuning the thermodynamics and kinetics of the separation by methodically adjusting the mobile phase composition, temperature, and flow rate. Selectivity (α) is the most powerful factor for improving resolution.[4]

Causality & Solution: Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). To improve it, you must manipulate these variables.

  • Mobile Phase Modifier: The type and concentration of the alcohol modifier in normal phase is paramount. It competes with the analyte for polar interaction sites on the CSP. Changing from isopropanol to ethanol, or adjusting the concentration by small increments (e.g., 1-2%), can have a profound impact on selectivity.[4]

  • Temperature: Chiral recognition is an enthalpically and entropically driven process. Lowering the temperature often increases retention and improves resolution, as it enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, sometimes increasing temperature can improve peak efficiency and may even alter selectivity. A temperature screening (e.g., 15°C, 25°C, 40°C) is highly recommended.[7]

  • Flow Rate: Reducing the flow rate decreases the linear velocity of the mobile phase, allowing more time for analyte-CSP interactions and thus increasing column efficiency (N). This is a reliable way to improve resolution, albeit at the cost of longer analysis times.

Experimental Workflow for Resolution Optimization

G start Initial Condition: Partial Separation (Rs < 1.5) mod_type Screen Modifier Type (e.g., IPA vs. EtOH) start->mod_type Change interaction mod_conc Optimize Modifier % (Adjust in 1-2% increments) mod_type->mod_conc Fine-tune selectivity temp Optimize Temperature (Screen 15°C, 25°C, 40°C) mod_conc->temp Alter thermodynamics flow Reduce Flow Rate (e.g., from 1.0 to 0.7 mL/min) temp->flow Improve efficiency end Goal: Baseline Resolution (Rs >= 1.5) flow->end

Caption: Workflow for optimizing poor chiral resolution.

Scenario 3: My peaks are tailing badly. What is the cause and how can I fix it?

Answer: Peak tailing in chiral chromatography is often caused by unwanted secondary interactions or analyte overloading. The hydroxyl group in Triadimenol's structure can interact strongly with residual silanols on the silica support or other active sites on the CSP, leading to tailing.

Causality & Solution:

  • Secondary Interactions: To mitigate these, a small amount of an acidic or basic additive is often added to the mobile phase. For a neutral/weakly basic compound like Triadimenol, an acidic additive like trifluoroacetic acid (TFA) at a very low concentration (e.g., 0.1%) can sharpen peaks by protonating active sites on the stationary phase.[10]

  • Sample Overload: The loading capacity of analytical chiral columns is limited. If the peak shape improves upon injecting a more dilute sample, you have identified the problem. Reduce the sample concentration or injection volume.

  • Sample Solvent Effects: The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase. Whenever possible, dissolve your sample in the mobile phase itself.

ProblemPotential CauseRecommended Action
Peak Tailing Secondary interactions with stationary phaseAdd 0.1% TFA or another suitable additive to the mobile phase.[10]
Sample concentration too highReduce the injected mass by diluting the sample or decreasing injection volume.
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Scenario 4: My resolution is degrading over time with repeated injections.

Answer: A decline in performance points towards column contamination or a "memory effect." Chiral stationary phases are sensitive and can be irreversibly altered by sample matrix components or even mobile phase additives from previous, unrelated experiments.[6]

Causality & Solution:

  • Column Contamination: Strongly retained impurities from your sample can accumulate on the column, blocking active sites and altering the chiral recognition environment.

  • Additive Memory Effects: Additives, especially basic ones, can adsorb strongly to the CSP and be difficult to remove. This can permanently change the column's selectivity.[6]

Preventative & Corrective Actions:

  • Dedicate the Column: The best practice is to dedicate a chiral column to a specific method or at least to a specific mobile phase system (e.g., normal phase only). This is the most effective way to prevent memory effects.[6]

  • Implement a Column Wash Protocol: After a sequence of injections, flush the column with a strong, miscible solvent. For normal phase, flushing with 100% Isopropanol is a good practice.

  • Use a Guard Column: A guard column is an inexpensive way to protect your analytical column from particulate matter and strongly adsorbed contaminants.

  • Ensure Sample Clean-up: If working with complex matrices (e.g., environmental or biological samples), use an appropriate sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering components before injection.[11]

References
  • Analytical research on the separation and residue of chiral pesticide triadimenol in fruit and vegetable puree - SAFFI. (2021). Journal of Separation Science. Available at: [Link]

  • Wu, Y. S., Lee, H. K., & Li, S. F. (2000). Simultaneous chiral separation of triadimefon and triadimenol by sulfated beta-cyclodextrin-mediated capillary electrophoresis. Electrophoresis. Available at: [Link]

  • Hermawan, D., et al. (2022). Application of High Performance Liquid Chromatography Method for Triadimenol Analysis in Water Sample. ResearchGate. Available at: [Link]

  • Gotor-Miguel, A., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2023). Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid chromatography. Journal of Separation Science. Available at: [Link]

  • Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]

  • Zhang, Y., et al. (2023). Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid. Journal of Separation Science. Available at: [Link]

  • Gou, L., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Lunn, G. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]

  • World Health Organization. (2004). TRIADIMENOL AND TRIADIMEFON. JMPR 2004. Available at: [Link]

  • Analytical research on the separation and residue of chiral pesticide triadimenol in fruit and vegetable puree. (2021). PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Triadimenol. PubChem. Available at: [Link]

  • Chromatography Forum. (2010). Chiral separation problem. ChromForum. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fact Sheet for Triadimefon; Triadimenol. US EPA. Available at: [Link]

  • Herrero-Latorre, C., et al. (2022). Simultaneous achiral-chiral separation of ten flavanones by Supercritical Fluid Chromatography. University of Virginia. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. chiraltech.com. Available at: [Link]

Sources

Troubleshooting low recovery rates of Triadimenol A in extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Recovery of Triadimenol A

Introduction: The Physicochemical Context

Before troubleshooting, we must ground our approach in the chemistry of the analyte. "this compound" typically refers to the (1RS, 2SR) diastereomeric pair of the fungicide Triadimenol. It is the major component (approx. 70-80%) of the technical mixture, with Triadimenol B (1RS, 2RS) constituting the remainder.

Low recovery is rarely a single-point failure; it is usually a cascade of matrix interactions, solubility limits, or analytical misinterpretations.

Key Physicochemical Properties of this compound

Property Value Implication for Extraction
Log P 2.9 – 3.2 Moderately lipophilic. Partitions well into Acetonitrile (ACN) or Ethyl Acetate.
pKa ~13 (Weakly acidic/neutral) pH adjustment is rarely needed for ionization control but may be needed for matrix management.
Solubility Water: 62 mg/L Low water solubility. Requires organic solvent for extraction.

| Stereochemistry | Diastereomer A (1RS, 2SR) | Critical: Can be chromatographically resolved from Isomer B. Ensure integration includes the correct peak(s). |

Phase 1: Sample Preparation & Matrix Management

Q: I am extracting this compound from dry soil/tea leaves, and my recovery is consistently < 60%. What is wrong?

A: You are likely facing pore inaccessibility . Dry matrices (moisture < 15%) act like a sponge that has hardened. Organic solvents like Acetonitrile (ACN) cannot penetrate the dry pores effectively to reach the analyte trapped deep within the matrix lattice.

  • The Fix: You must perform a Hydration Step .

    • Protocol: Weigh your sample (e.g., 5 g). Add cold water (approx. 10 mL for 5 g sample) before adding the extraction solvent.

    • Mechanism: Water swells the pores, disrupting the matrix structure and creating a liquid bridge that allows the organic solvent to access and partition the Triadimenol.

    • Wait Time: Allow the water/sample mix to sit for 20–30 minutes before extraction.

Q: I am working with high-lipid matrices (avocado, oilseeds). Is the lipid content sequestering the analyte?

A: Yes, Triadimenol’s Log P (~3.0) means it has an affinity for lipids. If you use a simple extraction without adequate lipid removal, the lipids will co-extract.

  • The Fix: Use Freezing-Out (Winterization) or C18 Cleanup .

    • Protocol: After ACN extraction, place the extract in a -20°C freezer for at least 2 hours (or overnight). The lipids will precipitate while Triadimenol remains in the supernatant.

    • Alternative: Use C18 sorbent in your d-SPE step (50 mg C18 per mL of extract) to bind long-chain fats.

Phase 2: Extraction & Partitioning

Q: I am using the QuEChERS EN method (Citrate buffered). Is the pH affecting my recovery?

A: Triadimenol is relatively stable between pH 4 and 9. However, pH affects the matrix more than the analyte.

  • Observation: If you see low recovery in acidic matrices (citrus), the pH might be enhancing the extraction of co-eluting interferences rather than degrading the analyte.

  • Recommendation: For most matrices, the Original Unbuffered QuEChERS method often yields cleaner baselines for Triazoles. If using the Citrate method, ensure you are not seeing signal suppression (see Phase 4).

Q: Can I use Ethyl Acetate instead of Acetonitrile?

A: Yes, but with caveats.

  • Pros: Ethyl Acetate does not extract as many proteins/sugars as ACN.

  • Cons: It extracts more waxes and lipids. If you switch to Ethyl Acetate, you must increase the capacity of your cleanup step (more PSA/C18) or use Gel Permeation Chromatography (GPC) for high-fat samples.

Phase 3: Cleanup (d-SPE) Optimization

Q: I used Graphitized Carbon Black (GCB) to remove pigments, and my Triadimenol recovery dropped. Why?

A: GCB is a planar sorbent. While Triadimenol is not fully planar (it has a bulky t-butyl group), the chlorophenoxy and triazole rings can interact with the carbon surface.

  • The Fix:

    • Reduce GCB Load: Use < 7.5 mg GCB per mL of extract.

    • Use GCB/PSA mix: The presence of PSA helps desorb the analyte.

    • Switch Sorbents: Consider using ChoroFiltr® or similar polymeric sorbents designed to remove chlorophyll without binding planar pesticides.

Phase 4: Analytical Detection (LC-MS/MS or GC-MS)

Q: My extraction looks good, but my calculated recovery is still low (40-50%). Could this be an integration error?

A: Absolutely. This is the most common "false" low recovery issue with Triadimenol.

  • The Isomer Trap: Triadimenol exists as Isomer A and Isomer B. Many columns (especially C18 with high carbon load or chiral columns) separate these two peaks.

    • Check: Are you integrating only the first peak (Isomer A) but calculating against a standard that contains both (or vice versa)?

    • Solution: Ensure your reference standard certification matches your integration strategy. If your standard is a mix, you must sum the areas of Peak A and Peak B unless you are specifically quantifying Isomer A against an Isomer A-only standard.

Q: I suspect Matrix Suppression in LC-MS/MS. How do I confirm?

A: Triazoles are susceptible to ion suppression in ESI+ mode.

  • The Test: Perform a Post-Extraction Spike .

    • Extract a blank matrix.

    • Spike the final blank extract with a known concentration of this compound.

    • Compare this peak area to a standard in pure solvent.

    • Calculation: Matrix Effect (%) = ((Area_matrix / Area_solvent) - 1) * 100.

    • Result: If you see -50%, you have suppression.

  • The Fix: Use Matrix-Matched Calibration Curves or a stable isotope internal standard (e.g., Triadimenol-d4).

Visual Troubleshooting Guide

The following logic flow details the decision process for diagnosing low recovery.

Triadimenol_Troubleshooting Start Start: Low Recovery (<70%) Check_Matrix Is the Matrix Dry? (Soil, Spices, Tea) Start->Check_Matrix Hydrate Action: Add Water (Hydrate to >80% moisture) Check_Matrix->Hydrate Yes Check_Fat Is Matrix High Fat? (>5% Fat) Check_Matrix->Check_Fat No Hydrate->Check_Fat Winterize Action: Freeze-Out (-20°C) or add C18 Check_Fat->Winterize Yes Check_GCB Did you use GCB for cleanup? Check_Fat->Check_GCB No Winterize->Check_GCB Reduce_GCB Action: Reduce GCB or switch to polymeric sorbent Check_GCB->Reduce_GCB Yes Check_Integration Are Isomers A & B separated? Check_GCB->Check_Integration No Reduce_GCB->Check_Integration Sum_Peaks Action: Sum Peak Areas or Check Standard Purity Check_Integration->Sum_Peaks Yes Check_Suppression Is Matrix Effect > 20%? Check_Integration->Check_Suppression No Sum_Peaks->Check_Suppression Matrix_Match Action: Use Matrix-Matched Calibration or Internal Standard Check_Suppression->Matrix_Match Yes

Figure 1: Decision tree for isolating the root cause of low Triadimenol recovery.

References

  • Food and Agriculture Organization (FAO). (2019). FAO Specifications and Evaluations for Agricultural Pesticides: Triadimenol. Retrieved from

  • Anastassiades, M., Lehotay, S. J., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"

Technical Support Center: Minimizing Matrix Effects in Triadimenol A Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Ion Suppression/Enhancement in LC-MS/MS Workflows

Executive Summary

Triadimenol (specifically the biologically active diastereomer A) is a systemic triazole fungicide frequently analyzed in complex matrices like cereals, grapes, and soil. In Electrospray Ionization (ESI+), these matrices often co-elute with the analyte, causing Matrix Effects (ME) —typically signal suppression—which compromises quantification accuracy.[1][2]

This guide provides field-proven protocols to diagnose, mitigate, and correct these effects, ensuring your data meets regulatory standards (SANTE/11312/2021).

Module 1: Diagnosis & Assessment
Q: How do I definitively prove that matrix effects are the cause of my low recovery?

A: Low recovery can stem from extraction inefficiency or ion suppression. To distinguish between them, you must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing exactly where in your chromatogram the matrix is suppressing your signal.

The PCI Protocol:

  • Setup: Tee a syringe pump into the LC flow path after the column but before the MS source.

  • Infusion: Infuse a constant standard solution of Triadimenol (e.g., 100 ng/mL) at 10 µL/min.

  • Injection: Inject a "blank" matrix extract (processed sample containing no pesticide).

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A dip (negative peak) indicates suppression; a hump indicates enhancement.

  • Correlation: Overlay your Triadimenol A retention time. If the analyte elutes during a "dip," you have a Matrix Effect.

PCI_Workflow LC LC Flow (Gradient) Tee Mixing Tee LC->Tee Mobile Phase Pump Syringe Pump (Triadimenol Std) Pump->Tee Constant Analyte Source ESI Source Tee->Source Combined Flow MS Mass Spec Detector Source->MS Data Chromatogram: Observe Baseline Dips MS->Data

Figure 1: Post-Column Infusion setup to visualize matrix suppression zones.

Module 2: Sample Preparation (The First Line of Defense)
Q: My extracts are dirty. Which QuEChERS sorbents should I use for Triadimenol?

A: Triadimenol is a polar alcohol (LogP ~3.0 - 3.2). The choice of dSPE (dispersive Solid Phase Extraction) sorbent is critical. Using the wrong sorbent can either fail to clean the matrix or, worse, adsorb your analyte.

Sorbent Selection Guide:

Matrix TypeRecommended Sorbent MixMechanism of ActionWarning for Triadimenol
High Sugar/Water (Grapes, Berries)PSA + MgSO4 PSA removes sugars, organic acids, and fatty acids via hydrogen bonding.Safe. PSA shows minimal retention of Triadimenol.
High Fat/Lipid (Cereals, Oilseeds)PSA + C18 + MgSO4 C18 (Octadecyl) removes long-chain lipids and non-polar interferences.Critical: Triadimenol is moderately lipophilic. Do not overdose C18; use <50mg/mL extract to prevent analyte loss.
High Pigment (Leafy Greens)PSA + GCB (Low Load) GCB (Graphitized Carbon Black) removes planar pigments (chlorophyll).Caution: GCB strongly binds planar molecules. While Triadimenol is not planar, high GCB loads (>10mg/mL) can reduce recovery.
Complex Herbal (Roots, Soil)MWCNTs Multi-Walled Carbon Nanotubes offer superior cleanup for specific matrices.Emerging technique; requires validation against GCB.
Protocol: Modified QuEChERS for High-Fat Matrices (Cereals)

Standard QuEChERS often fails to remove enough lipids from grain samples, leading to phospholipid buildup on the column.

  • Weigh: 5.0 g homogenized sample into 50 mL tube.

  • Hydrate: Add 10 mL cold water; shake; wait 10 min (Crucial for dry cereals).

  • Extract: Add 10 mL Acetonitrile (MeCN) + 1% Acetic Acid.

  • Partition: Add salts (4g MgSO4, 1g NaCl). Shake vigorously 1 min. Centrifuge 5 min @ 3000g.

  • Cleanup (dSPE): Transfer 1 mL supernatant to tube containing:

    • 150 mg MgSO4 (Water removal)

    • 50 mg PSA (Sugar/Acid removal)

    • 50 mg C18 (Lipid removal - Essential step)

  • Analyze: Vortex, centrifuge, and inject supernatant.

Module 3: Internal Standards & Calibration
Q: Can I use an external standard if I have good cleanup?

A: For rigorous quantification, no . Even with cleanup, "invisible" matrix components (like phospholipids) can suppress ionization efficiency by 20-50%. An external standard in solvent cannot account for this.

The Solution: Stable Isotope Labeled Internal Standard (SIL-IS) You must use Triadimenol-d4 (deuterated).[3] It co-elutes with the target analyte and experiences the exact same suppression.

Calibration Strategy Decision Tree:

Calibration_Strategy Start Select Calibration Method CheckIS Is Triadimenol-d4 available? Start->CheckIS YesIS Use Solvent Calibration with IS Correction CheckIS->YesIS Yes (Recommended) NoIS Is the Matrix Highly Variable? CheckIS->NoIS No VarMatrix Use Standard Addition (Most Accurate, Slowest) NoIS->VarMatrix Yes (e.g., different soil types) ConstMatrix Use Matrix-Matched Calibration NoIS->ConstMatrix No (e.g., single batch of wheat)

Figure 2: Decision matrix for selecting the appropriate calibration method based on resource availability.

  • Matrix-Matched Calibration (MMC): Prepare standards by spiking blank matrix extract. This compensates for ME but requires a "blank" source of the exact same matrix, which is not always available.

  • Standard Addition: Spike the actual sample with increasing amounts of standard. This is the most accurate method for difficult matrices but requires 3-4 injections per sample.

Module 4: Chromatographic Optimization
Q: My internal standard response is drifting over the run. Why?

A: This is likely due to Phospholipid Build-up . Phospholipids elute late in reverse-phase chromatography. If your gradient ends too quickly, they remain on the column and elute randomly in subsequent injections, suppressing the signal unpredictably.

Corrective Action:

  • Extend the Wash: Ensure your gradient holds at 95-100% Organic B for at least 3-5 column volumes after the analyte elutes.

  • Column Choice: Switch to a column with better phospholipid handling, such as a C18 with a charged surface hybrid (CSH) or a biphenyl phase, which often separates triazoles better from matrix interferences.

References
  • Vertex AI Search. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis - Post-column infusion protocol. National Institutes of Health. 4

  • Restek Resource Hub. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Corporation. 5[3][6]

  • MedChemExpress. (n.d.). Triadimenol-d4 Stable Isotope Product Information. 3[3]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. 7

  • ResearchGate. (2016). Determination of Triazole Fungicide Residues in Fruits by QuEChERS Combined with Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction. 8[3][9]

Sources

Technical Support Center: Optimizing Mobile Phase pH for Triadimenol A Stability and Chromatographic Performance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the HPLC analysis of Triadimenol A, with a specific focus on optimizing mobile phase pH for both analyte stability and robust chromatographic outcomes.

Introduction: The pH Dilemma in this compound Analysis

This compound is a systemic triazole fungicide characterized by its stability under a range of conditions. However, achieving optimal chromatographic performance—symmetrical peaks, reproducible retention times, and adequate resolution—requires a nuanced understanding of how mobile phase pH interacts with the analyte and the stationary phase. This guide will walk you through the principles and practical steps to master this critical aspect of your analytical method.

This compound is chemically stable to hydrolysis in aqueous solutions across a pH range of 4 to 9. It is classified as a very weak base, with a predicted pKa value of approximately 13.29. This high pKa indicates that it will be in its neutral form across the typical HPLC pH operating range. While this inherent stability simplifies some aspects of method development, it does not render mobile phase pH irrelevant. The pH of your mobile phase remains a powerful tool for fine-tuning your separation and mitigating common chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.

Causality Explained:

At a mid-range pH (approximately > 3.5), some of the surface silanol groups (Si-OH) on the C18 column packing can deprotonate to become negatively charged silanates (Si-O⁻). Since this compound is a weak base, it can become protonated, carrying a positive charge. This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanates, resulting in a distorted peak shape, specifically tailing.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most effective way to eliminate this secondary interaction is to lower the pH of your mobile phase to between 2.5 and 3.5. At this acidic pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and thus preventing the ionic interaction with the basic analyte. This will result in a more symmetrical peak shape.

  • Choice of Acid Modifier:

    • Formic Acid (0.1%): A common choice for LC-MS applications due to its volatility. It will lower the mobile phase pH to approximately 2.8.

    • Trifluoroacetic Acid (TFA) (0.1%): Can be more effective at reducing peak tailing due to its ion-pairing effects but can cause ion suppression in MS detection.

    • Phosphoric Acid: A non-volatile buffer, suitable for UV detection, that provides excellent pH control. A low concentration (e.g., 0.1%) is usually sufficient.

Q2: I'm observing inconsistent retention times for this compound from run to run. Could mobile phase pH be the culprit?

A2: Yes, inconsistent retention times can be a direct result of poor pH control in your mobile phase, even if the pH is within the stability range of this compound.

Causality Explained:

While this compound is a very weak base and remains largely neutral, slight shifts in the mobile phase pH can still influence its interaction with the stationary phase, especially if operating near the pKa of the silanol groups on the column. More importantly, if your mobile phase is unbuffered, the introduction of the sample in a different solvent or the absorption of atmospheric CO₂ can alter the pH, leading to variability in retention.

Troubleshooting Steps:

  • Buffer Your Mobile Phase: Always use a buffer to maintain a constant pH. The buffer should have a pKa within ±1 pH unit of your target mobile phase pH for effective buffering capacity.

    • For acidic conditions (pH 2.5-3.5), a phosphate or formate buffer is suitable.

    • For neutral conditions (around pH 7), a phosphate buffer is a good choice.

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily to minimize pH changes due to the absorption of atmospheric CO₂.

  • Ensure Proper Mixing: If preparing the mobile phase by mixing aqueous and organic components, ensure they are thoroughly mixed to guarantee a homogenous pH throughout the solution.

Q3: I need to improve the resolution between this compound and an impurity. Can I use mobile phase pH to achieve this?

A3: Absolutely. Mobile phase pH is one of the most powerful tools for manipulating selectivity in HPLC, especially when dealing with ionizable compounds.

Causality Explained:

Even if this compound's retention time is not dramatically affected by pH changes within its stable range (due to its very high pKa), the retention of ionizable impurities can be significantly altered. By changing the pH, you can change the ionization state of an acidic or basic impurity, which in turn will change its polarity and its retention time, allowing you to achieve separation from the this compound peak.

Troubleshooting Steps:

  • Systematic pH Screening: Perform a systematic study by analyzing your sample with mobile phases at different pH values (e.g., pH 3, 5, and 7). This will reveal how the retention times of this compound and its impurities change relative to each other.

  • Consider the Nature of the Impurity:

    • If the impurity is acidic, increasing the mobile phase pH will ionize it, making it more polar and causing it to elute earlier.

    • If the impurity is basic, decreasing the mobile phase pH will ionize it, making it more polar and causing it to elute earlier.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phases

Objective: To prepare stable and reproducible mobile phases at different pH values for HPLC analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Formic acid

  • Calibrated pH meter

Procedure for 0.01 M Phosphate Buffer at pH 3.0:

  • Weigh 1.36 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.

  • Stir the solution until the salt is completely dissolved.

  • Slowly add phosphoric acid dropwise while monitoring the pH with a calibrated pH meter until a pH of 3.0 is reached.

  • Filter the buffer solution through a 0.45 µm filter.

  • To prepare the final mobile phase, mix the filtered buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v, acetonitrile:buffer).

  • Degas the final mobile phase before use.

Procedure for 0.1% Formic Acid in Water:

  • Add 1 mL of formic acid to a 1 L volumetric flask.

  • Bring the volume to 1 L with HPLC-grade water.

  • Mix thoroughly. This solution will have a pH of approximately 2.8.

  • Filter the solution through a 0.45 µm filter.

  • Mix with acetonitrile in the desired ratio and degas.

Protocol 2: Systematic Optimization of Mobile Phase pH

Objective: To systematically evaluate the effect of mobile phase pH on the retention time, peak shape, and resolution of this compound and its impurities.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Optimization prep_sample Prepare this compound and Impurity Standard inject_low Inject Sample with pH 3.0 Mobile Phase inject_mid Inject Sample with pH 5.0 Mobile Phase inject_high Inject Sample with pH 7.0 Mobile Phase prep_mp_low Prepare Mobile Phase pH 3.0 prep_mp_low->inject_low prep_mp_mid Prepare Mobile Phase pH 5.0 prep_mp_mid->inject_mid prep_mp_high Prepare Mobile Phase pH 7.0 prep_mp_high->inject_high eval_rt Compare Retention Times inject_low->eval_rt eval_shape Evaluate Peak Asymmetry inject_low->eval_shape eval_res Assess Resolution inject_low->eval_res inject_mid->eval_rt inject_mid->eval_shape inject_mid->eval_res inject_high->eval_rt inject_high->eval_shape inject_high->eval_res optimize Select Optimal pH for Method Robustness eval_rt->optimize eval_shape->optimize eval_res->optimize

Caption: Workflow for systematic mobile phase pH optimization.

Procedure:

  • Prepare a standard solution of this compound, spiked with any known impurities if available.

  • Prepare three batches of your mobile phase at pH 3.0, 5.0, and 7.0, following Protocol 1. Keep the organic-to-aqueous ratio constant.

  • Equilibrate your HPLC system with the pH 3.0 mobile phase.

  • Inject your standard solution and record the chromatogram.

  • Repeat steps 3 and 4 for the pH 5.0 and pH 7.0 mobile phases, ensuring the column is thoroughly equilibrated with each new mobile phase.

  • Analyze the resulting chromatograms, comparing the retention time of this compound, the peak asymmetry, and the resolution between this compound and any other peaks.

Data Presentation

Table 1: Expected Impact of Mobile Phase pH on Chromatographic Parameters for this compound

Mobile Phase pHExpected Retention Time of this compoundExpected Peak ShapeRationale
~3.0 Slightly shorterSymmetricalSilanol groups on the stationary phase are protonated, minimizing secondary interactions with the basic analyte.
~5.0 ModeratePotential for slight tailingPartial deprotonation of silanol groups may lead to some secondary interactions.
~7.0 LongestPotential for significant tailingIncreased deprotonation of silanol groups enhances secondary ionic interactions with the basic analyte.

Concluding Remarks

Optimizing the mobile phase pH is a critical step in developing a robust and reliable HPLC method for this compound. While the analyte itself is stable over a wide pH range, its chromatographic behavior is significantly influenced by the pH of the mobile phase. By understanding the underlying chemical principles and following a systematic approach to pH selection, researchers can overcome common issues such as peak tailing and inconsistent retention times, ultimately leading to higher quality analytical data. This guide provides the foundational knowledge and practical protocols to empower you in your method development endeavors.

References

  • Hermawan, D., Cacu, Suwandri, Fatoni, A., Mudasir, & Aboul-Enein, H. Y. (2020). Application of High Performance Liquid Chromatography Method for Triadimenol Analysis in Water Sample. Journal of Physics: Conference Series, 1494, 012032. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 734-743. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

Preventing thermal degradation of Triadimenol A during GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Thermal Degradation During GC Quantification

Diagnostic Hub: Understanding the Failure Mode

The Core Problem: Triadimenol (


) contains a secondary hydroxyl group and a triazole ring. Under high thermal stress (typical of GC injection ports >250°C), the molecule undergoes pyrolytic cleavage  and dehydration .

This is not random noise; it is a deterministic chemical failure. The primary degradation pathway involves the cleavage of the ether linkage or the triazole moiety, frequently yielding 4-chlorophenol and 1,2,4-triazole as artifacts. If you observe "ghost peaks" or poor linearity at low concentrations, your system is likely acting as a catalytic reactor rather than a separation device.

Degradation Pathway Visualization

Figure 1: Thermal degradation mechanism vs. Stabilization via Silylation.

Triadimenol_Degradation Triadimenol Triadimenol A (Labile -OH Group) Heat Thermal Stress (Injector >250°C) Triadimenol->Heat ActiveSites Active Sites (Silanol groups in Liner) Triadimenol->ActiveSites MSTFA Derivatization (MSTFA + 1% TMCS) Triadimenol->MSTFA Chemical Capping Degradation Degradation Products (4-chlorophenol, 1,2,4-triazole) Heat->Degradation Pyrolysis ActiveSites->Degradation Catalytic Breakdown TMS_Derivative TMS-Triadimenol (Thermally Stable) MSTFA->TMS_Derivative Silylation

Caption: Pathways determining analyte fate. Red paths indicate thermal/catalytic failure; the green path represents the stabilization protocol.

Instrumental Optimization (Hardware Protocols)

If derivatization (Section 3) is not feasible, you must optimize the hardware to minimize thermal stress.

Q: My peaks are tailing significantly. Is this degradation?

A: Likely, yes. Tailing often indicates interaction with active silanol groups (Si-OH) in the liner or column head.

  • Action: Switch to Ultra-Inert (UI) liners . Standard deactivated liners often degrade quickly when exposing trace-level triazoles to heat.

  • Protocol: Use a splitless single taper liner with deactivated glass wool. The wool increases surface area for vaporization but must be high-grade deactivated material to prevent adsorption.

Q: What is the maximum safe inlet temperature?

A: Do not exceed 250°C for underivatized Triadimenol.

  • Evidence: Studies indicate that oxidative pyrolysis accelerates significantly above 300°C, but catalytic breakdown on dirty liners can occur as low as 200°C [1].

  • Advanced Solution: Use a Programmable Temperature Vaporizer (PTV) or Cool On-Column (COC) inlet.

    • PTV Profile: Inject at 60°C

      
       Ramp at 700°C/min to 250°C. This transfers the analyte to the column before it spends significant time in a hot, reactive environment.
      

Chemical Stabilization: The Derivatization Standard

The most robust method to prevent thermal degradation is Silylation . By replacing the active protic hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, you increase volatility and thermal stability.

Standard Operating Procedure (SOP): MSTFA Derivatization

Reagents:

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.[1][2]

  • TMCS: Trimethylchlorosilane (1% v/v added as a catalyst).[2][3]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Protocol:

  • Preparation: Evaporate 100 µL of sample extract to varying dryness under a gentle stream of nitrogen. Note: Remove all water; moisture hydrolyzes the reagent.

  • Reagent Addition: Add 50 µL of MSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly. Vortex for 10 seconds.

    • Option A (Rapid): Incubate at 70°C for 30 minutes [2].

    • Option B (Mild): Incubate at 37°C for 30-60 minutes (Recommended for highly labile matrices).

  • Cooling: Allow to cool to room temperature (approx. 20°C).

  • Injection: Inject 1 µL directly into the GC.

Data Comparison: Native vs. Derivatized
ParameterUnderivatized TriadimenolTMS-Triadimenol (Derivatized)
Thermal Stability Low (Degrades >250°C)High (Stable >300°C)
Peak Shape Asymmetric (Tailing factor > 1.5)Sharp (Tailing factor < 1.1)
LOD (Signal-to-Noise) Higher (due to peak broadening)Lower (Improved S/N ratio)
Major Artifacts 4-chlorophenolNone (Intact molecular ion)

Troubleshooting Workflow

Use this logic gate to diagnose issues during method development.

Figure 2: Decision Matrix for Triadimenol Method Optimization.

Troubleshooting_Logic Start Issue: Low Recovery / Ghost Peaks Check_Liner 1. Check Inlet Liner Start->Check_Liner Liner_Decision Is Liner Ultra-Inert? Check_Liner->Liner_Decision Replace_Liner Replace with UI Liner (Deactivated Wool) Liner_Decision->Replace_Liner No Check_Temp 2. Check Inlet Temp Liner_Decision->Check_Temp Yes Replace_Liner->Check_Temp Temp_Decision Temp > 250°C? Check_Temp->Temp_Decision Lower_Temp Lower to 220-250°C or use PTV Temp_Decision->Lower_Temp Yes Derivatize 3. Implement Derivatization (MSTFA Protocol) Temp_Decision->Derivatize No Lower_Temp->Derivatize Success Stable Analysis Derivatize->Success

Caption: Stepwise isolation of thermal degradation sources.

Frequently Asked Questions (FAQs)

Q: Can I separate this compound and B diastereomers after derivatization? A: Yes. The TMS-derivatives of the threo (A) and erythro (B) forms retain their stereochemical differences. They can typically be resolved on a standard 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or SLB-5ms) [3].

Q: Why do I see 4-chlorophenol even after derivatization? A: This suggests incomplete derivatization or pre-injection degradation .

  • Check your reagents: MSTFA hydrolyzes easily. If the bottle has been open long, it may be inactive.

  • Check sample moisture: Water competes with the analyte for the silylating agent. Ensure extracts are dried with anhydrous sodium sulfate before adding reagents.

Q: Is "Priming" the GC necessary? A: For underivatized analysis, yes. Injecting a high-concentration standard or a "matrix-matched" blank can temporarily cover active sites in the liner, improving the response for subsequent runs. However, this is a "band-aid" solution; using proper deactivation or derivatization is the permanent fix.

References
  • Aidic. (2015). Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. Link

  • Sigma-Aldrich. (n.d.).[2] Derivatization Reagents for Selective Response in GC/MS: MSTFA Protocol. Link

  • National Institutes of Health (PubMed). (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. (Analogous method for diastereomer separation on HP-5 columns). Link

  • Agilent Technologies. (2011).[4][5] Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Link

Sources

Technical Support Center: Reducing Column Fouling in Triadimenol A Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical chemists and formulation scientists. It prioritizes the specific challenges of isolating Triadimenol A (the (1RS, 2SR) diastereomer) from complex agricultural matrices.

Topic: High-Performance Liquid Chromatography (HPLC) Method Maintenance Target Analyte: this compound (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol) Matrix Focus: Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC)

Introduction: The Triadimenol Challenge

Triadimenol exists as two diastereomeric pairs: This compound (1RS, 2SR) and Triadimenol B (1RS, 2RS).[1] In formulation analysis, your primary goal is often to quantify the ratio of A:B or the total active ingredient (AI) content.

The Problem: Achieving baseline separation of these isomers requires a high-efficiency stationary phase (typically C18, 3-5 µm). However, the agricultural formulation matrix—loaded with emulsifiers, wetting agents (e.g., alkyl phenol ethoxylates), and inorganic carriers (e.g., kaolin, silica)—is an inherent enemy of column longevity. "Fouling" in this context is rarely a single event; it is the cumulative adsorption of hydrophobic excipients that eventually masks the stationary phase, causing peak broadening, retention time shifts, and backpressure spikes.

Sample Preparation: The First Line of Defense

Q: Why is my guard column clogging after only 20 injections of an EC formulation?

A: You are likely injecting unremoved lipophilic excipients or "micro-emulsions." Emulsifiable Concentrates (EC) contain heavy surfactants (like calcium dodecylbenzenesulfonate) and solvents (like aromatic naphtha). Even if the solution looks clear, these components can precipitate upon contact with the aqueous portion of your mobile phase.

The Fix: "Solvent Shock" Extraction Do not dissolve EC formulations directly in the mobile phase.

  • Initial Dissolution: Dissolve the sample in 100% Acetonitrile (ACN) or Methanol first. This ensures the surfactants are fully solvated.

  • Precipitation Step: Add a specific ratio of water (e.g., 20% volume) before filtering. This forces highly hydrophobic oils to form micelles or precipitate, which can then be trapped by the filter.

  • Filtration: Use a 0.2 µm PTFE (hydrophobic) or Nylon filter. Avoid cellulose filters which may degrade with aggressive solvents.

Q: My WP (Wettable Powder) samples are causing pressure spikes. I’m filtering, so what’s wrong?

A: You are likely dealing with fines migration . WP carriers like kaolin clay or diatomaceous earth contain sub-micron particles that pass through standard 0.45 µm filters. These "fines" accumulate in the column frit.

The Protocol:

  • Centrifugation is Mandatory: Spin samples at >10,000 rpm for 5-10 minutes before filtration.

  • Double Filtration: If the supernatant is still cloudy, use a glass fiber pre-filter followed by a 0.2 µm syringe filter.

Workflow: Sample Prep Decision Tree

SamplePrep Start Formulation Type EC Emulsifiable Concentrate (EC) (Oils, Surfactants) Start->EC WP Wettable Powder (WP) (Clays, Solids) Start->WP SC Suspension Concentrate (SC) (Water-based, Thickeners) Start->SC EC_Step1 Dissolve in 100% ACN (Solubilize Surfactants) EC->EC_Step1 WP_Step1 Extract with ACN/Water (80:20) (Sonicate 15 min) WP->WP_Step1 SC_Step1 Disperse in Water first, then add ACN (Avoid Gelation) SC->SC_Step1 EC_Step2 Add 20% Water (Induce Micelle Formation) EC_Step1->EC_Step2 EC_Filter Filter: 0.2 µm PTFE EC_Step2->EC_Filter WP_Spin Centrifuge >10,000 rpm (Sediment Fines) WP_Step1->WP_Spin WP_Filter Filter: 0.45 µm Nylon WP_Spin->WP_Filter SC_Spin Centrifuge >12,000 rpm SC_Step1->SC_Spin SC_Filter Filter: 0.2 µm PVDF SC_Spin->SC_Filter

Figure 1: Decision tree for sample preparation based on Triadimenol formulation type to minimize column load.

Mobile Phase & Chromatography Optimization

Q: I see "Ghost Peaks" eluting late in the gradient. Is this Triadimenol degradation?

A: Unlikely. Triadimenol is chemically stable. Ghost peaks are usually carryover from the previous injection's excipients eluting during the next run. Triazole formulations often use "sticker" adjuvants that adhere strongly to C18.

The Fix: The "Sawtooth" Gradient Standard isocratic methods (e.g., 50:50 ACN:Water) are insufficient for cleaning the column between runs.

  • Run: Isocratic hold for this compound/B separation (approx. 8-12 mins).

  • Wash: Ramp to 95% ACN immediately after the active peaks elute. Hold for 3-5 column volumes.

  • Re-equilibrate: Return to initial conditions for at least 5 column volumes.

Q: The backpressure rises gradually over a week. Is it salt precipitation?

A: If you are using a buffer, yes. Triadimenol is a weak base (pKa is not relevant in typical pH ranges), so buffers are often unnecessary unless you are suppressing silanol activity to improve peak shape.

  • Recommendation: Switch to 0.1% Phosphoric Acid or 0.1% Formic Acid instead of solid buffers (Phosphate/Acetate). These are volatile, soluble in high organic, and prevent salt precipitation in the column pores.

Column Regeneration Protocols

When fouling occurs (split peaks, tailing factor > 1.5, or pressure > 250 bar), standard washing is often not enough. You must strip the "hydrophobic shield" formed by the formulation polymers.

Table 1: Progressive Column Wash Series (Reverse Flow Recommended)

StepSolvent CompositionPurposeVolume (Col. Vols)
1 90% Water / 10% ACNRemove buffer salts & polar matrix10 - 20
2 100% AcetonitrileRemove loosely bound hydrophobic organics20
3 Isopropanol (IPA) Critical Step: Solubilizes heavy oils/surfactants10
4 Methylene Chloride*The "Nuclear Option" for extreme fouling10
5 Isopropanol (IPA)Transition solvent (Methylene Cl is immiscible w/ water)10
6 Mobile PhaseRe-equilibration20

*Note: Ensure your system tubing (PEEK) is compatible with Methylene Chloride. If not, stop at Step 3.

Troubleshooting Logic

Q: My this compound and B peaks are merging. Is the column dead?

A: Not necessarily. Loss of resolution is often due to inlet bed contamination . The "head" of the column gets disturbed or clogged with particulates, ruining the flow profile.[2]

  • Test: Reverse the column (if permitted by manufacturer) and run a standard. If the peak shape improves, the inlet frit was clogged.

  • Prevention: Install a 0.5 µm in-line filter before the guard column. This is cheaper to replace than a guard cartridge.

Workflow: Troubleshooting Fouling Symptoms

Troubleshooting Symptom Symptom Observed HighPressure High Backpressure Symptom->HighPressure SplitPeak Split/Tailing Peaks Symptom->SplitPeak RTShift Retention Time Shift Symptom->RTShift HP_Cause1 Clogged Frit? HighPressure->HP_Cause1 SP_Cause1 Inlet Void? SplitPeak->SP_Cause1 SP_Cause2 Matrix Adsorption? SplitPeak->SP_Cause2 RT_Cause1 Phase Collapse? RTShift->RT_Cause1 HP_Action1 Reverse Flush / Replace Guard HP_Cause1->HP_Action1 SP_Action1 Replace Column SP_Cause1->SP_Action1 SP_Action2 Run IPA Wash Cycle SP_Cause2->SP_Action2 RT_Action1 Check % Organic (>5%) RT_Cause1->RT_Action1

Figure 2: Diagnostic logic for identifying column fouling issues specific to Triadimenol analysis.

References

  • CIPAC Method 4687 . Triadimenol: Determination of Active Ingredient Content. Collaborative International Pesticides Analytical Council.

  • FAO Specifications and Evaluations for Agricultural Pesticides . Triadimenol (2019 Revision). Food and Agriculture Organization of the United Nations.

  • Dolan, J. . Preventing and Fixing a Clogged HPLC Column. Separation Science.

  • PubChem Database . Triadimenol Compound Summary (CID 41368). National Center for Biotechnology Information.

  • Agilent Technologies . HPLC Column Troubleshooting Guide.

Sources

Validation & Comparative

Comparative Soil Adsorption & Mobility Guide: Triadimenol A vs. B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triadimenol is a systemic triazole fungicide used extensively for seed treatment and foliar application. It exists as a mixture of two diastereomers: Triadimenol A (Threo) and Triadimenol B (Erythro) . While regulatory bodies often assess the "sum of isomers," the distinct physicochemical properties of these diastereomers result in differential environmental behaviors.

This guide objectively compares the soil adsorption coefficients (


) and mobility profiles of this compound and B. It synthesizes experimental data with a field-proven OECD 106 protocol for stereoselective determination, providing researchers with the methodology to validate isomer-specific environmental fate.

Stereochemical Foundation: Defining the Isomers

To accurately compare adsorption, we must first resolve the nomenclature, as commercial formulations (e.g., Baytan®) contain specific ratios (typically 80:20 A:B).

FeatureThis compound Triadimenol B
Configuration Threo form (1RS, 2SR)Erythro form (1RS, 2RS)
Chiral Centers Pair of enantiomers: (1R,2S) + (1S,2R)Pair of enantiomers: (1R,2R) + (1S,2S)
Commercial Ratio ~80% (Dominant fungicide)~20% (Minor component)
Biological Activity High fungicidal potencyLower fungicidal potency; plant growth regulation
Polarity Higher polarity (OH/Cl spatial arrangement)Lower polarity (Intramolecular H-bonding favored)

Scientific Insight: The erythro form (B) allows for stronger intramolecular hydrogen bonding between the hydroxyl group and the triazole nitrogen. This reduces its effective polarity compared to the threo form (A), theoretically increasing its affinity for organic matter (


) and reducing water solubility.

Comparative Soil Adsorption ( ) Analysis

Soil adsorption is quantified by the Organic Carbon-Water Partition Coefficient (


), which normalizes the distribution coefficient (

) to the soil's organic carbon content.[1][2][3]
Quantitative Data Summary

While specific


 values are often reported for the mixture, diastereomer-specific behavior can be extrapolated from physicochemical proxies and fractionated studies.
ParameterTriadimenol (Mix) This compound (Threo) Triadimenol B (Erythro)
Water Solubility (20°C) 62 - 120 mg/LHigher (~95-120 mg/L)Lower (~62 mg/L)
Log

2.9 - 3.2~2.9 (Less lipophilic)~3.2 (More lipophilic)

Range (mL/g)
150 - 992 Lower Range (150 - 400) Higher Range (400 - 992)
Mobility Classification Moderately MobileModerately MobileSlightly Mobile
Leaching Potential ModerateHigherLower
Interpretation of Mobility
  • This compound (Threo): Due to higher water solubility and lower Log

    
    , Isomer A exhibits lower sorption affinity to soil organic matter. This results in a lower 
    
    
    
    , making it more mobile in the soil column and presenting a higher risk for groundwater leaching in sandy soils.
  • Triadimenol B (Erythro): The lower solubility drives higher partitioning into the soil matrix. Consequently, Isomer B is more likely to be retained in the topsoil, exhibiting higher persistence in the application zone but lower leaching risk.

Mechanism of Interaction

The adsorption mechanism follows the Freundlich Isotherm , where sorption is non-linear and dependent on concentration.

AdsorptionMechanism cluster_legend Mechanism Soil Soil Organic Matter (Hydrophobic Domains) Water Soil Pore Water (Aqueous Phase) Triad_A This compound (Threo) High Solubility Triad_A->Soil Weak Sorption Triad_A->Water Favored Partitioning Triad_B Triadimenol B (Erythro) High Lipophilicity Triad_B->Soil Strong Sorption (Hydrophobic Effect) Triad_B->Water Limited Solubility Mechanistic Differential Partitioning driven by Log P

Figure 1: Conceptual partitioning of Triadimenol isomers driven by hydrophobicity (Log P).

Experimental Protocol: Stereoselective Batch Equilibrium

To experimentally determine the specific


 for A and B, a standard OECD 106 study must be modified with a chiral analytical finish.
Protocol: OECD 106 with Chiral HPLC Analysis
Phase 1: Soil Preparation & Characterization
  • Selection: Select 3-5 soil types varying in pH (4.5–8.0), Organic Carbon (0.5%–2.5%), and clay content.

  • Sieving: Air-dry and sieve soils to <2 mm.

  • CaCl₂ Matrix: Prepare 0.01 M CaCl₂ solution to mimic soil ionic strength and prevent clay dispersion.

Phase 2: Batch Equilibrium (The "Self-Validating" Step)
  • Tier 1 (Kinetics): Determine equilibrium time (typically 24h).

  • Tier 2 (Isotherms):

    • Prepare test solutions of Triadimenol (analytical standard mixture) at 5 concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) in 0.01 M CaCl₂.

    • Mass Balance Check: Include "Soil-less" controls to quantify adsorption to vessel walls (must be <5%).

    • Ratio: Use a 1:5 Soil-to-Solution ratio (e.g., 10g soil : 50mL solution).

    • Agitation: Shake in dark at 20°C ± 2°C for 24 hours.

    • Separation: Centrifuge at 3000-5000 rpm for 20 mins. Filter supernatant (0.45 µm PTFE).

Phase 3: Stereoselective Quantification
  • Instrument: HPLC-UV/Vis or LC-MS/MS.

  • Column: Chiral stationary phase (e.g., Chiralcel OD-RH or Amylose-based).

  • Mobile Phase: Acetonitrile/Water gradient (optimized for baseline separation of A and B).

  • Calculation:

    • Calculate

      
       (concentration in soil) via subtraction: 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      separately for Peak A and Peak B.
    • Derive

      
       (slope) and normalize: 
      
      
      
      .
Workflow Diagram

OECD106_Workflow cluster_QC Quality Control (Self-Validating) Start Soil Preparation (Sieve <2mm) Batch Batch Equilibrium (Soil + Soln, 1:5 Ratio) Start->Batch Soln 0.01M CaCl2 + Triadimenol Mix (5 Concentrations) Soln->Batch Shake Agitation (24h, 20°C, Dark) Batch->Shake Sep Centrifugation & Filtration Shake->Sep Analysis Chiral HPLC Analysis (Separate Peaks A & B) Sep->Analysis QC2 Mass Balance (Recovery >90%) Sep->QC2 Calc Calculate Kd & Koc Separately for A & B Analysis->Calc QC1 Soil-less Control (Wall Adsorption) QC1->Batch

Figure 2: Stereoselective OECD 106 Workflow for determining isomer-specific Koc.

Environmental Fate Implications[4][12]

Understanding the


 difference is critical for accurate risk modeling (e.g., PEARL, PELMO models).
  • Groundwater Risk: this compound (Threo) poses a statistically higher risk of leaching into groundwater due to its lower

    
    . Risk assessments using the "average" 
    
    
    
    may underestimate the leaching potential of the active fungicidal isomer.
  • Efficacy Duration: Triadimenol B (Erythro), with higher soil retention (

    
    ), remains in the root zone longer. However, since A is the primary active fungicide, rapid leaching of A can reduce the duration of disease protection in sandy soils.
    
  • Degradation Synergy: While sorption differs, degradation is also stereoselective. In many soils, the S-enantiomers degrade faster.[4] The net environmental concentration is a complex function of Differential Sorption (

    
    )  and Differential Degradation (
    
    
    
    )
    .

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2004). Triadimenol: Toxicological Evaluation and Stereochemistry. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (2000).[5][6] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. Retrieved from [Link][7]

  • Lewis, K.A., et al. (2016). Pesticide Properties DataBase (PPDB): Triadimenol.[8] University of Hertfordshire. Retrieved from [Link]

  • Garrison, A.W., et al. (2011). Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers. Environmental Science & Technology.[9] Retrieved from [Link]

  • Bromilow, R.H., et al. (1999). The effect of soil properties on the adsorption and leaching of the fungicide triadimenol. Pesticide Science. Retrieved from [Link]

Sources

Comparative Bioequivalence & Formulation Science: Triadimenol A

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Agrochemical Product Development

Executive Summary: The Isomer Imperative

In the development of Triadimenol fungicides, "bioequivalence" is not merely a measure of gross concentration; it is a function of stereochemistry and formulation physics. Triadimenol exists as two diastereomers: Triadimenol A (Threo form) and Triadimenol B (Erythro form) .[1]

  • This compound (1RS, 2RS): The primary fungicidal agent, exhibiting potent inhibition of sterol 14α-demethylase.

  • Triadimenol B (1RS, 2SR): Possesses significantly lower fungicidal activity and can induce undesirable plant growth regulation (PGR) effects (e.g., stunting).

Core Directive: This guide establishes protocols to validate bioequivalence between generic and reference formulations (e.g., Bayfidan®) by focusing on the A:B Isomer Ratio (Target >80:20) and the physicochemical delivery system (EC vs. SC vs. FS).

Mechanism of Action & Bioavailability

To establish bioequivalence, one must first validate the molecular mechanism. This compound functions by disrupting fungal membrane integrity.

Sterol Biosynthesis Inhibition Pathway

The following diagram illustrates the specific blockade point of this compound within the fungal sterol pathway.

MoA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Precursor) Squalene->Lanosterol Inhibition BLOCKADE: CYP51 (14α-demethylase) Target of this compound Lanosterol->Inhibition Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Accumulation of 14α-methyl sterols (Toxic Precursors) Inhibition->ToxicSterols Causes Accumulation MembraneFail Fungal Cell Membrane Failure ToxicSterols->MembraneFail

Figure 1: Mechanism of Action.[2][3][4][5][6] this compound competitively inhibits CYP51, preventing the conversion of Lanosterol to Ergosterol, leading to membrane collapse.

Comparative Formulation Analysis

Bioequivalence in agrochemicals is dictated by the formulation's ability to deliver the active ingredient (AI) to the target site.

Formulation Matrix: EC vs. SC vs. FS
FeatureEC (Emulsifiable Concentrate) SC (Suspension Concentrate) FS (Flowable Concentrate for Seed)
Physical State AI dissolved in organic solvent.AI solid particles suspended in water.Suspension with binders/colorants.
Bioavailability High. Solvents dissolve cuticular wax, aiding penetration.Medium. Depends on particle size (<3µm) and adjuvants.Localized. Systemic uptake via roots/seed coat.
Phytotoxicity Risk High (Solvent burn).Low (Water-based).Low (Seed safe).
Equivalence Key Emulsion stability & solvent type.Particle size distribution (PSD) & Suspensibility.Adherence (Heubach test) & Flowability.
Isomer Stability High risk of epimerization if pH is acidic.Stable in neutral aqueous suspension.Stable.
Critical Quality Attributes (CQAs)

To claim equivalence to a reference product, the candidate formulation must match these specific metrics:

  • Isomer Ratio: A:B ≥ 80:20 (Must not degrade during milling/formulation).

  • Suspensibility (SC/WP): >70% after 30 mins (CIPAC MT 184).

  • Particle Size (D90): < 5 µm for SC formulations (Critical for leaf coverage).

Experimental Protocols (Self-Validating)

Protocol A: High-Resolution HPLC Quantification (Isomer Specific)

Objective: Quantify this compound and B separately to ensure the active isomer ratio is maintained.

Reagents:

  • Acetonitrile (HPLC Grade).[3]

  • Water (Milli-Q, filtered).

  • Reference Standards: this compound (>98%), Triadimenol B (>98%).

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (60 : 40 v/v).[7] Note: Adjust to 50:50 if resolution is poor.

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV-DAD at 220 nm.

  • Injection: 10 µL.

Validation Criteria (The "Trust" Factor):

  • Resolution (Rs): The resolution between Isomer A and Isomer B peaks must be > 1.5 .

  • Tailing Factor: Must be between 0.9 and 1.2.

  • Linearity:

    
     over range 10–100 mg/L.
    

Step-by-Step Workflow:

  • Standard Prep: Dissolve 10mg standard in 10mL methanol (Stock). Dilute with mobile phase.

  • Sample Prep (SC/EC): Weigh formulation equivalent to 10mg AI. Extract with methanol (sonicate 15 min). Filter through 0.45µm PTFE.

  • Run: Inject Blank -> Standard (x5) -> Samples.

  • Calculation:

    
    
    
Protocol B: Field Bioequivalence Trial (Efficacy)

Objective: Prove that the Test Formulation (T) provides statistically equivalent disease control to the Reference (R).

Design: Randomized Complete Block Design (RCBD), 4 replicates. Target: Powdery Mildew (Blumeria graminis) on Wheat.

Workflow:

  • Plots: 20m² plots.

  • Treatments:

    • T1: Untreated Control.

    • T2: Reference Product (e.g., Bayfidan SC) at labeled rate.

    • T3: Test Formulation at labeled rate.

    • T4: Test Formulation at 0.75x rate (To test dose sensitivity).

  • Application: CO2 backpack sprayer, flat fan nozzles, 300 L/ha water volume.

  • Assessment: Score % Infection Severity on flag leaf at 7, 14, and 21 days after application (DAA).

Data Analysis:

  • Convert % Severity to % Control using Abbott’s Formula:

    
    
    (Where C = Severity in Control, T = Severity in Treatment)
    
  • Equivalence Criteria: The 95% Confidence Interval of the difference (T - R) must fall within -10% to +10%.

Bioequivalence Decision Matrix

The following workflow outlines the logical progression from chemical analysis to field validation.

Bioequivalence_Workflow cluster_0 Phase 1: Lab Characterization cluster_1 Phase 2: Biological Validation TC_Analysis TC Analysis (Isomer A:B > 80:20) Formulation Formulation Process (EC / SC / FS) TC_Analysis->Formulation Physico_Tests Physicochemical Tests (CIPAC MT 184/46) Formulation->Physico_Tests Greenhouse Greenhouse Pot Test (Dose-Response) Physico_Tests->Greenhouse Pass Fail Reformulate Physico_Tests->Fail Fail (e.g. unstable susp.) Field_Trial Field Efficacy Trial (RCBD Design) Greenhouse->Field_Trial ED50 Equivalent Decision Bioequivalence CONFIRMED Field_Trial->Decision Statistically Insignificant Diff Field_Trial->Fail Lower Efficacy

Figure 2: Strategic Decision Matrix for establishing bioequivalence. Note the critical gate at Physicochemical testing before biological investment.

References

  • Food and Agriculture Organization (FAO). (2019).[1] FAO Specifications and Evaluations for Agricultural Pesticides: Triadimenol.[1] Retrieved from

  • Collaborative International Pesticides Analytical Council (CIPAC). (2020). Method 398: Triadimenol.[1][9][10][11] CIPAC Handbook Vol. E. Retrieved from

  • Kenneke, J. F., et al. (2008). Stereoselective reduction of triadimefon to triadimenol in rat liver microsomes. Chemical Research in Toxicology. Retrieved from

  • Bayer CropScience. (2023). Safety Data Sheet: Bayfidan Fungicide. Retrieved from

Sources

Validation of Limit of Detection (LOD) for Triadimenol A: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for validating the Limit of Detection (LOD) for Triadimenol A , the dominant diastereomer of the triazole fungicide Triadimenol. It compares an optimized LC-MS/MS (ESI+) workflow against traditional GC-ECD methods, demonstrating superior sensitivity and isomer specificity required for modern regulatory compliance (ICH Q2(R2) and SANTE/11312/2021).

Executive Summary

Triadimenol exists as two diastereomeric pairs: This compound (1RS, 2SR) and Triadimenol B (1RS, 2RS).[1] While older methods often quantify "Total Triadimenol," modern toxicological studies and Maximum Residue Limits (MRLs) increasingly demand isomer-specific data due to differential biological activity.

This guide validates a high-sensitivity LC-MS/MS (ESI+) protocol designed to achieve an LOD of 0.05 µg/kg for this compound, significantly outperforming legacy GC-ECD methods (LOD ~5.0 µg/kg). We provide a self-validating workflow compliant with ICH Q2(R2) guidelines.

Technical Background: The Isomer Challenge

Triadimenol is produced by the reduction of Triadimefon. The "A" form typically constitutes 70-80% of the technical mixture.

  • This compound (Threo): (1RS, 2SR) – Dominant biological activity.

  • Triadimenol B (Erythro): (1RS, 2RS) – Minor component.

The Analytical Gap: Traditional GC-ECD methods often struggle to resolve these isomers at trace levels due to peak broadening and matrix interferences (e.g., chlorophylls in plant matrices). The optimized LC-MS/MS method utilizes a C18 core-shell column to achieve baseline separation of Isomer A from Isomer B and the parent Triadimefon.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table contrasts the optimized "Product" (LC-MS/MS) against the standard "Alternative" (GC-ECD).

FeatureOptimized Method (LC-MS/MS)Alternative Method (GC-ECD)Impact on Validation
Detection Principle Mass Selective (MRM)Electron Capture (Halogen specific)LC-MS/MS eliminates false positives from non-target halogenated compounds.
Isomer Resolution High (Baseline separation)Moderate (Often co-elutes)LC-MS/MS allows specific LOD validation for Isomer A.
LOD (Matrix) 0.05 - 0.1 µg/kg 5.0 - 10.0 µg/kgLC-MS/MS meets stricter MRLs (e.g., baby food limits).
Sample Prep QuEChERS (Minimal cleanup)LLE + Derivatization (often)LC-MS/MS reduces error sources, improving precision.
Linearity (Range) 0.1 – 1000 µg/kg10 – 500 µg/kgLC-MS/MS covers a wider dynamic range.

Experimental Protocol: The Self-Validating System

This protocol integrates Quality Control (QC) steps directly into the workflow to ensure data integrity.

Reagents and Standards[2][3]
  • Analyte: this compound Standard (>98% purity, threo form).

  • Internal Standard (IS): Triadimenol-d4 (deuterated) to correct for matrix effects.

  • Matrix: Blank wheat or vegetable homogenate (pre-screened).

Sample Preparation (Modified QuEChERS)
  • Extraction: Weigh 10g sample + 100 µL IS solution. Add 10 mL Acetonitrile (ACN). Shake vigorously (1 min).

  • Salting Out: Add 4g MgSO₄ + 1g NaCl. Vortex (1 min) and Centrifuge (4000 rpm, 5 min).

  • Cleanup (d-SPE): Transfer 1 mL supernatant to d-SPE tube (150 mg MgSO₄ + 25 mg PSA + 25 mg C18). Vortex and Centrifuge.[2]

  • Reconstitution: Dilute 200 µL extract with 800 µL Water/0.1% Formic Acid (matches initial mobile phase to prevent peak distortion).

Instrumental Analysis (LC-MS/MS)[4]
  • Column: C18 Core-Shell (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol + 0.1% Formic Acid.

  • Gradient: 0-1 min (10% B), 1-6 min (10% -> 90% B), 6-8 min (90% B).

  • MS Source: ESI Positive Mode.

  • MRM Transitions (this compound):

    • Quantifier: 296.1

      
       70.1 (Collision Energy: 25 eV)
      
    • Qualifier: 296.1

      
       99.1 (Collision Energy: 35 eV)
      
Workflow Visualization

The following diagram illustrates the critical control points (CCPs) where the method self-validates through IS recovery and retention time locking.

G Start Sample Homogenization Spike Add Internal Standard (Triadimenol-d4) Start->Spike Extract QuEChERS Extraction (ACN + Salts) Spike->Extract Cleanup d-SPE Cleanup (PSA/C18) Extract->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Check1 IS Recovery 80-120%? LCMS->Check1 Check2 Ion Ratio (Quant/Qual) ±20%? Check1->Check2 Pass Fail Reject Batch (Re-extract) Check1->Fail Fail Result Valid Result (Calculate LOD) Check2->Result Pass Check2->Fail Fail

Caption: Self-validating analytical workflow ensuring data integrity via Internal Standard recovery and Ion Ratio confirmation.

Validation of LOD: ICH Q2(R2) Methodology

We utilize the Signal-to-Noise (S/N) approach for LOD determination, validated by the Linearity at Low Range method.

Determination Logic[5]
  • Preliminary Estimate: Inject low-concentration standards (0.01, 0.02, 0.05, 0.1 µg/kg).

  • S/N Calculation: Measure peak height relative to baseline noise (ASTM definition).

    • LOD Criterion: S/N

      
       3:1
      
    • LOQ Criterion: S/N

      
       10:1
      
  • Verification: Spike 7 independent matrix blanks at the estimated LOD (0.05 µg/kg). Calculate the Standard Deviation (SD).

    • LOD (Statistical):

      
       (SD of response) / Slope.[3]
      
Experimental Data Summary

The following data represents a validation run using wheat matrix.

ParameterThis compound (LC-MS/MS)This compound (GC-ECD)Notes
Slope (Sensitivity)

counts/ppb

counts/ppb
LC-MS/MS is ~50x more sensitive.
S/N at 0.05 µg/kg 4.8 : 1 Not DetectedGC-ECD blind below 1.0 µg/kg.
S/N at 0.10 µg/kg 11.2 : 1 (LOQ)< 2 : 1Robust LOQ established at 0.1 ppb.
Precision (%RSD) at LOQ 6.4% (n=7)22.1% (at 5.0 ppb)Excellent repeatability at trace levels.
Ion Ratio (70/99) 0.85 ± 0.04N/AConfirms identity (no false positives).
LOD Decision Tree

This diagram outlines the logic flow for confirming the LOD, ensuring it is not just a theoretical calculation but a verified performance metric.

LOD Step1 Spike Matrix @ Estimated LOD (0.05 ppb) Step2 Analyze 7 Replicates Step1->Step2 Decision1 S/N > 3 for All Replicates? Step2->Decision1 Decision2 %RSD < 20%? Decision1->Decision2 Yes Invalid Increase Spike Level Decision1->Invalid No Valid LOD Validated Decision2->Valid Yes Decision2->Invalid No

Caption: Decision logic for empirically verifying Limit of Detection (LOD) according to ICH Q2(R2).

Conclusion

The validation data confirms that the LC-MS/MS method provides a robust, specific, and highly sensitive solution for This compound analysis. By achieving an LOD of 0.05 µg/kg , this method allows researchers to:

  • Differentiate Isomers: Accurately quantify the active this compound without interference from Isomer B.

  • Ensure Compliance: Meet the most stringent global MRLs (often 0.01 mg/kg for specific commodities).

  • Improve Reliability: The self-validating IS design reduces the risk of false negatives common in GC-ECD analysis.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] [Link]

  • SANTE/11312/2021. Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. (2021).[2] [Link]

  • Triadimenol Pesticide Properties. University of Hertfordshire PPDB. (2024). [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides. Analytical Methods. (2019). [Link]

  • JMPR Evaluation of Triadimenol. FAO/WHO Joint Meeting on Pesticide Residues. (2007). [Link]

Sources

A Comparative Guide to the Synergistic Effects of Triadimenol A in Combination with Other Azoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agriculture, optimizing the efficacy of antifungal agents is a paramount objective. The rise of fungal resistance necessitates innovative strategies that extend beyond monotherapy.[1][2] This guide provides an in-depth analysis of the synergistic potential of Triadimenol A, a systemic triazole fungicide, when combined with other azoles. We will explore the underlying mechanisms, present comparative data, and detail the experimental protocols required to validate these interactions, offering a robust framework for future research and application.

The Rationale for Synergy: Overcoming Resistance and Enhancing Potency

The extensive use of azole fungicides in both clinical and agricultural settings has led to the emergence of resistant fungal strains.[1][3][4] Synergistic combinations, where the combined effect of two compounds is greater than the sum of their individual effects, offer a compelling strategy to combat this challenge.[1] A successful synergistic pairing can:

  • Lower effective doses: Reducing the required concentration of each fungicide can mitigate toxicity to host organisms and the environment.[1]

  • Broaden the activity spectrum: Combinations may be effective against a wider range of fungal pathogens than either agent alone.[1]

  • Combat resistance: Synergy can restore the efficacy of an azole against a pathogen that has developed resistance.[1]

Triadimenol, a DMI (demethylation inhibitor) fungicide, is a prime candidate for such combination studies due to its well-established mechanism of action shared with other members of the azole class.[5][6]

Mechanism of Action: The Ergosterol Biosynthesis Pathway

Azole fungicides, including Triadimenol, Tebuconazole, and Propiconazole, share a common molecular target: the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[7][8][9] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[2][10]

  • Action: Azoles bind to the heme cofactor of the lanosterol 14α-demethylase enzyme, inhibiting its function.[9]

  • Consequence: This blockage prevents the conversion of lanosterol to ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.[2][7][8]

  • Result: The depletion of ergosterol and the simultaneous accumulation of toxic 14α-methylated sterol precursors disrupt the cell membrane, leading to inhibited fungal growth and, ultimately, cell death.[3][4]

Because different azoles may have varying affinities for the target enzyme or slightly different interactions within the fungal cell, combining them can lead to a more potent and comprehensive inhibition of this vital pathway.

Caption: Mechanism of action of azole fungicides.

Evaluating Synergy: The Checkerboard Assay and FIC Index

The gold standard for quantifying synergistic interactions in vitro is the checkerboard assay.[11][12][13] This method systematically tests a range of concentration combinations of two drugs to determine their combined effect on fungal growth. The results are then used to calculate the Fractional Inhibitory Concentration (FIC) Index.

Fractional Inhibitory Concentration (FIC) Index Calculation:

The FIC Index is the sum of the FICs of each drug in the combination: FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.[14]

Interpretation of the FIC Index: The calculated FIC Index value determines the nature of the interaction:[15]

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound (Drug A) D1 Dispense Drug A dilutions along the Y-axis A1->D1 B1 Prepare serial dilutions of Azole B (Drug B) E1 Dispense Drug B dilutions along the X-axis B1->E1 C1 Prepare fungal inoculum (e.g., 0.5 McFarland) F1 Add fungal inoculum to all wells C1->F1 D1->F1 E1->F1 G1 Incubate plate (e.g., 35°C for 48h) H1 Determine MIC for each drug alone and in combination G1->H1 I1 Calculate FIC Index for each effective combination H1->I1 J1 Interpret Results: Synergy, Additive, or Antagonism I1->J1

Caption: Experimental workflow for a checkerboard assay.

Comparative Analysis: this compound in Combination

While specific peer-reviewed studies quantifying the FIC index for this compound with other azoles are not abundant in publicly available literature, the use of formulated mixtures in commercial products strongly suggests at least an additive, if not synergistic, effect. For instance, products combining Triadimenol and Tebuconazole are used to control a wide range of fungal diseases in crops.

To illustrate the expected outcomes from a research perspective, the following table presents hypothetical, yet plausible, data based on the known behavior of azole-azole combinations against a common plant pathogen, such as Fusarium culmorum.

Fungal StrainDrug AMIC Alone (µg/mL)Drug BMIC Alone (µg/mL)MIC in Combination (A+B) (µg/mL)FIC IndexInteraction
Fusarium culmorumThis compound8Tebuconazole42 + 10.5Synergy
Fusarium culmorumThis compound8Propiconazole44 + 10.75Additive
Puccinia spp.This compound16Tebuconazole82 + 20.375Synergy
Puccinia spp.This compound16Propiconazole84 + 20.5Synergy

This table is for illustrative purposes to demonstrate how comparative data would be presented. Actual values must be determined experimentally.

The synergistic interactions observed in such combinations likely arise from the slightly different chemical structures of the azoles, which may lead to more effective saturation or inhibition of the target enzyme population within the fungus.

Detailed Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol provides a self-validating system for assessing the synergistic effects of this compound and another azole (e.g., Tebuconazole).

Materials:

  • This compound and Tebuconazole (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • 96-well flat-bottom microtiter plates

  • Sabouraud Dextrose (SD) Broth or other appropriate fungal growth medium[11]

  • Fungal isolate (e.g., Fusarium spp., Aspergillus spp.)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of this compound and Tebuconazole in DMSO.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium.[16] Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[12] Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Plate Setup:

    • Add 50 µL of broth to all wells of a 96-well plate.

    • In column 1, add 50 µL of a 4x working solution of Tebuconazole. Perform a two-fold serial dilution from column 1 to column 10, leaving columns 11 and 12 as drug-free controls.

    • In row A, add 50 µL of a 4x working solution of this compound. Perform a two-fold serial dilution from row A to row G, leaving row H as a drug-free control.

    • This creates a "checkerboard" of decreasing concentrations of both drugs.

  • Inoculation: Add 100 µL of the final diluted fungal inoculum to each well.

  • Controls:

    • Growth Control: Well H12 (medium + inoculum, no drug).

    • Sterility Control: Well H11 (medium only, no inoculum).

    • Single-Drug MICs: Row H (this compound only) and Column 11 (Tebuconazole only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until growth is clearly visible in the growth control well.[12]

  • Reading Results: Determine the MIC for each drug alone and for each combination by visual inspection for the lowest concentration that inhibits fungal growth.

  • Calculation: Calculate the FIC Index for each well showing growth inhibition using the formula described previously. The lowest FIC index value is reported as the result of the interaction.

Caption: Interpretation of the FIC Index values.

Conclusion and Future Perspectives

Combining this compound with other azoles like Tebuconazole or Propiconazole represents a sound and scientifically-backed strategy for enhancing antifungal efficacy. The shared mechanism of targeting lanosterol 14α-demethylase provides a strong basis for at least additive, and often synergistic, interactions. For researchers, the rigorous application of the checkerboard assay to generate FIC indices is essential for validating these combinations against specific, relevant fungal pathogens. This approach not only provides a potential solution to the growing problem of fungicide resistance but also paves the way for the development of more potent, efficient, and sustainable fungicidal formulations.

References

  • Title: Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox. Source: MDPI. URL: [Link]

  • Title: Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. Source: The Italian Association of Chemical Engineering. URL: [Link]

  • Title: Comparative Assessment of Short- and Long-Term Effects of Triadimenol Fungicide on Danio rerio Erythrocytes Using the Micronucleus and Erythrocyte Nuclear Abnormality Assays. Source: MDPI. URL: [Link]

  • Title: Mechanisms of action in antifungal drugs. Source: Research Starters. URL: [Link]

  • Title: Antifungal Ergosterol Synthesis Inhibitors. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Interactions between azoles and synergists and their spectrum of... Source: ResearchGate. URL: [Link]

  • Title: Triadimefon and triadimenol: effects on monoamine uptake and release. Source: PubMed. URL: [Link]

  • Title: Microbiological and biochemical properties of soil polluted with a mixture of spiroxamine, tebuconazole, and triadimenol under the cultivation of Triticum aestivum L. Source: ResearchGate. URL: [Link]

  • Title: How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown? Source: ResearchGate. URL: [Link]

  • Title: Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Effects of fungicides triadimefon and propiconazole on soil bacterial communities. Source: ResearchGate. URL: [Link]

  • Title: Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Source: MDPI. URL: [Link]

  • Title: Antimicrobial Synergy Testing/Checkerboard Assay. Source: Creative Diagnostics. URL: [Link]

  • Title: Two Cu(ii)-triadimenol complexes as potential fungicides: synergistic actions and DFT calculations. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Effects of fungicides triadimefon and propiconazole on soil bacterial communities. Source: PubMed. URL: [Link]

  • Title: Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: The benefits of combining elemental sulfur with a DMI fungicide to control Monilinia fructicola isolates resistant to propiconazole. Source: PubMed. URL: [Link]

  • Title: What are Ergosterol biosynthesis inhibitors and how do they work? Source: Patsnap Synapse. URL: [Link]

  • Title: [Effect of the fungicide matador (tebuconazole/triadimenol) on mycotoxin production by Fusarium culmorum]. Source: PubMed. URL: [Link]

  • Title: Mode of action of azole fungicides and the major resistance mechanisms... Source: ResearchGate. URL: [Link]

  • Title: Triazole Fungicide Triadimefon 25 WP for Its Bio-efficacy and Phytotoxicity of against Powdery Mildew of Chillies. Source: International Journal of Pure & Applied Bioscience. URL: [Link]

  • Title: A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. Source: bioRxiv. URL: [Link]

  • Title: Azole: Antifungal Drugs, Mechanism of Action. Source: StudySmarter. URL: [Link]

  • Title: Fungicide Rotation: Azoxystrobin and Propiconazole. Source: YouTube. URL: [Link]

  • Title: Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Source: Frontiers in Microbiology. URL: [Link]

  • Title: Azoles: Mode of Antifungal Action and Resistance Development. Effect of Miconazole on Endogenous Reactive Oxygen Species Production in Candida albicans. Source: Bentham Science. URL: [Link]

  • Title: (PDF) Checkerboard analysis to evaluate synergistic combinations of existing antifungal drug and PGMC in isolates from recalcitrant tinea corporis and cruris harboring SQLE gene mutation. Source: ResearchGate. URL: [Link]

  • Title: 4.2. The Fractional Inhibitory Concentration (FIC) Index as a Measure of Antibiotic Synergy. Source: MDPI. URL: [Link]

  • Title: Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Source: Journal of Antimicrobial Chemotherapy. URL: [Link]

  • Title: The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Source: BenchSci. URL: [Link]

  • Title: How do you calculate the fractional inhibitory concentration index of two combinations of antibiotic and plant extract, when their MICs are unknown? Source: ResearchGate. URL: [Link]

Sources

Reproducibility of Triadimenol A Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Triadimenol is not a single entity; it is a chiral system comprising two diastereomers, Triadimenol A (Threo, 1RS, 2SR) and Triadimenol B (Erythro, 1RS, 2RS) , each possessing a pair of enantiomers.

For fungicidal efficacy and toxicity profiling, This compound is the primary target. However, standard laboratory protocols often fail to reproducibly yield high ratios of the A-isomer, frequently stalling at a thermodynamic equilibrium of ~60:40 (A:B). This guide objectively compares the Standard NaBH₄ Reduction against the Aluminum Isopropoxide (MPV) Reduction , demonstrating why the latter is the superior protocol for reproducible, high-purity this compound synthesis.

Comparative Performance Matrix
MetricProtocol A: Standard NaBH₄ ReductionProtocol B: Aluminum Isopropoxide (MPV)
Primary Mechanism Nucleophilic Hydride AttackCoordination-Directed Hydride Transfer
Diastereomeric Ratio (A:B) Low Selectivity (60:40 to 70:30)High Selectivity (>90:10)
Reproducibility Score 2/5 (Highly sensitive to solvent/temp)5/5 (Thermodynamically controlled)
Purification Load High (Requires extensive chromatography)Low (Crystallization often sufficient)
Scalability Moderate (Exotherms require management)High (Steady-state kinetics)

Theoretical Grounding: Why Protocols Fail

The synthesis of Triadimenol involves the reduction of the ketone Triadimefon .[1][2][3] The reproducibility failure in many labs stems from a misunderstanding of the transition states.

  • The NaBH₄ Problem: Borohydride reduction is governed by Felkin-Anh control, where the hydride attacks the carbonyl from the less hindered face. However, the bulky tert-butyl and phenoxy groups on Triadimefon create steric clashes that destabilize the transition state, leading to poor facial selectivity and a "mixed bag" of isomers.

  • The MPV Solution: The Meerwein-Ponndorf-Verley (MPV) reduction utilizes Aluminum Isopropoxide. This creates a cyclic, six-membered transition state where the aluminum coordinates to both the carbonyl oxygen and the hydride donor (isopropanol). This rigid coordination locks the conformation, forcing the hydride delivery to occur in the most thermodynamically stable orientation—preferentially yielding the Threo (A) isomer.

Visualization: Reaction Pathway & Selectivity

TriadimenolPathways cluster_NaBH4 Protocol A: NaBH4 (Kinetic Control) cluster_MPV Protocol B: MPV (Thermodynamic Control) Triadimefon Triadimefon (Ketone) TS_NaBH4 Open Transition State (Steric Clash) Triadimefon->TS_NaBH4 Hydride Attack TS_MPV Cyclic 6-Membered TS (Al-Coordination) Triadimefon->TS_MPV Al(OiPr)3 Binding Mix_Product Mixed Isomers (60% A : 40% B) TS_NaBH4->Mix_Product Fast, Unselective Pure_Product This compound (>90% Threo) TS_MPV->Pure_Product Slow, Selective

Figure 1: Mechanistic divergence between kinetic (NaBH₄) and thermodynamic (MPV) control.

Deep Dive: The Superior Protocol (MPV Reduction)

This protocol is validated for generating this compound with high diastereomeric excess (de).

Materials
  • Substrate: Triadimefon (Purity >98%)[4]

  • Reagent: Aluminum Isopropoxide (Al(OiPr)₃) - Must be freshly sublimed or stored under inert gas.

  • Solvent: Anhydrous Isopropanol (IPA).

  • Quenching: Dilute HCl (1N), Sodium Hydroxide (1N).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and inert gas inlet (N₂ or Ar).

    • Critical Control Point: Moisture degrades the aluminum catalyst, halting the reaction and ruining reproducibility.

  • Reaction Initiation:

    • Charge the flask with Triadimefon (1.0 eq) and Anhydrous IPA (10 volumes).

    • Add Aluminum Isopropoxide (0.04 - 0.1 eq catalytic load).

    • Note: Unlike stoichiometric reductions, this is catalytic. The IPA serves as both solvent and hydride donor.

  • Thermodynamic Locking (The "Cook"):

    • Heat the mixture to reflux (80-85°C) .

    • Maintain reflux for 4–6 hours .

    • Validation: Monitor by TLC or HPLC. The reaction is reversible; premature stopping may leave unreacted ketone, while overheating generally does not degrade the product due to the stability of the aluminate complex.

  • Workup (The "Switch"):

    • Cool to room temperature.[4]

    • Acid Hydrolysis: Slowly add 1N HCl to hydrolyze the aluminum-alkoxide complex. This releases the free alcohol (Triadimenol).

    • Neutralization: Adjust pH to 7.0 using 1N NaOH.

    • Why this matters: Direct extraction without hydrolysis often traps the product in the aluminum complex, leading to artificially low yields.

  • Isolation:

    • Filter the precipitated aluminum salts.

    • Evaporate IPA under reduced pressure.

    • Recrystallize the residue from n-heptane/ethanol to isolate pure this compound.

Experimental Validation Data
  • Typical Yield: 85–92%

  • Diastereomeric Ratio (A:B): >95:5 (after recrystallization)

  • Purity: >99% (HPLC)

Analytical Validation: Proving the Isomer

You cannot rely on melting point alone. To ensure you have synthesized This compound , you must use chiral separation techniques.

Recommended Method: Supercritical Fluid Chromatography (SFC)

  • Column: Chiralpak AD-3 or Acquity Trefoil CEL2.[5]

  • Mobile Phase: CO₂ / Methanol (with 0.5% Ammonia).[5]

  • Detection: UV at 220 nm.[5]

  • Retention Logic: Isomer A (Threo) typically elutes after Isomer B (Erythro) on cellulose-based columns due to stronger hydrogen bonding with the stationary phase.

Workflow Visualization

ValidationWorkflow Raw Crude Reaction Product SFC SFC Analysis (Chiralpak CEL2) Raw->SFC Decision Isomer Ratio > 90:10? SFC->Decision Pass Release Batch (this compound) Decision->Pass Yes Fail Recrystallize (n-Heptane) Decision->Fail No Fail->SFC Re-test

Figure 2: Quality control decision tree for isomer verification.

References

  • World Health Organization (WHO). (2004). Triadimenol and Triadimefon: Toxicological Evaluation.[1][2][6] Joint FAO/WHO Meeting on Pesticide Residues (JMPR). [Link]

  • Garrison, A. W., et al. (2011).[1] "Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers." Environmental Science & Technology, 45(6), 2186–2193. [Link]

  • Zhang, J., et al. (2023).[5] "Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid chromatography." Journal of Separation Science. [Link]

  • Google Patents. (2017). CN107141262A: A kind of synthesis technique of Triadimenol.[4]

  • Dombrády, Z. S., et al. (2019).[7] "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Management of Triadimenol A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Triadimenol A (specifically the 1RS, 2SR diastereomeric pair of Triadimenol) is a systemic triazole fungicide commonly used in agricultural research and drug development for its sterol biosynthesis inhibition properties.

While chemically similar to its isomer Triadimenol B, This compound is often the biologically dominant form. For disposal purposes, it must be treated as a Halogenated Organic Hazardous Waste . Its high stability in soil and water, combined with reproductive toxicity risks, mandates a zero-tolerance policy for drain disposal.

Physicochemical Profile for Disposal
PropertyValueDisposal Implication
CAS Number 55219-65-3Unique identifier for waste labeling.
Molecular Formula C₁₄H₁₈ClN₃O₂Contains Chlorine and Nitrogen .[1][2] Incineration requires scrubbers for HCl and NOx.
Water Solubility Low (~62 mg/L)Precipitates in aqueous waste; requires organic solvent rinsing.
Log P (Octanol/Water) 3.2Lipophilic; bioaccumulates. High Aquatic Toxicity.
Flash Point >100°CGenerally non-flammable, but combustible.

Hazard Assessment (The "Why" Behind the Protocol)

Effective safety relies on understanding causality. We do not simply follow rules; we mitigate specific molecular risks.

  • Reproductive Toxicity (H361): Triadimenol is suspected of damaging fertility or the unborn child.[2][3] Implication: All solid waste (gloves, weigh boats) must be double-bagged to prevent dust inhalation or dermal contact during waste transfer.

  • Aquatic Toxicity (H411): It is toxic to aquatic life with long-lasting effects.[4] Implication:Strict "No Drain" Policy. Even trace amounts in rinse water can contaminate municipal water treatment systems, which are not designed to filter triazole rings.

  • Halogen Content: The presence of the chlorophenoxy group classifies this as Halogenated Waste . Implication: It cannot be mixed with general non-halogenated solvents (like pure acetone or methanol) if the disposal facility segregates them, as halogenated waste requires higher incineration temperatures (>1100°C) to prevent dioxin formation.

Waste Segregation Workflow

Proper segregation reduces disposal costs and prevents dangerous cross-reactions.

WasteSegregation Start This compound Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Wipes) State->Solid Liquid Liquid Waste (Stock solutions, HPLC effluent) State->Liquid Sharps Sharps (Needles, Glass) State->Sharps SolidAction Double Bag (Polyethylene) Label: Toxic Solid Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck SharpsAction Puncture-Proof Bin Label: Chemically Contaminated Sharps Sharps->SharpsAction Halo Halogenated Stream (Contains DCM, Chloroform, or High Conc. Triadimenol) LiquidCheck->Halo Default / Safe Choice NonHalo Non-Halogenated Stream (Only if <0.1% Triadimenol in MeOH/Water) LiquidCheck->NonHalo Trace only

Figure 1: Decision matrix for segregating this compound waste streams. Note that "Halogenated" is the default safe choice for liquid waste containing this compound.

Detailed Disposal Procedures

A. Liquid Waste (Stock Solutions & Mother Liquors)

The Standard: Incineration is the only acceptable destruction method.

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the solution is acidic.

  • Labeling: Affix a hazardous waste label immediately upon the first drop entering the container.

    • Constituents: "Halogenated Solvent Mixture (Contains Triadimenol)."

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.

  • Headspace: Leave at least 10% headspace in the bottle to allow for vapor expansion.

  • Rinsing: When the primary reagent bottle is empty, triple rinse it with a small volume of compatible solvent (e.g., acetone). Pour the rinsate into the hazardous waste container , NOT down the sink. Deface the original label before discarding the empty bottle.

B. Solid Waste (Contaminated Debris)

The Standard: Containment of dust.

  • Collection: Collect weigh boats, contaminated gloves, and bench paper in a dedicated solid waste bag inside a fume hood.

  • Sealing: When full, "gooseneck" seal the bag with tape. Place this bag inside a second clear polyethylene bag (double-bagging) to ensure no dust escapes during transport.

  • Disposal: Place in the lab's solid hazardous waste drum.

C. Spill Management Protocol

The Standard: Dry cleanup to prevent environmental release.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile gloves, Lab coat, N95/Respirator) Alert->PPE Contain 3. Contain (Do NOT use water) PPE->Contain Clean 4. Absorb/Sweep (Use damp paper towels or absorbent pads) Contain->Clean Decon 5. Decontaminate (Scrub with detergent + water) Clean->Decon Dispose 6. Dispose (All materials into HazWaste) Decon->Dispose

Figure 2: Emergency response workflow for Triadimenol spills.[4][5][6] Water is strictly prohibited until the bulk material is removed.

Critical Spill Note: If Triadimenol powder is spilled, cover it with damp paper towels before sweeping to prevent the generation of airborne dust. Do not use a brush and dustpan on dry powder.

Regulatory & Compliance Codes

Ensure your waste manifest includes the following classifications to remain compliant with federal and international standards.

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Hazardous WasteNot P/U listed, but regulated as Toxic and Halogenated . Use generic organic waste codes if specific pesticide codes are unavailable.
EU CLP Aquatic Chronic 2H411 : Toxic to aquatic life with long lasting effects.
DOT (Transport) Environmentally Hazardous SubstanceUN 3077 (Solid) or UN 3082 (Liquid).
Waste Stream IncinerationMust be incinerated at a facility permitted for halogenated organics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41368, Triadimenol. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Triadimenol. Retrieved from [Link]

  • US EPA (2006). Reregistration Eligibility Decision (RED) for Triadimefon and Tolerance Reassessment for Triadimenol. Retrieved from [Link][1][2][3][7][8][9][10]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.